3-Chloro-1h-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQIJLFZFORHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646628 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-65-3 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Chloro-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry
This compound, also known as 3-chloro-5-azaindole, is a halogenated bicyclic heteroaromatic compound that has garnered significant interest in the field of drug discovery. As a derivative of the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold, it serves as a crucial building block in the synthesis of complex molecular architectures with diverse biological activities. The strategic placement of a chlorine atom on the pyrrole ring, coupled with the inherent properties of the azaindole core, makes this molecule a valuable asset for medicinal chemists.
The 1H-pyrrolo[3,2-c]pyridine framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous purine structures and interact with a wide array of biological targets, particularly protein kinases. The introduction of a chlorine atom at the 3-position further modulates the electronic and steric properties of the molecule, influencing its reactivity and potential for forming key interactions within the binding sites of therapeutic targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering a foundational resource for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1000342-65-3 | Commercial Suppliers[1] |
| Molecular Formula | C₇H₅ClN₂ | Commercial Suppliers[1] |
| Molecular Weight | 152.58 g/mol | Commercial Suppliers[1] |
| Predicted Boiling Point | 332.8 ± 22.0 °C | Predictive Models |
| Predicted Density | 1.425 ± 0.06 g/cm³ | Predictive Models |
| Predicted pKa | 13.62 ± 0.40 | Predictive Models |
| Appearance | Off-white to light yellow solid (typical for related compounds) | General Knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. | General Knowledge |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not prominently documented in peer-reviewed literature, its preparation can be conceptually approached through established methods for the halogenation of azaindoles. A common strategy involves the direct chlorination of the parent 1H-pyrrolo[3,2-c]pyridine (5-azaindole).
Conceptual Synthetic Workflow
The direct chlorination of 1H-pyrrolo[3,2-c]pyridine would likely proceed via an electrophilic aromatic substitution mechanism. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The choice of chlorinating agent and reaction conditions is critical to achieve regioselectivity at the C3 position.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on general methods for the chlorination of indole and azaindole scaffolds. This protocol should be considered a starting point and requires optimization and validation.
-
Reaction Setup: To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in an anhydrous inert solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 eq), in the same solvent. The choice of NCS is often preferred for its milder nature, which can help control regioselectivity and prevent over-halogenation.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The introduction of the electron-withdrawing chlorine atom at the C3 position would likely cause a downfield shift of the adjacent proton at the C2 position of the pyrrole ring.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom directly attached to the chlorine (C3) would be significantly influenced, and its chemical shift would be a key indicator of successful chlorination.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 isotopic peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show a characteristic N-H stretching vibration for the pyrrole ring, typically in the range of 3200-3500 cm⁻¹.
Reactivity Profile
The reactivity of this compound is dictated by the electronic nature of both the pyrrole and pyridine rings, as well as the influence of the chlorine substituent.
Electrophilic Aromatic Substitution
The pyrrole ring of the azaindole system is generally more reactive towards electrophiles than the pyridine ring. However, the electron-withdrawing nature of the chlorine atom at the C3 position deactivates the pyrrole ring towards further electrophilic substitution compared to the parent 1H-pyrrolo[3,2-c]pyridine. Electrophilic attack, if it occurs, would likely be directed to the C2 position of the pyrrole ring or positions on the pyridine ring, depending on the reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution
The chlorine atom on the electron-rich pyrrole ring is generally not prone to nucleophilic aromatic substitution under standard conditions. However, in the context of the fused pyridine ring, which is electron-deficient, and depending on the specific reaction conditions and the nature of the nucleophile, substitution reactions might be possible, potentially through more complex mechanisms. The pyridine ring itself is more susceptible to nucleophilic attack, especially when activated.
Caption: General reactivity pathways for this compound.
Applications in Drug Discovery and Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the design of numerous biologically active compounds, with a significant number of derivatives being investigated as kinase inhibitors for the treatment of cancer.[2][3] The 3-chloro substituent can play a crucial role in enhancing the binding affinity and selectivity of these inhibitors.
Role as a Pharmacophore in Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The azaindole core of this compound can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The 3-chloro group can then project into a hydrophobic pocket within the active site, forming favorable van der Waals interactions and potentially displacing water molecules, which can contribute to improved potency and selectivity.
Recent studies have highlighted the development of various 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents.[2][4] For instance, a series of these derivatives have been designed and synthesized as colchicine-binding site inhibitors, demonstrating significant antitumor activities.[4] While these studies may not use the 3-chloro derivative directly as a starting material, they underscore the therapeutic potential of this scaffold. The 3-chloro group offers a synthetically accessible point for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies.
Caption: Role of the this compound scaffold in kinase inhibition.
Conclusion
This compound is a heterocyclic building block with significant potential in medicinal chemistry. Its physicochemical properties, characterized by the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring with a strategically placed chlorine atom, provide a unique platform for the design of novel therapeutic agents. While detailed experimental data on its synthesis and reactivity are not extensively published, logical synthetic routes can be devised based on established heterocyclic chemistry. The demonstrated success of the broader 1H-pyrrolo[3,2-c]pyridine scaffold, particularly in the development of kinase inhibitors, strongly suggests that the 3-chloro derivative is a valuable tool for researchers and scientists in the ongoing quest for new and effective medicines. Further exploration and publication of the experimental properties of this compound would undoubtedly accelerate its application in drug discovery.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2302320
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved January 22, 2026, from https://www.semanticscholar.org/paper/Design%2C-synthesis%2C-and-bioevaluation-of-derivatives-Wang-Zhang/519f7e8c3395027c08dc2558f62f83115456b3e3
- Bouissane, L., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Pharmaceuticals, 15(11), 1403. Available at: https://www.mdpi.com/1424-8247/15/11/1403
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787834/
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- de la Fuente, A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 3046-3063. Available at: https://pubs.acs.org/doi/10.1021/acsinfecdis.1c00325
- Olsen, D. B., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(16), 4949. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398807/
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- Robinson, R. P., & Donahue, K. M. (1993). Synthesis of 5-azaoxindole. The Journal of Organic Chemistry, 58(12), 3329-3331. Available at: https://pubs.acs.org/doi/abs/10.1021/jo00064a029
- Sławiński, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: https://www.mdpi.com/1424-8247/14/4/354
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An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-chloro-1H-pyrrolo[3,2-c]pyridine. As a crucial heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data based on analogous structures and established principles of NMR spectroscopy, outlines a robust experimental protocol for data acquisition, and provides insights into the interpretation of the spectral features.
Introduction: The Structural Significance of this compound
This compound, an isomer of 5-azaindole, possesses a fused bicyclic system that is a common scaffold in biologically active molecules. The introduction of a chlorine atom at the 3-position of the pyrrole ring significantly modulates the electronic distribution and reactivity of the molecule, offering a handle for further synthetic transformations.[1] Accurate interpretation of its NMR spectra is the cornerstone of verifying its chemical identity and purity, which is a critical step in any synthetic and drug discovery workflow.
Predicted NMR Spectral Data
Due to the limited availability of publicly accessible, experimentally derived NMR data for this compound, the following spectral parameters are predicted based on the analysis of related azaindole and pyrrolopyridine derivatives.[2][3][4] The predictions account for the anisotropic and electronic effects of the chlorine substituent and the pyridine nitrogen.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons. The chemical shifts are predicted for a sample dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H1 (NH) | ~ 8.2 - 8.5 | Broad Singlet (br s) | - |
| H2 | ~ 7.3 - 7.5 | Singlet (s) | - |
| H4 | ~ 8.3 - 8.5 | Doublet (d) | ³J(H4-H6) ≈ 1.0 |
| H6 | ~ 7.1 - 7.3 | Doublet of Doublets (dd) | ³J(H6-H7) ≈ 5.0, ⁴J(H6-H4) ≈ 1.0 |
| H7 | ~ 8.1 - 8.3 | Doublet (d) | ³J(H7-H6) ≈ 5.0 |
Rationale behind the predictions: The electron-withdrawing nature of the chlorine at C3 is expected to deshield the adjacent H2 proton, shifting it downfield relative to the parent 1H-pyrrolo[3,2-c]pyridine. The protons on the pyridine ring (H4, H6, H7) will exhibit characteristic coupling patterns. The broadness of the N-H proton signal is due to quadrupole broadening and potential chemical exchange.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C2 | ~ 120 - 125 |
| C3 | ~ 110 - 115 |
| C3a | ~ 128 - 132 |
| C4 | ~ 145 - 148 |
| C6 | ~ 118 - 122 |
| C7 | ~ 140 - 143 |
| C7a | ~ 142 - 145 |
Rationale behind the predictions: The carbon atom directly bonded to the chlorine (C3) will experience a significant downfield shift due to the halogen's electronegativity. The pyridine carbons (C4, C6, C7, and C7a) will resonate at lower fields compared to the pyrrole carbons due to the influence of the nitrogen atom.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following detailed methodology is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), depending on the compound's solubility.[6][7] A comprehensive list of NMR solvent properties is a valuable resource.[8]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the steps for acquiring standard 1D and 2D NMR spectra.
Figure 1: A generalized workflow for the acquisition and processing of NMR spectra.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a longer acquisition time is necessary.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 128 or more), and a relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. This is particularly useful for confirming the connectivity of the protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is invaluable for unambiguous assignment of the carbon signals.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and confirming the overall structure.[9]
-
Structural Verification and Data Interpretation
The combination of 1D and 2D NMR data allows for a comprehensive structural elucidation of this compound.
Figure 2: Numbering scheme for this compound.
-
¹H Spectrum Analysis: The integration of the proton signals should correspond to the number of protons at each position. The coupling patterns (singlet, doublet, doublet of doublets) and the measured J-values will confirm the relative positions of the protons.
-
¹³C Spectrum Analysis: The number of signals in the ¹³C spectrum should correspond to the seven unique carbon atoms in the molecule.
-
2D Spectra Correlation:
-
In the COSY spectrum, cross-peaks between H6 and H7, and a weaker correlation between H4 and H6, would be expected.
-
The HSQC spectrum will directly link the proton signals to their corresponding carbon signals (e.g., H2 to C2, H4 to C4, etc.).
-
The HMBC spectrum will show correlations over two and three bonds. For instance, H2 should show correlations to C3 and C3a, and H7 should show correlations to C7a and C6. These long-range correlations are definitive in confirming the connectivity of the fused ring system.
-
Conclusion
The NMR spectral characterization of this compound is a critical step in its synthesis and application in drug discovery. This guide provides a robust framework for predicting, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this important heterocyclic compound. By following the outlined experimental protocols and leveraging the power of 2D NMR techniques, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent scientific endeavors.
References
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Riley, P. G., & Robinson, B. (1969). Azaindoles. Part II. The proton magnetic resonance spectra of 5-azaindoles. Canadian Journal of Chemistry, 47(17), 3257-3259. [Link]
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Canadian Science Publishing. (1969). Azaindoles. Part II. The proton magnetic resonance spectra of 5-azaindoles. Canadian Journal of Chemistry. [Link]
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Linington, R. G., Williams, P. G., & MacMillan, J. B. (2019). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 14(7), 1438-1447. [Link]
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Majumdar, B., & Paira, P. (2016). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. RSC Advances, 6, 76443-76449. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116086. [Link]
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Holmes, S. A., et al. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular Pharmaceutics, 18(10), 3734-3747. [Link]
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PubChem. (n.d.). 3-Chloro-1H-pyrrole. Retrieved from [Link]
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Grealis, C., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(11), 1913-1919. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Chemspace. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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An In-depth Technical Guide to the FTIR Spectroscopy of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
This guide provides a comprehensive technical overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] This document is intended for researchers, scientists, and quality control professionals who require a robust, scientifically-grounded methodology for the structural characterization and identity confirmation of this pivotal molecule.
Introduction: The Analytical Imperative for this compound
This compound is a key heterocyclic building block used in the synthesis of a wide array of pharmacologically active molecules, including potent kinase inhibitors for anticancer therapies.[2][3] Its bicyclic structure, comprising a fused pyrrole and pyridine ring, offers a versatile scaffold for drug design. The precise placement of the chloro-substituent and the integrity of the aromatic system are critical for its intended reactivity and downstream biological activity.
Given its role as a crucial starting material, verifying the identity, purity, and structural integrity of this compound is a non-negotiable step in the pharmaceutical development pipeline.[5][6][7] FTIR spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose.[7][8] It provides a unique molecular "fingerprint" based on the vibrational modes of the molecule's chemical bonds, making it an indispensable tool for quality assurance and control (QA/QC).[5][9]
Foundational Principles of FTIR Spectroscopy
FTIR spectroscopy measures the interaction of infrared radiation with a sample.[10] When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the radiation, resulting in a vibrational transition.[11] The FTIR instrument, featuring a Michelson interferometer, measures all infrared frequencies simultaneously, allowing for a high-speed and high-sensitivity analysis.[9][11][12] The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption peaks correspond to specific molecular vibrations (e.g., stretching, bending).[9] This spectrum is unique to the compound's molecular structure.[9]
Molecular Structure and Predicted Vibrational Modes
To interpret the FTIR spectrum of this compound, it is essential to first analyze its structure and identify the key functional groups and their expected vibrational frequencies.
Structure: this compound (C₇H₅ClN₂) consists of a pyridine ring fused with a pyrrole ring, with a chlorine atom substituted on the pyrrole ring.
Key Functional Groups and Expected Absorption Regions:
-
N-H (Pyrrole Ring): The stretching vibration of the N-H bond in the pyrrole ring is expected to produce a distinct peak, typically in the range of 3200-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.[13]
-
Aromatic C-H (Pyrrole and Pyridine Rings): The stretching vibrations of C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹. Out-of-plane bending vibrations for these C-H bonds are expected in the 700-900 cm⁻¹ region and are highly characteristic of the substitution pattern.
-
C=C and C=N (Aromatic Rings): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system will result in a series of sharp peaks in the "fingerprint region," typically between 1400 and 1650 cm⁻¹.[14]
-
C-N (Aromatic Rings): Stretching vibrations for C-N bonds within the rings are expected in the 1250-1350 cm⁻¹ range.
-
C-Cl: The carbon-chlorine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
The following diagram illustrates the relationship between the molecule's functional groups and their characteristic vibrational regions.
Caption: Key molecular bonds of this compound and their corresponding FTIR regions.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol details the Attenuated Total Reflectance (ATR) method, a modern and highly reproducible technique that requires minimal sample preparation.[15][16][17]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Protocol Steps:
-
Instrument Preparation & Background Scan:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[18]
-
Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The software will automatically subtract this background from the sample spectrum.[19]
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.[15]
-
-
Applying Pressure:
-
Spectrum Acquisition:
-
Set the acquisition parameters. Typical settings for routine analysis are:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing and Cleaning:
-
After acquisition, the spectrum will be displayed in terms of transmittance or absorbance.
-
Clean the ATR crystal and pressure clamp tip thoroughly with a solvent to remove all traces of the sample.
-
The following workflow diagram visualizes the experimental process.
Caption: Standard Operating Procedure for FTIR analysis using an ATR accessory.
Spectral Interpretation and Data Analysis
The resulting FTIR spectrum provides a detailed fingerprint of the molecule. The analysis involves assigning the observed absorption bands to the specific vibrational modes predicted in Section 3.
Table 1: Key FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3400 | Medium, Sharp | N-H Stretch | Pyrrole N-H |
| 3100 - 3150 | Medium-Weak | Aromatic C-H Stretch | Pyridine & Pyrrole C-H |
| 1610 - 1630 | Strong | C=C / C=N Ring Stretch | Aromatic System |
| 1560 - 1580 | Strong | C=C / C=N Ring Stretch | Aromatic System |
| 1450 - 1480 | Strong | C=C / C=N Ring Stretch | Aromatic System |
| 1300 - 1340 | Medium | C-N Stretch | Aromatic C-N |
| 800 - 850 | Strong | C-H Out-of-plane Bend | Aromatic C-H |
| 700 - 750 | Strong | C-Cl Stretch | Carbon-Chlorine |
Note: The exact peak positions can vary slightly due to the sample's physical state, intermolecular interactions, and instrument calibration.
Analysis Narrative:
-
The presence of a sharp band around 3400 cm⁻¹ is a primary indicator of the N-H group in the pyrrole ring, confirming the integrity of this moiety.[13][20]
-
Absorptions in the 3100-3150 cm⁻¹ region are characteristic of C-H stretching on an aromatic system.
-
The complex series of strong bands between 1450 and 1630 cm⁻¹ is the most definitive part of the fingerprint region for this molecule. These peaks arise from the coupled stretching vibrations of the C=C and C=N bonds within the fused heterocyclic rings and are highly specific to the pyrrolo[3,2-c]pyridine scaffold.[21][22]
-
A strong band in the 700-750 cm⁻¹ range is a reliable indicator for the C-Cl stretch, confirming the presence and position of the chloro-substituent.
Application in Quality Control and Drug Development
In the context of drug development, FTIR spectroscopy is a cornerstone of quality control.[5][6][8]
-
Identity Confirmation: The FTIR spectrum of a newly synthesized or procured batch of this compound can be compared against a verified reference standard. A direct overlay should show a perfect match, confirming the material's identity.[8]
-
Purity Assessment: The absence of unexpected peaks is crucial. For instance, the presence of a broad band around 3300 cm⁻¹ could indicate residual water, while carbonyl peaks (~1700 cm⁻¹) might suggest oxidative degradation or impurities from the synthesis.
-
Batch-to-Batch Consistency: Maintaining consistency across different manufacturing batches is vital for reproducible research and manufacturing.[5] FTIR provides a quick and effective method to ensure that each batch possesses the same molecular fingerprint.[23]
Conclusion
FTIR spectroscopy is an essential, high-throughput analytical tool for the structural characterization of this compound. By providing a unique molecular fingerprint, it enables researchers and drug development professionals to rapidly verify molecular identity, assess purity, and ensure batch-to-batch consistency. The methodologies outlined in this guide, from sample preparation to spectral interpretation, provide a robust framework for integrating FTIR analysis into the quality control workflow, thereby upholding the scientific integrity of research and development processes that rely on this critical chemical intermediate.
References
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]
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Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia - Agilent. (2020, October 9). Retrieved from [Link]
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FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications - FindLight. (2019, March 27). Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
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The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd. (n.d.). Retrieved from [Link]
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IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved from [Link]
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From powder to pill – quality control of pharmaceutical goods - secrets of science. (n.d.). Retrieved from [Link]
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Fourier Transform Infrared Spectroscopy (FTIR) Overview - Agilent. (n.d.). Retrieved from [Link]
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Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [Link]
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Guide to FT-IR Spectroscopy | Bruker. (n.d.). Retrieved from [Link]
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Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy - PubMed. (2007, November 14). Retrieved from [Link]
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FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid - IOSR Journal. (n.d.). Retrieved from [Link]
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THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Science Publishing. (n.d.). Retrieved from [Link]
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Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine - PubMed. (2010, September 15). Retrieved from [Link]
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THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND - Canadian Science Publishing. (n.d.). Retrieved from [Link]
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FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). - ResearchGate. (n.d.). Retrieved from [Link]
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The vibrational spectrum of pyrrole (C 4H 5N) and furan (C 4H 4O) in the gas phase | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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A new insight into the vibrational analysis of pyridine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives | Semantic Scholar. (n.d.). Retrieved from [Link]
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The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.). Retrieved from [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved from [Link]
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Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 - PubMed Central. (n.d.). Retrieved from [Link]
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The FTIR spectrum for Pyrrole | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. (n.d.). Retrieved from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024, January 14). Retrieved from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). Retrieved from [Link]
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1H,2H,3H-pyrrolo(3,2-c)pyridine - PubChem. (n.d.). Retrieved from [Link]
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Pyrrole - Wikipedia. (n.d.). Retrieved from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Retrieved from [Link]6c04f4e)
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Navigating the Solubility Landscape of 3-Chloro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Advancing Novel Pyrrolopyridines
3-Chloro-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. Pyrrolo[3,2-c]pyridine derivatives have shown promise as potent kinase inhibitors and are being explored for various therapeutic applications, including oncology.[1] The successful progression of such candidates from discovery to clinical application is, however, critically dependent on their physicochemical properties, with aqueous solubility being a primary determinant of oral bioavailability and overall developability.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will infer its likely solubility profile based on its structural attributes and the known properties of related azaindoles. More importantly, it will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this and similar novel chemical entities. We will delve into the key factors influencing solubility, present robust methodologies for its measurement, and discuss the implications of these findings for preclinical development.
Physicochemical Properties: A Foundation for Solubility Assessment
Understanding the fundamental physicochemical properties of this compound is the first step in predicting and interpreting its solubility behavior. The following table summarizes key computed and experimental data for this compound and related structures. It is important to note the absence of experimentally determined solubility and pKa values for the target compound, highlighting the necessity of the experimental protocols detailed later in this guide.
| Property | This compound | 5-Azaindole (related compound) | 3-Chloropyridine (related compound) | Reference |
| Molecular Formula | C₇H₅ClN₂ | C₇H₆N₂ | C₅H₄ClN | [2] |
| Molecular Weight | 152.58 g/mol | 118.14 g/mol | 113.55 g/mol | [2][3] |
| Appearance | Solid (predicted) | Crystalline Solid | Clear, colorless to light yellow liquid | |
| LogP (computed) | 1.9 | 1.0 | 1.33 | [2][3] |
| pKa (predicted/experimental) | Not available | Not available | 2.84 (conjugate acid) | |
| Hydrogen Bond Donors | 1 | 1 | 0 | [2][3] |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | [2][3] |
The computed LogP of 1.9 for this compound suggests a degree of lipophilicity, which may correlate with lower aqueous solubility. The presence of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen) indicates that it can interact with protic solvents. However, the overall aromatic and heterocyclic structure, coupled with the hydrophobic contribution of the chlorine atom, likely limits its solubility in water. The basicity of the pyridine nitrogen will be a critical factor in its pH-dependent solubility, a characteristic that must be experimentally determined.
Factors Influencing the Solubility of this compound
The solubility of this compound is not an intrinsic constant but is influenced by a variety of internal and external factors. A thorough understanding of these factors is essential for designing relevant experiments and for developing effective formulation strategies.
Caption: Key determinants of the solubility of this compound.
As illustrated, both the intrinsic properties of the molecule and the external environment play a crucial role. The pKa is particularly important; as a weak base, the solubility of this compound is expected to increase in acidic conditions where the pyridine nitrogen can be protonated, forming a more soluble salt.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the lack of published data, experimental determination of both kinetic and thermodynamic solubility is imperative. These two measures of solubility provide different but complementary insights crucial for drug discovery and development.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput screening method typically used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. It is a measure of how readily a compound can be solubilized and is useful for ranking compounds.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a lower-throughput but more accurate measure, essential for lead optimization and pre-formulation studies.
The following diagram outlines the general workflow for determining both types of solubility.
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
Detailed Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials (e.g., 2-5 mg per mL of solvent). The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the appropriate solvent.
-
Analyze the filtered samples and calibration standards using a validated HPLC-UV or LC-MS/MS method. The analytical method should be specific for this compound and demonstrate linearity over the expected concentration range.
-
Quantify the concentration of the compound in the filtered samples by comparing the analytical response to the calibration curve.
-
Self-Validating System:
-
Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid in each vial.
-
Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points (e.g., 24 and 48 hours) should yield consistent concentration values, confirming that equilibrium has been reached.
-
Mass Balance: For a rigorous study, the remaining solid can be collected, dried, and weighed to ensure that the amount dissolved is a small fraction of the initial excess, confirming that the solution was indeed saturated.
Implications of Solubility for Drug Development
The experimentally determined solubility of this compound will have profound implications for its development path:
-
Low Aqueous Solubility (<10 µg/mL): This would suggest potential challenges with oral absorption and may necessitate enabling formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction. It would also flag the need for careful consideration of the solvent systems used in in vitro biological assays to avoid artifacts from compound precipitation.
-
Moderate Aqueous Solubility (10-100 µg/mL): While more favorable, formulation development will still be important to ensure consistent and adequate absorption. The pH-dependent solubility will be a key factor to consider in relation to the pH gradient of the gastrointestinal tract.
-
High Aqueous Solubility (>100 µg/mL): This would be a highly desirable characteristic, simplifying formulation development and reducing the risk of solubility-limited absorption.
Conclusion
While a definitive, quantitative solubility profile for this compound is not yet established in the scientific literature, its structural characteristics suggest that it is likely to be a compound with limited aqueous solubility. This guide provides the necessary theoretical framework and detailed, actionable experimental protocols for researchers to thoroughly characterize the solubility of this important medicinal chemistry scaffold. By systematically evaluating both its kinetic and thermodynamic solubility, and understanding the factors that influence it, drug development professionals can make informed decisions to mitigate risks and optimize the path of novel this compound derivatives towards the clinic.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ResearchGate. [Link]
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4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
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Biological Activity Screening of 3-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives: An In-depth Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of 3-chloro-1H-pyrrolo[3,2-c]pyridine derivatives. This class of heterocyclic compounds has garnered significant interest for its potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This document offers a synthesis of technical protocols and field-proven insights to facilitate a robust and efficient evaluation of these promising molecules.
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core is a rigid bicyclic heteroaromatic system that serves as a versatile template for the design of biologically active molecules. The introduction of a chlorine atom at the 3-position provides a key handle for further synthetic diversification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. Research has indicated that derivatives of this scaffold exhibit a range of biological activities, most notably as anticancer agents and kinase inhibitors.[1][2] This guide will focus on the primary screening cascade to identify and characterize these activities.
Section 1: Synthesis of the this compound Core
A robust and scalable synthetic route to the core scaffold is paramount for any screening campaign. A common strategy involves the construction of the pyrrolopyridine ring system followed by halogenation. One established method proceeds through the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine as a key intermediate.[3]
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[3]
-
Step 1: Oxidation. Commercially available 2-bromo-5-methylpyridine is oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.
-
Step 2: Nitration. The resulting pyridine-1-oxide is then nitrated using a mixture of fuming nitric acid and sulfuric acid to introduce a nitro group at the 4-position, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Step 3: Formation of the Pyrrole Ring. The nitro compound is subsequently reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.
-
Step 4: Reductive Cyclization. Finally, the intermediate is subjected to reductive cyclization using iron powder in acetic acid to construct the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.
The 3-chloro substituent can then be introduced through various halogenation techniques, the specifics of which are often tailored to the overall synthetic strategy for the final derivatives. The 6-bromo intermediate is also a valuable precursor for introducing diversity at this position via cross-coupling reactions.[4]
Section 2: Anticancer Activity Screening Cascade
The initial search for anticancer activity typically involves a tiered approach, starting with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for active compounds.
Workflow for Anticancer Activity Screening
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line A (IC50, µM) | Cancer Cell Line B (IC50, µM) | Cancer Cell Line C (IC50, µM) |
| Derivative 1 | 5.2 | 7.8 | 10.1 |
| Derivative 2 | 0.8 | 1.2 | 2.5 |
| Derivative 3 | > 50 | > 50 | > 50 |
| Positive Control | 0.1 | 0.15 | 0.2 |
Mechanistic Elucidation: Cell Cycle and Apoptosis Assays
Compounds exhibiting significant cytotoxicity are further investigated to understand their mechanism of action. Cell cycle analysis and apoptosis assays are fundamental in determining whether a compound induces cell cycle arrest or programmed cell death.
This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.[6]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect exposed PS. Propidium iodide (PI) is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[7]
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry, detecting the fluorescence from both FITC and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Target-Specific Assays: Tubulin Polymerization
Based on the observed biological effects (e.g., G2/M arrest) and structural similarities to known inhibitors, hypothesis-driven, target-specific assays can be employed. For instance, if a compound is suspected to be a microtubule-targeting agent, an in vitro tubulin polymerization assay can be performed.[8]
-
Reagent Preparation: Reconstitute purified tubulin in a suitable buffer. Prepare a GTP solution.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin and GTP solution to the wells to initiate polymerization at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.[8]
-
Data Analysis: Compare the polymerization curves of compound-treated samples to a vehicle control. Inhibitors will show a decrease in the rate and extent of polymerization.
Section 3: Kinase Inhibitory Activity Screening
The pyrrolo[3,2-c]pyridine scaffold is a known "hinge-binding" motif present in many kinase inhibitors. Therefore, screening for kinase inhibitory activity is a logical step. This can be done through broad panel screening or by focusing on specific kinases implicated in relevant diseases. Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have shown inhibitory activity against FMS kinase.[1]
Workflow for Kinase Inhibition Screening
Experimental Protocol: In Vitro FMS Kinase Assay (ADP-Glo™ Format)[2][17]
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Dilute the FMS kinase and its substrate in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the FMS kinase, and then a mixture of the substrate and ATP to initiate the reaction. Incubate at room temperature.
-
ADP Detection: After the kinase reaction, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.
Section 4: Antimicrobial Activity Screening
While the primary focus for this scaffold has been on anticancer and kinase inhibitory activities, the broad therapeutic potential of novel heterocyclic compounds warrants a preliminary screen for antimicrobial effects.
Antibacterial Screening: Agar Well Diffusion Method
This is a widely used preliminary method to screen for antibacterial activity.[9][10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.
Determination of Minimum Inhibitory Concentration (MIC)
For compounds showing activity in the agar well diffusion assay, the MIC is determined using the broth microdilution method.[11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
-
Compound Dilution: In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Conclusion
This guide outlines a systematic and multi-tiered approach to the biological activity screening of this compound derivatives. By employing a cascade of assays, from broad phenotypic screens to more specific mechanistic and target-based studies, researchers can efficiently identify and characterize the therapeutic potential of this promising chemical scaffold. The provided protocols offer a robust starting point for these investigations, and their thoughtful application, coupled with careful data interpretation, will be crucial in advancing these compounds through the drug discovery pipeline.
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Abdel-Maksoud, M. S., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Bio-protocol. (2025). In vitro tubulin polymerization assay. Retrieved from [Link]
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Pharmaceutical Analysis, 11(6), 704–711. [Link]
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Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
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Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(21), e927. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302970. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302970. [Link]
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In the Absence of Empirical Data: A Predictive Structural Analysis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
A Technical Guide for Researchers and Drug Development Professionals
Abstract: 3-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold for the development of therapeutic agents.[1][2] Despite its importance, a definitive experimental crystal structure remains elusive in the public domain. This technical guide addresses this knowledge gap by providing a comprehensive, predictive analysis of its solid-state structure. Leveraging computational modeling principles and drawing analogies from structurally related compounds, we elucidate the probable molecular geometry, explore potential intermolecular interactions that govern crystal packing, and outline a robust experimental workflow for its future empirical determination. This document is intended to serve as a foundational resource for researchers, offering insights into the physicochemical properties of this molecule and guiding future efforts in its synthesis, crystallization, and application in drug design.
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a "privileged structure" in medicinal chemistry. Its unique arrangement of a pyrrole and a pyridine ring provides a versatile template for designing molecules that can interact with a variety of biological targets, particularly protein kinases.[3] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape, offering multiple points for substitution and interaction.[4] The introduction of a chlorine atom at the 3-position is anticipated to modulate the molecule's electronic properties and steric profile, potentially influencing its binding affinity to target proteins and its solid-state characteristics. A thorough understanding of its three-dimensional structure is paramount for rational drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and stability.
Predicted Molecular Geometry of this compound
In the absence of experimental data from single-crystal X-ray diffraction, the molecular geometry of this compound can be predicted using computational methods such as Density Functional Theory (DFT).[5] Such calculations would provide optimized bond lengths, bond angles, and torsion angles, offering a glimpse into the molecule's intrinsic conformation.
It is predicted that the fused pyrrolo[3,2-c]pyridine ring system is essentially planar. The chlorine atom at the 3-position will influence the electron distribution across the pyrrole ring. The key structural features predicted for this compound are summarized in the table below. These values are hypothetical and are based on typical bond lengths and angles for similar heterocyclic systems.
| Parameter | Predicted Value | Justification |
| C-Cl Bond Length | ~1.74 Å | Typical for a chlorine atom attached to an sp² carbon. |
| N-H Bond Length | ~1.01 Å | Standard for a pyrrolic N-H bond. |
| C-N Bond Lengths (Pyrrole) | ~1.37 - 1.38 Å | Reflecting the delocalized nature of the pyrrole ring. |
| C-N Bond Lengths (Pyridine) | ~1.33 - 1.34 Å | Characteristic of an sp² C-N bond in a pyridine ring. |
| Ring Planarity | Near planar | Aromatic systems tend towards planarity to maximize π-orbital overlap. |
Supramolecular Assembly: Predicted Intermolecular Interactions and Crystal Packing
The crystal structure of a molecule is determined by the intricate network of intermolecular interactions that dictate how individual molecules pack in the solid state. For this compound, several key interactions are predicted to play a crucial role in its supramolecular assembly.
Hydrogen Bonding
The most significant intermolecular interaction is expected to be the hydrogen bond formed between the pyrrole N-H donor and the pyridine nitrogen atom (N5) of an adjacent molecule. This is a classic and strong interaction motif in azaindole-type structures, often leading to the formation of infinite chains or cyclic synthons.
Halogen Bonding
The chlorine atom at the 3-position introduces the possibility of halogen bonding. The electropositive region on the chlorine atom (the σ-hole) can interact with a nucleophilic region on a neighboring molecule, such as the π-system of the pyrrole or pyridine ring, or the lone pair of the pyridine nitrogen.
π-π Stacking
The planar aromatic rings of this compound are likely to engage in π-π stacking interactions. These can be either face-to-face or offset, contributing to the overall stability of the crystal lattice.
The interplay of these interactions will determine the final crystal packing. A hypothetical packing arrangement is depicted in the diagram below, illustrating the formation of hydrogen-bonded chains that are further stabilized by π-π stacking.
Caption: Predicted intermolecular interactions in the crystal lattice of this compound.
Experimental Workflow for Crystal Structure Determination
To move from prediction to empirical fact, a systematic experimental approach is required. The following protocol outlines a self-validating system for the determination of the crystal structure of this compound.
Synthesis and Purification
The first step is the synthesis of high-purity this compound. The purity of the starting material is critical for successful crystallization. The final product should be characterized by NMR, mass spectrometry, and HPLC to confirm its identity and purity (>99%).
Crystallization Screening
A comprehensive crystallization screening should be performed to identify suitable conditions for growing single crystals of X-ray diffraction quality.
Protocol:
-
Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).
-
Crystallization Techniques:
-
Slow Evaporation: Prepare saturated solutions of the compound in the selected solvents and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion (Liquid-Liquid and Solid-Liquid): Place a solution of the compound in a small vial inside a larger sealed container with a precipitant solvent.
-
Cooling: Slowly cool a saturated solution from an elevated temperature.
-
-
Monitoring: Regularly inspect the crystallization experiments under a microscope for the formation of single, well-defined crystals.
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, the following steps should be undertaken for data collection and structure solution.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Caption: Experimental workflow for the determination of the crystal structure of this compound.
Conclusion: The Path Forward
While the experimental crystal structure of this compound is yet to be reported, this guide provides a robust, theoretically grounded framework for understanding its likely solid-state behavior. The predictive analysis of its molecular geometry and intermolecular interactions offers valuable insights for its application in drug development. The outlined experimental workflow provides a clear path for the empirical determination of its crystal structure, a critical step that will undoubtedly facilitate the rational design of new and improved therapeutic agents based on this important scaffold.
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024-01-14). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
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Introduction: The Significance of 3-Chloro-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry
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A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Intermediate Integrity
An In-Depth Technical Guide to the Thermal Stability of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a critical intermediate, its thermal stability is a paramount concern, directly impacting synthesis, purification, storage, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for evaluating the thermal stability of this compound. We will delve into the theoretical underpinnings of its decomposition, present detailed, field-proven experimental protocols, and offer insights into the interpretation of thermal analysis data. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the methodologies described are robust and self-validating.
The Imperative of Thermal Stability in Drug Development
The journey of a pharmaceutical compound from laboratory synthesis to a market-ready drug is fraught with challenges, many of which are related to the compound's inherent chemical and physical properties. Thermal stability is a critical quality attribute that dictates the conditions under which a compound can be processed and stored without degradation. For an intermediate like this compound, a substance with a molecular weight of 152.58 g/mol and the formula C₇H₅ClN₂, understanding its behavior at elevated temperatures is crucial for several reasons:[3]
-
Process Safety: Many synthetic steps require heating.[4][5] An uncharacterized exothermic decomposition can lead to a thermal runaway reaction, posing a significant safety hazard in both laboratory and manufacturing settings.[6][7]
-
Purity and Yield: Thermal degradation can lead to the formation of impurities, which can be difficult to remove and may have their own toxicological profiles.[8] This directly impacts the yield and purity of the final API.
-
Storage and Shelf-Life: The recommended storage conditions for a chemical are directly derived from its thermal stability profile.[9][10] For many heterocyclic compounds, storage in a well-ventilated, dry place, often under refrigeration, is recommended to prevent degradation over time.[11][12]
Theoretical Considerations: Potential Decomposition Pathways
The molecule consists of a pyrrolopyridine bicyclic system, which is an aromatic and generally stable core, substituted with a chlorine atom. The most likely points of initial thermal degradation are the C-Cl bond and the N-H bond of the pyrrole ring.
-
Dehydrohalogenation: A common decomposition pathway for chlorinated organic compounds is the elimination of hydrogen chloride (HCl).[10] This can occur via an intramolecular or intermolecular process, leading to the formation of unsaturated or polymeric byproducts.
-
Ring Opening and Fragmentation: At higher temperatures, the fused heterocyclic ring system can undergo fragmentation. This could lead to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), particularly under oxidative conditions.[10]
-
Formation of Char: As the compound decomposes, non-volatile, carbon-rich material, or char, may be formed. The amount of char remaining at the end of a thermal analysis experiment can provide insights into the decomposition mechanism.
The following diagram illustrates a hypothetical decomposition pathway for this compound.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a thorough evaluation of thermal stability. The three pillars of this assessment are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset temperature of decomposition.
Experimental Protocol:
-
Sample Preparation: Ensure the this compound sample is a fine, homogenous powder to promote uniform heat transfer.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Crucible Selection: Use an inert crucible, typically alumina or platinum.
-
Blank Run: Perform a run with an empty crucible to establish a baseline.
-
Sample Loading: Accurately weigh 5-10 mg of the sample into the crucible.
-
Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at 50 mL/min) and an oxidizing atmosphere (e.g., air at 50 mL/min) to simulate different processing conditions.
-
Heating Program: Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.
-
Data Analysis: Plot the mass change as a function of temperature. The onset temperature of decomposition (Tonset) is determined from this curve. The first derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a hermetically sealed aluminum pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Reference: Use an empty, sealed aluminum pan as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).
-
Heating Program: Heat the sample from ambient temperature to a temperature just beyond the decomposition onset determined by TGA, at a heating rate of 10 °C/min.
-
Data Analysis: The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the decomposition exotherm to determine the heat of decomposition (ΔHd).
Accelerating Rate Calorimetry (ARC)
Principle: ARC is considered the gold standard for assessing thermal runaway potential.[6] It measures the self-heating rate of a sample under adiabatic conditions ("no heat in, no heat out").[6][7]
Experimental Protocol:
-
Sample Preparation: A larger sample size (typically 1-10 g) is used, placed in a robust, spherical sample bomb.
-
Heat-Wait-Seek Mode: The ARC operates in a "heat-wait-seek" mode. The instrument heats the sample to a set temperature, waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity).
-
Adiabatic Tracking: If self-heating is detected above a certain threshold (e.g., 0.02 °C/min), the instrument enters an adiabatic tracking mode, where the surrounding heaters match the sample temperature, preventing heat loss.
-
Data Collection: The instrument records the temperature and pressure inside the bomb as a function of time.
-
Data Analysis: The data is used to determine the onset temperature of self-heating, the time to maximum rate (TMR), and the adiabatic temperature rise. This information is critical for defining safe operating limits.
The following diagram illustrates the workflow for a comprehensive thermal stability assessment.
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Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Introduction: The 3-Chloro-1H-pyrrolo[3,2-c]pyridine Scaffold as a Foundation for Novel Therapeutics
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a range of biological targets – is a cornerstone of efficient drug discovery. The pyrrolopyridine core, an isostere of purine, is one such scaffold, forming the basis of numerous biologically active compounds.[1] This guide focuses on a specific, functionalized member of this family: this compound. While this compound itself is primarily a synthetic intermediate, its true value lies in its potential as a starting point for the development of potent and selective therapeutic agents. The strategic placement of the chlorine atom offers a versatile handle for chemical modification, enabling the exploration of diverse chemical spaces and the optimization of interactions with key biological targets.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not merely list potential targets but will delve into the scientific rationale for their selection, provide detailed, field-proven experimental protocols for their validation, and offer a strategic framework for leveraging the this compound scaffold in modern drug discovery programs. Our exploration will focus on two primary, validated target classes for derivatives of this scaffold: protein kinases and tubulin .
Part 1: The Kinase-Centric Approach - Targeting Aberrant Signaling in Oncology and Inflammation
Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them a major class of therapeutic targets.[2] Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as kinase inhibitors.
Primary Target: FMS Kinase (CSF-1R) - A Key Regulator of Myeloid Cells
Colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that is essential for the proliferation, differentiation, and survival of monocytes and macrophages.[3] Overexpression of FMS kinase is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[3] Therefore, inhibiting FMS kinase presents a promising therapeutic strategy.
A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have been shown to be potent inhibitors of FMS kinase.[3] Notably, one such derivative, compound 1r , exhibited an IC50 of 30 nM against FMS kinase and demonstrated significant anti-proliferative activity in cancer cell lines and anti-inflammatory effects in bone marrow-derived macrophages.[3] This body of evidence strongly supports FMS kinase as a primary therapeutic target for novel compounds derived from this compound.
Secondary Kinase Targets: FLT3 and c-MET
In kinase selectivity profiling, compound 1r also showed inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and c-MET, albeit to a lesser extent than against FMS kinase.[3][4] Both FLT3 and c-MET are important targets in oncology. FLT3 mutations are common in acute myeloid leukemia (AML), and c-MET is implicated in the progression and metastasis of various solid tumors. The observed off-target activity of the pyrrolo[3,2-c]pyridine scaffold suggests that it can be further optimized to develop selective inhibitors of these kinases or potentially multi-targeted kinase inhibitors.
Experimental Validation: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To quantify the inhibitory potential of novel compounds derived from this compound against FMS kinase or other kinases of interest, a luminescence-based assay that measures the amount of ADP produced in the kinase reaction is a robust and high-throughput method. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO as a control.
-
Add 2 µL of the kinase (e.g., recombinant human FMS kinase) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., Poly(E,Y) substrate and ATP at a concentration near the Km for the kinase).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Part 2: The Cytoskeletal Disruption Strategy - Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in cell division, motility, and intracellular transport.[1] They are a clinically validated target for anticancer drugs. Agents that interfere with tubulin polymerization can arrest cells in mitosis, leading to apoptosis. The colchicine binding site on β-tubulin is a key target for small molecule inhibitors.
A Novel Target for the Scaffold: Colchicine-Binding Site Inhibitors
Recent research has unveiled a new and exciting therapeutic avenue for the 1H-pyrrolo[3,2-c]pyridine scaffold. A series of derivatives were designed as conformationally restricted analogues of combretastatin A-4 (a known colchicine-site inhibitor) and demonstrated potent inhibition of tubulin polymerization and strong anti-proliferative activity against several human cancer cell lines (HeLa, SGC-7901, and MCF-7).[1][6] The most potent compound, 10t , exhibited IC50 values in the range of 0.12 to 0.21 µM.[1] Molecular modeling studies suggest that these compounds bind to the colchicine site, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349.[1] This discovery opens up a distinct and highly promising application for derivatives of this compound in oncology.
Experimental Validation: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
To assess the ability of novel compounds to inhibit tubulin polymerization, a fluorescence-based in vitro assay is a common and effective method. This assay utilizes a fluorescent reporter that incorporates into microtubules as they polymerize, leading to an increase in fluorescence intensity.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for a fluorescence-based in vitro tubulin polymerization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), a fluorescent reporter, and glycerol in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[2][7]
-
Prepare 10x concentrated solutions of the test compounds (and positive/negative controls like paclitaxel and DMSO, respectively) in an appropriate solvent.
-
-
Assay Setup:
-
Pipette 5 µL of the 10x compound solutions or DMSO into the wells of a 96-well plate.
-
Warm the plate to 37°C for 1 minute.
-
-
Initiation and Measurement:
-
Initiate the polymerization by adding 50 µL of the pre-warmed reaction buffer to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Record the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every 30 seconds for 60-90 minutes.[2]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each compound concentration.
-
Analyze the resulting polymerization curves. Inhibitors will show a decrease in the rate and extent of polymerization compared to the DMSO control.
-
Data Summary Table
| Scaffold Derivative Class | Primary Target | Therapeutic Area | Key Validation Assay |
| Diarylureas/Diarylamides | FMS Kinase (CSF-1R) | Oncology, Inflammation | Luminescence-Based Kinase Assay |
| Conformationally Restricted | Tubulin (Colchicine Site) | Oncology | Fluorescence-Based Polymerization Assay |
Conclusion and Future Directions
The this compound core is a highly promising starting point for the development of targeted therapeutics. This guide has outlined two distinct, high-potential therapeutic strategies based on this scaffold: the inhibition of protein kinases, with a primary focus on FMS kinase, and the disruption of microtubule dynamics through inhibition of tubulin polymerization at the colchicine binding site. The provided experimental workflows offer robust, validated methods for assessing the activity of novel derivatives against these targets.
The versatility of the this compound scaffold, particularly the reactive chlorine atom, allows for extensive structure-activity relationship (SAR) studies. Future research should focus on:
-
Kinase Inhibitors: Synthesizing and screening a library of derivatives to enhance potency and selectivity for FMS kinase, or to deliberately broaden activity to other relevant kinases like FLT3 and c-MET for multi-targeted therapies.
-
Tubulin Inhibitors: Exploring a wider range of substitutions to optimize interactions with the colchicine binding site and improve anti-proliferative activity.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies.
By leveraging the insights and methodologies presented in this guide, researchers can effectively harness the potential of the this compound scaffold to develop the next generation of targeted therapies for cancer and inflammatory diseases.
References
-
El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1337–1345. Available at: [Link]
-
Bio-protocol. (2025). In vitro tubulin polymerization assay. Available at: [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300438. Available at: [Link]
-
Lu, Y., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 40089. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300438. Available at: [Link]
-
Taylor & Francis Online. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Available at: [Link]
-
Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
-
Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(15), 5871. Available at: [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Løvås, A. G., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7435–7451. Available at: [Link]
-
Vaskevich, R. I., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 24(13), 10695. Available at: [Link]
-
Gudimchuk, N., et al. (2021). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 12(9), 1547–1558. Available at: [Link]
-
Løvås, A. G., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
-
ResearchGate. (2018). (PDF) Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Available at: [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
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- 6. tandfonline.com [tandfonline.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine from Pyridine Precursors: An Application Note and Protocol Guide
Abstract
This comprehensive guide details robust and reliable methodologies for the synthesis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols provided are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step instructions. We will explore two primary synthetic strategies commencing from readily available pyridine precursors. The principal route involves the construction of the parent 1H-pyrrolo[3,2-c]pyridine (4-azaindole) via the Bartoli indole synthesis, followed by regioselective chlorination. An alternative multi-step pathway to a substituted pyrrolo[3,2-c]pyridine is also presented. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction
The 1H-pyrrolo[3,2-c]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic motif due to its structural resemblance to indole. This bioisosteric relationship allows 4-azaindole derivatives to interact with biological targets that recognize the indole nucleus, leading to a wide array of pharmacological activities. The introduction of a chlorine atom at the 3-position of the 4-azaindole core can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often enhancing its therapeutic potential. Consequently, the development of efficient synthetic routes to this compound is of paramount importance for the advancement of novel drug candidates.
This application note provides a detailed exposition of two effective synthetic approaches starting from pyridine-based precursors. The primary focus will be on a two-stage process: the initial formation of the 4-azaindole ring system using the Bartoli indole synthesis, followed by direct, regioselective chlorination.
Strategic Overview: Crafting the 4-Azaindole Core
The construction of the fused pyrrolopyridine system from a pyridine starting material is the cornerstone of this synthesis. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final product.
Strategy 1: The Bartoli Indole Synthesis for the Parent 1H-pyrrolo[3,2-c]pyridine
The Bartoli indole synthesis is a powerful transformation that constructs an indole ring from an ortho-substituted nitroarene and a vinyl Grignard reagent.[1][2] This methodology has been successfully extended to the synthesis of azaindoles from nitropyridines.[1] The reaction proceeds through a[2][2]-sigmatropic rearrangement, and the presence of a substituent ortho to the nitro group is often crucial for achieving good yields.[2]
Diagram 1: Proposed Synthetic Pathway via Bartoli Synthesis
Caption: Overall workflow for the synthesis of this compound.
Strategy 2: Multi-step Synthesis to a Substituted 1H-pyrrolo[3,2-c]pyridine
An alternative approach involves a more linear synthesis starting from a readily available substituted pyridine, such as 2-bromo-5-methylpyridine.[3] This pathway constructs the pyrrole ring onto the existing pyridine scaffold through a series of functional group transformations and a final reductive cyclization. While longer, this method offers a route to specifically substituted analogs.
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine via Bartoli Synthesis
This protocol is adapted from established procedures for the synthesis of azaindoles from nitropyridines.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methyl-3-nitropyridine | 138.12 | 5.0 g | 36.2 mmol |
| Vinylmagnesium bromide (1.0 M in THF) | - | 120 mL | 120 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |
| 20% Aqueous Ammonium Chloride (NH₄Cl) | 53.49 | 200 mL | - |
| Ethyl Acetate | 88.11 | 3 x 200 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methyl-3-nitropyridine (5.0 g, 36.2 mmol).
-
Dissolution: Add anhydrous THF (250 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 120 mL, 120 mmol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to -20 °C and stir at this temperature for 8 hours. The color of the reaction mixture will typically change to a dark brown or black.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 20% aqueous NH₄Cl (200 mL) while the flask is still in the cooling bath. Caution: The quenching process is exothermic.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 1H-pyrrolo[3,2-c]pyridine as a solid.
Protocol 2: Synthesis of this compound
This protocol utilizes N-chlorosuccinimide (NCS) for the regioselective chlorination of the 4-azaindole core. The pyrrole ring is electron-rich and thus susceptible to electrophilic substitution, with the C3 position being the most favorable site for attack in the 4-azaindole system.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H-pyrrolo[3,2-c]pyridine | 118.14 | 2.0 g | 16.9 mmol |
| N-Chlorosuccinimide (NCS) | 133.53 | 2.26 g | 16.9 mmol |
| Acetonitrile | 41.05 | 100 mL | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Ethyl Acetate | 88.11 | 2 x 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrolo[3,2-c]pyridine (2.0 g, 16.9 mmol) in acetonitrile (100 mL).
-
Reagent Addition: Add N-chlorosuccinimide (2.26 g, 16.9 mmol) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to yield this compound as a solid.
Alternative Pathway: Multi-step Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This route provides access to a substituted 4-azaindole, which can be a versatile intermediate for further functionalization. The following diagram outlines the key transformations starting from 2-bromo-5-methylpyridine.[3]
Diagram 2: Multi-step Synthesis of a Substituted 4-Azaindole
Caption: Synthetic route to 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
This pathway involves:
-
N-Oxidation: Oxidation of the pyridine nitrogen using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).
-
Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.
-
Vinylation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
-
Reductive Cyclization: Treatment with a reducing agent such as iron in acetic acid to effect the cyclization and formation of the pyrrole ring.
The resulting 6-bromo-1H-pyrrolo[3,2-c]pyridine can then undergo further transformations, such as halogen-dance reactions or cross-coupling reactions, to introduce substituents at various positions.
Conclusion
The synthesis of this compound from pyridine precursors is a feasible and reproducible process for researchers in the field of synthetic and medicinal chemistry. The presented protocols, particularly the Bartoli indole synthesis followed by direct chlorination, offer an efficient and reliable route to the target compound. The alternative multi-step synthesis provides access to a broader range of substituted 4-azaindole analogs. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, scientists can confidently produce this valuable building block for the development of next-generation therapeutics.
References
-
Baran, P. S. Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
Wikipedia. Bartoli indole synthesis. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone in the design of molecules targeting a wide array of biological targets, including kinases, which are pivotal in oncology and inflammatory disease research.[1][2][3] The ability to strategically functionalize this core is paramount for developing novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the 1H-pyrrolo[3,2-c]pyridine framework.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with 3-chloro-1H-pyrrolo[3,2-c]pyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for successful execution and optimization.
Mechanistic Insights: The Catalytic Cycle and Key Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organic halide or triflate.[4][6] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] The use of electron-rich and sterically bulky phosphine ligands on the palladium catalyst is crucial to facilitate this step.[6][8][9]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12] The choice of base is critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7][8]
Challenges with this compound:
-
Inert C-Cl Bond: The carbon-chlorine bond is significantly less reactive than corresponding C-Br or C-I bonds, necessitating more active catalyst systems.[6] Modern palladium precatalysts, often featuring bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective for these challenging substrates.[11][13][14]
-
Acidic N-H Proton: The presence of the pyrrole N-H proton can potentially interfere with the reaction by reacting with the base or organometallic intermediates. While N-protection (e.g., with SEM or Boc groups) is an option, direct coupling on the unprotected heterocycle is often preferred for atom and step economy.[15] Careful selection of a suitable base, such as K₃PO₄ or K₂CO₃, can often mitigate these issues.[10][13]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 152.58 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 - 1.5 | 1.2 - 1.5 |
| Palladium Precatalyst (e.g., XPhos Pd G2) | 786.37 | 0.02 - 0.05 | 0.02 - 0.05 |
| Base (e.g., K₃PO₄) | 212.27 | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/Water, 5:1) | - | 5-10 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., 5 mL of a 5:1 mixture of 1,4-dioxane and water) via syringe. The reaction mixture should be a suspension.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C). Stir the mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-aryl-1H-pyrrolo[3,2-c]pyridine product.
Troubleshooting and Optimization
-
Low Conversion: If the starting material is not fully consumed, consider increasing the catalyst loading (up to 5 mol%), reaction time, or temperature. The choice of a more electron-rich ligand may also improve the rate of oxidative addition.
-
Dehalogenation: The formation of the dehalogenated starting material (1H-pyrrolo[3,2-c]pyridine) can occur as a side reaction. This can sometimes be suppressed by using a different base or ensuring strictly anhydrous conditions (if compatible with the boronic acid).
-
Homocoupling of Boronic Acid: Formation of a biaryl product derived from the boronic acid can be minimized by ensuring a thoroughly deoxygenated reaction mixture.
-
Poor Solubility: If the starting materials or intermediates have poor solubility, a different solvent system such as toluene/water, 2-MeTHF/water, or DMF/water may be beneficial.[7]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of diverse libraries of compounds for drug discovery. While the reactivity of the chloro-substituent and the presence of the N-H group present challenges, a rational choice of modern catalyst systems, appropriate bases, and optimized reaction conditions can lead to high yields of the desired products. The protocol and insights provided herein serve as a robust starting point for researchers to successfully employ this critical transformation in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Mato, M., et al. (2020). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
- Bedford, R. B. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.
-
Buchwald, S. L., & Mauger, C. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2013). On the role of the base in the Suzuki-Miyaura reaction.
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
- Martins, P., et al. (2018).
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
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Cuny, G. D., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
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TU Graz Repository. (2022). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Link]
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ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of 3-Amino-1H-pyrrolo[3,2-c]pyridines
The 1H-pyrrolo[3,2-c]pyridine, an isomer of 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties, arising from the fusion of a pyrrole and a pyridine ring, make it a crucial building block in the development of novel therapeutics, including kinase inhibitors and other targeted agents. The introduction of an amino group at the C-3 position of this scaffold is a key transformation, unlocking access to a diverse range of derivatives with significant biological potential.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[5][6] This palladium-catalyzed cross-coupling reaction offers a direct and efficient route to arylamines from aryl halides, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited functional group tolerance.[6]
However, the application of this methodology to heteroaryl chlorides, particularly electron-rich and potentially coordinating systems like 3-chloro-1H-pyrrolo[3,2-c]pyridine, presents unique challenges. The inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds necessitates the use of highly active and specialized catalyst systems.[7] Furthermore, the presence of the N-H group on the pyrrole ring can lead to competitive coordination to the palladium center or undesired side reactions if not properly addressed.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination of this compound. We will delve into the critical parameters of the reaction, offer field-proven protocols, and discuss the underlying principles to empower users to successfully synthesize 3-amino-1H-pyrrolo[3,2-c]pyridine derivatives.
Understanding the Catalytic Cycle and Key Parameters
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[5][7] This is often the rate-limiting step for aryl chlorides.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst.
The success of this reaction is highly dependent on the careful selection of several key components:
-
Palladium Precatalyst: Modern palladium precatalysts, such as those developed by the Buchwald group (e.g., G3 and G4 palladacycles), are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] They facilitate the clean and efficient generation of the active monoligated Pd(0) species.
-
Ligand: The choice of phosphine ligand is paramount. For challenging substrates like heteroaryl chlorides, bulky, electron-rich ligands are essential to promote the difficult oxidative addition and subsequent reductive elimination steps.[9][10] Ligands like BrettPhos, RuPhos, and XPhos have shown great efficacy in similar systems.[1][2][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11][12] While sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices, lithium bis(trimethylsilyl)amide (LiHMDS) has proven particularly effective for the amination of N-H containing heterocycles, as it can also deprotonate the pyrrole nitrogen, potentially preventing catalyst inhibition.[1][2][13]
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices, with the selection often depending on the specific catalyst system and reaction temperature.[11][12][14]
Experimental Workflow Overview
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Optimized Protocol for the Amination of this compound
This protocol is based on optimized conditions reported for the amination of structurally similar N-free chloro-azaindoles, which have been shown to be effective for a range of primary and secondary amines.[1][2][15][16]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
BrettPhos Pd G3 precatalyst (e.g., 5 mol%)
-
BrettPhos ligand (e.g., 5 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.5 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert gas (Argon or Nitrogen) manifold
-
Heating block or oil bath
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), BrettPhos Pd G3 precatalyst (0.05 equiv), and BrettPhos ligand (0.05 equiv).
-
If the amine is a solid, it can be added at this stage.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
-
Reagent Addition:
-
Add anhydrous, degassed THF via syringe to dissolve the solids.
-
Add the amine (1.2-1.5 equiv) via syringe.
-
Slowly add the LiHMDS solution (2.5 equiv) dropwise via syringe at room temperature. The use of a strong base like LiHMDS is crucial for deprotonating both the coupling amine and the N-H of the pyrrolopyridine ring.[1][2][13]
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated heating block or oil bath set to 65 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1H-pyrrolo[3,2-c]pyridine derivative.
-
Quantitative Data Summary (Based on Analogous Systems)
The following table summarizes typical conditions and expected outcomes for the amination of chloro-azaindoles, which serve as a strong predictive model for this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Amine Scope | Typical Yield | Reference |
| BrettPhos Pd G3 / BrettPhos | LiHMDS | THF | 65 | 16 | Primary & Secondary Amines | 60-85% | [1][2] |
| RuPhos Pd G3 / RuPhos | LiHMDS | THF | RT - 65 | 12-24 | Secondary Amines | Good | [13] |
| Xantphos / Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110-120 | 12-24 | Heterocyclic Amines | Moderate to High | [17] |
Causality and Troubleshooting
Why These Conditions? The Rationale Behind the Protocol
-
BrettPhos Catalyst System: BrettPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the formation of the active, monoligated Pd(0) species, which is crucial for the oxidative addition of the less reactive C-Cl bond.[1][2] The electron-donating nature of the ligand also facilitates this key step.
-
LiHMDS as the Base: The choice of LiHMDS is strategic for N-H containing heterocycles.[1][2][13] It is a strong, non-nucleophilic base that effectively deprotonates the amine nucleophile. Crucially, it also deprotonates the pyrrole N-H, preventing potential catalyst inhibition or side reactions associated with this acidic proton.
-
Anhydrous and Inert Conditions: Palladium(0) catalysts are sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[7][18] Trace amounts of water can also lead to hydrodehalogenation, a common side reaction where the chlorine is replaced by a hydrogen atom.[7] Therefore, maintaining a strictly anhydrous and inert atmosphere is critical for success.
Troubleshooting Common Issues
Caption: A troubleshooting guide for common issues in the Buchwald-Hartwig amination.
-
Low or No Conversion: This is the most common issue, often stemming from catalyst deactivation or the inherent difficulty of C-Cl bond activation.[7]
-
Hydrodehalogenation Side Product: The replacement of the chloro group with a hydrogen atom is a frequent competing pathway.[7]
-
Solution: This is often caused by trace moisture. Ensure all reagents, solvents, and glassware are scrupulously dry. Using a slight excess of the amine can also help favor the desired amination pathway.[7]
-
-
Substrate or Product Decomposition: The reaction is often run at elevated temperatures, which can lead to the decomposition of sensitive substrates or products.
-
Solution: If decomposition is observed, try running the reaction at a lower temperature for a longer period. For particularly base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although this may require higher temperatures or a more active catalyst system to achieve reasonable conversion.[8][9]
-
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective transformation for accessing valuable 3-amino derivatives. Success hinges on the rational selection of a modern, highly active catalyst system, particularly a bulky, electron-rich phosphine ligand paired with a palladium precatalyst, and the use of a strong base like LiHMDS under strictly anhydrous and inert conditions. The protocols and insights provided in this guide are designed to equip researchers with the necessary tools to navigate the challenges of this coupling and efficiently synthesize target molecules for applications in drug discovery and materials science.
References
-
Plas, A., Martin, C., Joubert, N., & Viaud-Massuard, M.-C. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710–4713. [Link]
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Plas, A., Martin, C., Joubert, N., & Viaud-Massuard, M.-C. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. ACS Publications. [Link]
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Plas, A., Martin, C., Joubert, N., & Viaud-Massuard, M.-C. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. [Link]
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Plas, A., et al. (2016). Palladium-Catalyzed Amination of N‑Free 2‑Chloro-7-azaindole. Figshare. [Link]
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Le, C. M., et al. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC - NIH. [Link]
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Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
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Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Selt, M., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
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Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Alberta Libraries. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
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Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
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Peng, J., et al. (2017). Synthesis of Polysubstituted 3-Amino Pyrroles via Palladium-Catalyzed Multicomponent Reaction. Sci-Hub. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025). ResearchGate. [Link]
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Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (n.d.). PMC - PubMed Central. [Link]
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Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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ChemInform Abstract: Synthesis of 1H‐Pyrrolo[3,2‐c]quinoline Derivatives via Palladium‐Catalyzed Heteroannulation... (2025). ResearchGate. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]
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Amination of Aminopyridines via η6-Coordination Catalysis. (2024). ResearchGate. [Link]
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Application Notes and Protocols for the Derivatization of 3-Chloro-1H-pyrrolo[3,2-c]pyridine at the N1 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3][4] Its structural resemblance to indole allows it to mimic this crucial biological motif while the pyridine nitrogen introduces unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moment, which can be exploited to fine-tune drug-target interactions. The presence of a chlorine atom at the 3-position provides a valuable synthetic handle for further diversification through cross-coupling reactions, enabling the exploration of a wider chemical space.
Functionalization of the N1 position of the pyrrole ring is a key strategy for modulating the pharmacological profile of 5-azaindole derivatives.[5] Substitution at this position can significantly impact a molecule's potency, selectivity, solubility, and metabolic stability. This guide provides a detailed technical overview of the primary methods for the derivatization of 3-chloro-1H-pyrrolo[3,2-c]pyridine at the N1 position, including N-alkylation, N-arylation, and N-acylation. The protocols described herein are based on established methodologies for azaindoles and related heterocycles, offering a robust starting point for synthetic efforts in drug discovery and development.
Core Principles of N1-Derivatization
The N1-proton of the pyrrole ring in this compound is weakly acidic. Therefore, most derivatization reactions at this position commence with deprotonation by a suitable base to generate a nucleophilic pyrrolide anion. The choice of base is critical and depends on the specific reaction conditions and the electrophile to be introduced. Subsequent reaction of the anion with an appropriate electrophile leads to the desired N1-substituted product.
Protocols for N1-Alkylation
N-alkylation introduces aliphatic groups at the N1 position, which can influence the lipophilicity and conformational flexibility of the molecule. Two common and effective methods for N-alkylation are presented below.
Method 1: Classical N-Alkylation with a Strong Base
This method relies on the deprotonation of the pyrrole nitrogen with a strong base, such as sodium hydride (NaH), followed by quenching with an alkylating agent. This is a straightforward and often high-yielding approach.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, driving the reaction to completion.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants and the intermediate pyrrolide salt without interfering with the reaction.
-
Temperature: The initial deprotonation is often carried out at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is typically performed at room temperature to ensure a reasonable reaction rate.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (or THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.
-
Add the desired alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[6]
Table 1: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Methyl Iodide | NaH | DMF | RT | 4 | 80-90 |
| Ethyl Bromide | NaH | THF | RT | 6 | 75-85 |
| Benzyl Bromide | NaH | DMF | RT | 3 | 85-95 |
Note: Yields are estimates based on similar systems and may vary.[6]
Caption: Workflow for classical N-alkylation.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the N-alkylation of heterocycles with primary and secondary alcohols under mild, neutral conditions. This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is particularly useful for the synthesis of chiral N-alkylated derivatives.[1][7][8]
Causality Behind Experimental Choices:
-
Reagents: The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents form a phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the pyrrole nitrogen.[1]
-
Conditions: The reaction is typically carried out in an anhydrous aprotic solvent like THF at or below room temperature, making it compatible with a wide range of functional groups.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
-
Add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate by-products.[2]
Caption: Simplified Mitsunobu reaction mechanism.
Protocols for N1-Arylation
N-arylation introduces an aromatic or heteroaromatic ring at the N1 position, a common strategy in drug design to explore π-π stacking interactions and to modulate electronic properties.
Method 1: Copper-Catalyzed N-Arylation (Ullmann-type Coupling)
The Ullmann condensation is a classical method for the formation of C-N bonds using a copper catalyst. Modern variations often use arylboronic acids as the aryl source under milder conditions than the traditional protocol.[9][10][11]
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) acetate is a common and effective catalyst for this transformation. The active catalyst is believed to be a Cu(I) species formed in situ.
-
Aryl Source: Arylboronic acids are stable, commercially available, and generally less toxic than other organometallic reagents.
-
Base: A base such as potassium carbonate is required to facilitate the transmetalation step.
-
Ligand: In some cases, a ligand like pyridine can accelerate the reaction.[3]
Experimental Protocol (adapted from N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine):
-
To a microwave-safe reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (2.0 eq.), copper(II) acetate (2.0 eq.), potassium carbonate (2.0 eq.), and pyridine (3.0 eq.).[3]
-
Add 1,4-dioxane as the solvent.
-
Seal the vessel and heat the mixture in a microwave reactor at 85 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Copper-Catalyzed N-Arylation
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Expected Yield (%) |
| Phenylboronic acid | Cu(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 85 (Microwave) | 30 | 60-70 |
| 4-Methoxyphenylboronic acid | Cu(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 85 (Microwave) | 30 | 65-75 |
| 3,4,5-Trimethoxyphenylboronic acid | Cu(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 85 (Microwave) | 30 | 70-80 |
Note: Yields are estimates based on the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]
Method 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers a broad substrate scope and high functional group tolerance.[12][13][14]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, RuPhos) are crucial for the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide or a weaker base like cesium carbonate is used to deprotonate the pyrrole nitrogen and to neutralize the acid generated during the reaction.
-
Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are typically employed.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.2 eq.), this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.) to a Schlenk tube.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Protocols for N1-Acylation
N-acylation introduces a carbonyl group at the N1 position, which can serve as a hydrogen bond acceptor or as a protecting group.
Method 1: Direct Acylation with Acyl Halides/Anhydrides
This is the most direct method for N-acylation, involving the reaction of the pyrrole with an acyl halide or anhydride in the presence of a base.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C, add the acyl halide or anhydride (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Its introduction at the N1 position can be useful for multi-step syntheses to prevent unwanted side reactions.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
References
- BenchChem. (2025).
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
- Kaur, N., et al. (2016). Recent developments in selective N-arylation of azoles.
-
Dvořák, M., & Dvořáková, H. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(23), 5747. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
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Bátonyi, D., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(2), 336. [Link]
-
Kopteva, A. V., et al. (2023). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 28(11), 4353. [Link]
-
Li, Y., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168-5177. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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ADDP and PS-PPh 3 : an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry. [Link]
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N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of the 3-Chloro-1H-pyrrole C-N Bond. BenchChem.
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4492. [Link]
-
Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. [Link]
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p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses, 91, 221-232. [Link]
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Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5831. [Link]
-
Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 24(17), 3121. [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Espinosa-Bustos, C., et al. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. Arkivoc, 2017(4), 63-73. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2470-2482. [Link]
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. [Link]gov/30879862/)
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- 15. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
Application Notes and Protocols: 3-Chloro-1H-pyrrolo[3,2-c]pyridine as a Scaffold for FMS Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: FMS Kinase as a Therapeutic Target
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a pivotal receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Upon binding its ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), FMS kinase dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Dysregulation of the FMS signaling pathway has been implicated in a variety of pathologies, including several types of cancer (such as breast, ovarian, and prostate cancer), where it contributes to tumor growth and metastasis, and inflammatory diseases like rheumatoid arthritis.[1] This makes FMS kinase an attractive therapeutic target for the development of novel inhibitors.
The 3-Chloro-1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure for FMS Kinase Inhibition
The this compound core is a heterocyclic scaffold that has emerged as a promising framework for the design of potent and selective FMS kinase inhibitors.[2] Its rigid structure and the presence of the chloro substituent provide a key interaction point within the ATP-binding pocket of the kinase. The pyrrolo[3,2-c]pyridine core itself is a versatile building block in medicinal chemistry, with derivatives showing a broad range of biological activities.[2][3] The strategic placement of various substituents on this scaffold allows for the fine-tuning of inhibitory activity and pharmacokinetic properties, making it an ideal starting point for inhibitor design and optimization.
FMS Kinase Signaling Pathway
Activation of FMS kinase triggers multiple downstream signaling pathways that collectively regulate cell fate. The primary cascades initiated include the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, and the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways are central to cellular processes such as proliferation, survival, and differentiation.
Representative Synthesis of the this compound Scaffold
The following is a representative, multi-step synthetic protocol for the this compound scaffold, adapted from literature procedures. This serves as a foundational method for researchers aiming to synthesize novel derivatives.
Workflow Diagram: Synthesis of this compound
Protocol:
Step 1: Nitration of the Pyridine Ring
-
To a solution of the starting substituted pyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 2-4 hours), monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitropyridine product.
-
Filter, wash with water, and dry the product.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder or tin(II) chloride.
-
Heat the mixture to reflux and monitor the reaction until completion.
-
Cool the reaction, filter off the catalyst, and concentrate the filtrate.
-
Basify the residue and extract the aminopyridine product with an organic solvent.
Step 3: Cyclization to form the Pyrrolopyridine Ring
-
The aminopyridine is reacted with a suitable three-carbon building block to construct the pyrrole ring. A common method is the reaction with a protected α-halo-aldehyde or ketone followed by cyclization.
-
Alternatively, a one-pot reaction involving the aminopyridine, an aldehyde, and a source of cyanide (e.g., TMSCN) can be employed, followed by acid-catalyzed cyclization.
Step 4: Chlorination at the 3-position
-
The 1H-pyrrolo[3,2-c]pyridine is dissolved in a suitable solvent like N,N-dimethylformamide (DMF).
-
A chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at room temperature.
-
The reaction is stirred until completion, and the product is isolated by extraction and purified by column chromatography to yield the final this compound scaffold.
Note: This is a generalized protocol. Reaction conditions, solvents, and reagents may need to be optimized based on the specific starting materials and desired derivatives.
Biochemical Assay for FMS Kinase Inhibition: IC50 Determination
The following protocol details a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of compounds against FMS kinase using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow: Biochemical IC50 Assay
Protocol: ADP-Glo™ FMS Kinase Assay
Materials:
-
Recombinant human FMS kinase
-
Suitable kinase substrate (e.g., a poly-Glu,Tyr peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
FMS Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT)
-
Test compounds (this compound derivatives)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the test compound dilution. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Add the FMS kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FMS kinase.
-
The final reaction volume is typically 5-25 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. This reagent converts ADP to ATP and provides the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Correct the data by subtracting the background luminescence (no enzyme control).
-
Normalize the data to the positive control (DMSO only) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Troubleshooting:
-
High background signal: Ensure the ATP used is of high purity with low ADP contamination. The ADP-Glo™ kit typically includes high-purity ATP.
-
Low signal-to-background ratio: Optimize the enzyme concentration and reaction time to ensure sufficient ADP is produced.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially with small volumes. Use of automated liquid handlers can improve reproducibility.
Cell-Based Assay: Inhibition of Macrophage Proliferation
To assess the cellular potency of the this compound-based inhibitors, a bone marrow-derived macrophage (BMDM) proliferation assay is a physiologically relevant method. This assay measures the ability of the compounds to inhibit CSF-1-induced proliferation of primary macrophages.
Protocol: BMDM Proliferation Assay
Materials:
-
Bone marrow cells isolated from mice
-
DMEM or RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or BrdU incorporation assay)
-
Test compounds
-
96-well tissue culture plates
Procedure:
-
Isolation and Differentiation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice under sterile conditions.
-
Create a single-cell suspension and lyse red blood cells.
-
Culture the cells in complete medium supplemented with M-CSF (typically 10-20 ng/mL) for 7 days to differentiate them into macrophages. Change the medium on day 4.
-
-
Cell Seeding:
-
On day 7, harvest the differentiated BMDMs and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate vehicle controls (DMSO).
-
-
Stimulation and Incubation:
-
Add M-CSF to the wells to stimulate proliferation (except for the unstimulated control wells).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Proliferation Measurement:
-
Assess cell viability/proliferation using a chosen method. For example, with the CellTiter-Glo® assay, add the reagent to the wells, incubate, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the M-CSF-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Troubleshooting:
-
Poor cell viability or differentiation: Ensure sterile technique during bone marrow isolation to prevent contamination. Optimize the concentration of M-CSF and the culture conditions.
-
High variability between wells: Ensure a uniform single-cell suspension when seeding the plates.
-
Low assay window: Optimize the cell seeding density and the concentration of M-CSF to achieve robust proliferation in the control wells.
Structure-Activity Relationship (SAR) of this compound Derivatives
The inhibitory potency of this compound derivatives against FMS kinase is highly dependent on the nature and position of the substituents on the scaffold. A study of eighteen diarylamide and diarylurea derivatives revealed key SAR insights.[1]
| Compound ID | R Group | FMS Kinase IC50 (nM) |
| 1c | 4-Benzamido | 110 |
| 1e | 4-Benzamido, 3-chloro | 60 |
| 1g | 4-Benzamido, 3-fluoro | 120 |
| 1l | 4-Amino | >81,000 |
| 1m | 4-Amino, 3-chloro | 1,100 |
| 1o | 4-Amino, 3-fluoro | 1,400 |
| 1r | Diarylurea derivative | 30 |
| KIST101029 | Lead Compound | 96 |
Data adapted from a study on pyrrolo[3,2-c]pyridine derivatives.[1]
Key SAR Observations:
-
Benzamido vs. Amino Group: Compounds with a benzamido moiety at the 4-position of the pyrrolopyridine nucleus (e.g., 1c, 1e, 1g) were significantly more potent than the corresponding primary amino analogues (1l, 1m, 1o).[1] This suggests that the benzoyl group may occupy a hydrophobic pocket in the FMS kinase active site and/or form an additional hydrogen bond via its carbonyl oxygen.[1]
-
Substitution on the Phenyl Ring: The position of substituents on the central phenyl ring attached to the N1 of the pyrrolopyridine scaffold influences potency. Para-substituted compounds were generally more potent than their meta-substituted counterparts.[1]
-
Diarylurea Derivatives: The most potent compound in the series, 1r, was a diarylurea derivative, highlighting the importance of this linkage for optimal FMS kinase inhibition.[1]
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of potent and selective FMS kinase inhibitors. Its synthetic tractability allows for extensive exploration of the structure-activity relationship, enabling the optimization of both potency and pharmacokinetic properties. The protocols detailed in this application note provide a robust framework for the biochemical and cell-based evaluation of novel inhibitors based on this privileged scaffold, facilitating the discovery of new therapeutic agents for cancer and inflammatory diseases.
References
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell, 1(3), 218–226. [Link]
-
Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1185-1193. [Link]
-
Hirano, T. (2021). Inflammation and cancer: friend or foe? Frontiers in Immunology, 12, 791336. [Link]
-
Laboratory Equipment. (n.d.). Maximizing the Precision and Accuracy of a Multi-Channel Pipettor to Optimize Inhibition Data from a Kinase Assay. [Link]
-
ResearchGate. (2016). Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit?[Link]
-
ResearchGate. (2022). I am trying to culture macrophages from bone marrow derived macrophages (BMDM) from mouse bone but BMDM are not dividing and differentiating?[Link]
-
Reddit. (2023). Mouse BMDM woes. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305893. [Link]
-
Greten, F. R., & Grivennikov, S. I. (2019). Inflammation and Cancer: Triggers, Mechanisms, and Consequences. Immunity, 51(1), 27–41. [Link]
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Tan, P., et al. (2022). Chronic inflammation, cancer development and immunotherapy. Frontiers in Immunology, 13, 999397. [Link]
-
Kwiecień, H., & Olejarz, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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ResearchGate. (n.d.). Structure activity relationship. [Link]
-
National Center for Biotechnology Information. (n.d.). Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology. [Link]
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Sharma, D., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
-
Shestopalov, A. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
-
ResearchGate. (2021). How to get rid of contamination in BMDM media used for growing macrophages. [Link]
-
da Silva, A. L., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(14), 7731. [Link]
-
Kumar, A., & Singh, R. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1), 1-23. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Design and Synthesis of Novel Anticancer Agents Utilizing the 3-Chloro-1H-pyrrolo[3,2-c]pyridine Scaffold: Application Notes and Protocols
Introduction: The Emerging Prominence of the Pyrrolo[3,2-c]pyridine Scaffold in Oncology
The pursuit of novel molecular entities with potent and selective anticancer activity is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering a three-dimensional framework amenable to diverse functionalization and interaction with key biological targets. The 1H-pyrrolo[3,2-c]pyridine core, an aza-analog of indole, has garnered significant attention as a versatile template for the design of a new generation of anticancer agents.[1] Its unique electronic properties and structural rigidity make it an ideal starting point for developing inhibitors of various protein kinases and other critical components of cell signaling pathways implicated in cancer progression.[2][3]
This comprehensive guide provides an in-depth exploration of the design principles, synthetic methodologies, and biological evaluation protocols for novel anticancer agents derived from the 3-Chloro-1H-pyrrolo[3,2-c]pyridine scaffold. We will delve into the rationale behind specific molecular designs, provide detailed, step-by-step synthetic procedures, and outline robust protocols for in vitro and in vivo efficacy assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.
I. Design Rationale and Strategy
The design of novel anticancer agents based on the this compound scaffold is predicated on a structure-based drug design approach, targeting key vulnerabilities in cancer cells. The chlorine atom at the 3-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents to probe the chemical space around the core and optimize interactions with the target protein.
Key Design Considerations:
-
Target Selection: The pyrrolo[3,2-c]pyridine scaffold has shown promise in targeting a range of cancer-related proteins, including but not limited to:
-
Microtubule-Associated Proteins: By acting as colchicine-binding site inhibitors, these compounds can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[4][5][6]
-
FMS Kinase (CSF-1R): Inhibition of FMS kinase, which is overexpressed in several cancers, can modulate the tumor microenvironment and inhibit tumor growth.[2][3]
-
Other Kinases: The scaffold can be adapted to target other kinases involved in oncogenic signaling pathways.
-
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold at key positions is crucial to establish a robust SAR. Key areas for modification include:
-
N1-Substitution: Introduction of various aryl or alkyl groups can influence solubility, metabolic stability, and target engagement.
-
C3-Substitution: The chlorine at this position can be displaced by various nucleophiles to introduce diverse functionalities.
-
C6-Substitution: Modification at this position can modulate the overall shape and electronic properties of the molecule, impacting target binding.
-
-
Pharmacokinetic Properties: In addition to potent biological activity, lead compounds must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. Computational tools and in vitro ADME assays should be integrated early in the design process to guide lead optimization.
II. Synthesis of this compound Derivatives: A General Protocol
The following is a general, yet detailed, protocol for the synthesis of novel anticancer agents derived from this compound. This multi-step synthesis involves the construction of the core scaffold followed by diversification.
A. Synthesis of the this compound Core
A representative synthetic route to the core scaffold is outlined below. This procedure is a compilation of established synthetic methodologies and should be adapted based on the specific target molecule.
Protocol 1: Synthesis of this compound
Materials:
-
Starting materials for the pyrrolopyridine core synthesis (e.g., substituted pyridines and pyrrole precursors)
-
Chlorinating agent (e.g., N-chlorosuccinimide (NCS))
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Scaffold Construction: Synthesize the 1H-pyrrolo[3,2-c]pyridine core using a suitable literature procedure. This may involve a multi-step sequence such as a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.
-
Chlorination:
-
Dissolve the synthesized 1H-pyrrolo[3,2-c]pyridine (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the this compound.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
B. Diversification of the this compound Scaffold
The chloro-substituted core is a versatile intermediate for further functionalization, primarily through nucleophilic aromatic substitution or cross-coupling reactions.
Protocol 2: Suzuki Cross-Coupling for C-3 Arylation
Materials:
-
This compound (1 equivalent)
-
Aryl boronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the this compound, aryl boronic acid, palladium catalyst, and base.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add the degassed solvent and heat the reaction mixture to 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired C-3 arylated derivative.
Characterization: Confirm the structure and purity via NMR and Mass Spectrometry.
Caption: General synthetic workflow for novel anticancer agents.
III. In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is essential for the efficient evaluation of newly synthesized compounds.[7][8][9] This typically begins with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.
A. Cytotoxicity Screening
The initial assessment of anticancer activity is performed by determining the half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[10]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A375P (melanoma))[4][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. Mechanism of Action Studies
For compounds exhibiting potent cytotoxicity, further assays are required to elucidate their mechanism of action.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells
-
Test compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase may suggest an effect on microtubule dynamics.[4]
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described for cell cycle analysis.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: A tiered workflow for in vitro evaluation of anticancer agents.
IV. In Vivo Efficacy Studies
Promising lead candidates identified from in vitro studies should be evaluated in vivo to assess their therapeutic efficacy and toxicity in a whole-organism context.[7][12] Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[13][14]
Protocol 6: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any signs of distress.
-
-
Endpoint Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size. At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Analyze the statistical significance of the findings.
Caption: A representative workflow for in vivo efficacy studies.
V. Data Presentation
The quantitative data generated from these studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Novel this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Lead Compound 1 | MCF-7 | 0.15 |
| HeLa | 0.21 | |
| A375P | 0.12 | |
| Lead Compound 2 | MCF-7 | 0.08 |
| HeLa | 0.11 | |
| A375P | 0.05 | |
| Doxorubicin | MCF-7 | 0.05 |
| (Positive Control) | HeLa | 0.07 |
| A375P | 0.04 |
Table 2: In Vivo Efficacy of Lead Compound 2 in an A375P Xenograft Model
| Treatment Group | Dose (mg/kg) | Route | Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | p.o. | Daily | 0 |
| Lead Compound 2 | 25 | p.o. | Daily | 65 |
| Vemurafenib | 50 | p.o. | Daily | 78 |
VI. Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic versatility of this core, coupled with a systematic approach to biological evaluation, provides a robust framework for the discovery of new drug candidates. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers in this exciting area of oncology drug discovery. Further optimization of lead compounds for improved efficacy, selectivity, and pharmacokinetic properties will be critical for their successful translation into clinical development.
References
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.
- In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.g.). International Journal of Pharmacy and Biological Sciences.
- Cancer Models. (n.d.). Charles River Laboratories.
- In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). Benchchem.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- In vitro methods of screening of anticancer agents. (n.d.). Slideshare.
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (n.d.). PubMed.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar.
- Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PubMed.
- (PDF) Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (n.d.). ResearchGate.
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- 3. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application of 3-Chloro-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Pyrrolo[3,2-c]pyridine Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the strategic selection of core molecular scaffolds. The 1H-pyrrolo[3,2-c]pyridine framework has emerged as a "privileged" structure, a term bestowed upon molecular architectures capable of binding to multiple, distinct biological targets. This bicyclic heterocycle, an isomer of azaindole, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable electronic properties, making it an ideal starting point for the development of potent and selective modulators of various protein classes.
The introduction of a chlorine atom at the 3-position of this scaffold yields 3-Chloro-1H-pyrrolo[3,2-c]pyridine, a versatile and highly valuable intermediate in drug discovery. The chloro substituent serves as a key functional handle, enabling a diverse array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core scaffold, a critical exercise in the optimization of lead compounds. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and tubulin polymerization inhibitors. Detailed protocols for key synthetic transformations are provided, alongside a discussion of the underlying chemical principles and biological rationale that guide the design of these potential therapeutics.
Core Applications in Drug Discovery
The utility of this compound as a building block is most prominently demonstrated in the development of small molecule inhibitors targeting key players in cellular signaling and proliferation.
Kinase Inhibitors: Targeting Dysregulated Signaling in Disease
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their aberrant activity is a hallmark of numerous diseases, particularly cancer. The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.
The FMS kinase, also known as the colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various cancers, where it promotes tumor growth and metastasis, as well as in inflammatory conditions like rheumatoid arthritis.[2] Consequently, inhibitors of FMS kinase are of significant therapeutic interest.
Derivatives of this compound have been successfully developed as potent FMS kinase inhibitors.[3] The general strategy involves the derivatization of the 3-position of the pyrrolopyridine core to introduce moieties that can effectively occupy the ATP-binding pocket of the kinase.
Structure-Activity Relationship (SAR) Insights:
The development of FMS kinase inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold has revealed key structural features that govern potency and selectivity. The core scaffold itself provides a rigid framework that orients the substituents in a favorable conformation for binding. The nature of the group introduced at the 3-position via displacement of the chloro group is critical for achieving high affinity. Typically, aryl or heteroaryl groups are introduced through Suzuki-Miyaura coupling, while various amine-containing fragments are installed via Buchwald-Hartwig amination. The specific substitutions on these appended rings are then fine-tuned to optimize interactions with the amino acid residues lining the ATP-binding site of FMS kinase.
Workflow for the Discovery of this compound-Based Kinase Inhibitors
Caption: A generalized workflow for the discovery of kinase inhibitors.
The binding of CSF-1 to its receptor, FMS kinase, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote cell survival, proliferation, and differentiation.
Caption: The FMS (CSF-1R) signaling pathway and its inhibition.
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton for Anticancer Therapy
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and the maintenance of cell shape. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs.[4] The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to develop a new class of tubulin polymerization inhibitors that bind to the colchicine site, leading to microtubule destabilization, cell cycle arrest, and apoptosis.[4][5]
The design strategy for these inhibitors often involves attaching a 3,4,5-trimethoxyphenyl group to the pyrrole nitrogen, a moiety known to be important for binding to the colchicine site of tubulin. The 3-chloro position is then functionalized with various aryl groups to further enhance binding affinity and antiproliferative activity.
Key Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the functionalization of this compound, which are central to the synthesis of the aforementioned therapeutic agents.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-pyrrolo[3,2-c]pyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[6][7] In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with heteroaryl chlorides which can be challenging substrates.[8][9]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Aryl-1H-pyrrolo[3,2-c]pyridine.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands like XPhos or SPhos is often necessary to facilitate the oxidative addition of the palladium(0) species to the relatively unreactive C-Cl bond of the pyridine ring.[9]
-
Base: The base is required for the transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[6] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous and degassed solvents are used to prevent the deactivation of the catalyst and unwanted side reactions.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1H-pyrrolo[3,2-c]pyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction is instrumental in synthesizing libraries of 3-amino-1H-pyrrolo[3,2-c]pyridine derivatives, which are common motifs in kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the pure 3-Amino-1H-pyrrolo[3,2-c]pyridine derivative.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is often used to deprotonate the amine, making it a more effective nucleophile for the coupling reaction.
-
Inert Conditions: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under strictly inert conditions to prevent catalyst degradation.
Data Presentation
The following table summarizes the in vitro antiproliferative activities of a representative 1H-pyrrolo[3,2-c]pyridine derivative designed as a tubulin polymerization inhibitor.[4]
| Compound | Target Cell Line | IC₅₀ (µM) |
| 10t | HeLa | 0.12 |
| SGC-7901 | 0.15 | |
| MCF-7 | 0.21 |
Data is illustrative and sourced from a relevant publication.[4]
Conclusion and Future Perspectives
This compound has unequivocally established its role as a cornerstone in modern medicinal chemistry. Its synthetic tractability, coupled with the favorable pharmacological properties of its derivatives, positions it as a highly attractive starting point for the development of novel therapeutics. The applications highlighted in this guide, namely the synthesis of FMS kinase and tubulin polymerization inhibitors, represent just a fraction of the potential of this versatile scaffold.
Future research will undoubtedly continue to exploit the reactivity of the 3-chloro position to generate ever more complex and diverse molecular architectures. The integration of computational modeling and structure-based drug design will further refine the design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease deepens, the strategic application of privileged scaffolds like 1H-pyrrolo[3,2-c]pyridine will remain a critical enabler of innovation in drug discovery.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
CSF-1R signaling in cancer cells. The image is a schematic representation of the available data regarding CSF-1R signaling and function in different cancer cell types. (2023). ResearchGate. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Semantic Scholar. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
CSF-1R Signaling in Cancer cells. The image is a schematic representation of the available data regarding CSF-1R signaling and function in different cancer cell types. (2023). ResearchGate. [Link]
-
Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. (2024). Frontiers in Immunology, 15. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). The Journal of Organic Chemistry, 71(16), 6259-6262. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Semantic Scholar. [Link]
-
CSF-1 Receptor Signaling in Myeloid Cells. (2014). Cold Spring Harbor Perspectives in Biology, 6(12). [Link]
-
Synthesis and biological evaluation of 1H-pyrrolo[3,2-g]isoquinolines. (2021). ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
-
A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. (2014). ResearchGate. [Link]
-
CSF1. Cancer Genetics Web. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2021). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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- 8. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic scaffold. Our goal is to provide you with actionable, field-proven insights to troubleshoot common issues and rationally design your reaction conditions for optimal yield and purity.
This document moves from high-level frequently asked questions to in-depth troubleshooting guides, detailed protocols, and a mechanistic overview to ground your experimental choices in solid scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the Suzuki coupling of this compound.
Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the fundamentals is the most efficient path forward. Start by assessing these key parameters:
-
Catalyst Activity & Inert Atmosphere: The active Pd(0) species is highly sensitive to atmospheric oxygen, which can cause catalyst decomposition and promote unwanted side reactions like the homocoupling of boronic acids.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) form.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst generation (e.g., G2, G3 palladacycles) for consistency.[1][3]
-
Reagent Purity and Stability: Verify the purity of your this compound and the boronic acid/ester. Boronic acids are susceptible to degradation over time, particularly through protodeboronation.[1]
-
Base and Solvent Choice: The base is not just an additive; it is critical for activating the organoboron species to facilitate the transmetalation step.[4][5][6] The choice of base and solvent are often interdependent. Ensure your base is finely powdered and dry, especially for anhydrous reactions. For biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common failure mode, especially with electron-rich or heteroaryl boronic acids.[1][7] It is often accelerated by water and strong bases.
-
Use a Milder Base: Strong bases can accelerate this side reaction.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[1][4]
-
Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to a rigorously anhydrous solvent system can significantly reduce protodeboronation.[1]
-
Use Boronic Esters: Pinacol esters (Bpin) or other boronic esters are often more stable towards protodeboronation than their corresponding boronic acids and can be a superior choice for challenging couplings.[7][8]
Q3: Why is this compound a particularly challenging substrate?
A3: This substrate presents a "perfect storm" of challenges for Suzuki coupling:
-
Unprotected N-H Group: The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle. Nitrogen-rich heterocycles are known to inhibit palladium catalysts, potentially by coordinating to the metal center and deactivating it.[9]
-
Electron-Rich Heterocycle: The pyrrolopyridine ring system is electron-rich. This property makes the oxidative addition of the palladium catalyst into the C-Cl bond—the first and often rate-limiting step of the catalytic cycle—energetically less favorable compared to electron-poor systems.[10]
-
Inert C-Cl Bond: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, requiring more active catalysts to achieve efficient oxidative addition.[2][11]
Addressing these challenges requires highly active catalyst systems, such as those employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][12][13][14]
Section 2: In-Depth Troubleshooting Guide
When initial checks don't solve the problem, a deeper dive is necessary. This guide is structured by the type of problem observed.
Problem A: Low or No Conversion of Starting Material
If your starting materials are recovered largely unreacted, the catalytic cycle is likely stalled at the initial oxidative addition step.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution(s) |
| Insufficient Catalyst Activity | The C-Cl bond of this compound is difficult to activate. Standard catalysts like Pd(PPh₃)₄ may lack the electron density and steric bulk required to facilitate oxidative addition.[2] Bulky, electron-rich ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is crucial for activating aryl chlorides.[13] | Upgrade your catalyst system. Switch to a modern palladium precatalyst paired with a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[12][13][14] XPhos-Pd-G2 or G3 precatalysts are excellent starting points.[3] |
| Inappropriate Reaction Temperature | Oxidative addition is often the rate-determining step and is highly temperature-dependent. Insufficient thermal energy can lead to a sluggish or stalled reaction.[15] | Increase the reaction temperature. While starting around 80-90 °C is prudent, reactions involving aryl chlorides often require temperatures of 100-120 °C to proceed at a reasonable rate. Monitor for decomposition if pushing the temperature higher.[16] |
| Poor Solubility | If any of the key reagents (halide, boronic acid, base) are not sufficiently soluble in the reaction medium, the reaction will be slow or fail entirely. This is a common issue with polar, poly-aromatic heterocycles.[17][18][19] | Screen different solvents. Aprotic polar solvents like Dioxane, DMF, or DME, often with water as a co-solvent, are common.[20][21] If solubility remains an issue, consider higher-boiling solvents like Toluene or Diglyme. Ensure vigorous stirring for multiphasic systems. |
| Catalyst Inhibition by N-H Group | The unprotected N-H on the pyrrole ring can coordinate to the palladium center, leading to catalyst inhibition and reduced turnover.[9] | Use higher catalyst loading. As a first step, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may overcome the inhibition. Consider N-protection. While not always desirable, protecting the nitrogen with a group like BOC or SEM can dramatically improve reaction outcomes by preventing catalyst inhibition.[16] |
Problem B: Major Side Products Observed
The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
| Side Product Observed | Mechanism & Cause | Recommended Solution(s) |
| 1H-pyrrolo[3,2-c]pyridine (Dehalogenation) | After oxidative addition, the Ar-Pd(II)-X intermediate can react with a hydride source (often from the solvent or base) followed by reductive elimination to yield the dehalogenated arene.[7] | Change the solvent or base. Avoid solvents that can act as hydride donors at high temperatures. Ensure the base is free of impurities. Sometimes, simply changing the base (e.g., from K₃PO₄ to Cs₂CO₃) can alter the reaction landscape and minimize this pathway. |
| Boronic Acid Homocoupling (Biaryl) | This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by an excess of Pd(II) species in the reaction mixture.[1][7] | Improve degassing and inert atmosphere technique. Ensure all reagents and solvents are rigorously deoxygenated. Purge the reaction vessel thoroughly with an inert gas before and after adding reagents.[1][2] |
| Protodeboronation Product | As discussed in the FAQs, this is the replacement of the -B(OH)₂ group with a hydrogen atom. It is driven by a proton source (often water) and accelerated by heat and strong bases.[1][18] | Modify the base/solvent system. Use milder bases (K₂CO₃, KF) and consider anhydrous conditions.[1] Using a boronic ester (e.g., pinacol ester) instead of the acid can also significantly suppress this side reaction.[7] |
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving common issues in this specific Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Section 3: Recommended Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 1: General Starting Conditions
This protocol uses a widely available catalyst system and is a good first attempt for relatively simple arylboronic acids.
Reagents & Stoichiometry
| Component | Equivalents | Amount (for 0.5 mmol scale) |
| This compound | 1.0 | 76.8 mg |
| Arylboronic Acid | 1.5 | 0.75 mmol |
| Pd₂(dba)₃ | 0.02 (2 mol% Pd) | 9.2 mg |
| SPhos | 0.08 (8 mol%) | 16.4 mg |
| K₃PO₄ (finely ground) | 3.0 | 318.5 mg |
| 1,4-Dioxane / H₂O (10:1) | - | 5.5 mL |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: For Challenging or Sterically Hindered Partners
This protocol uses a highly active, air-stable precatalyst, which is often more effective and reproducible for difficult substrates.[3]
Reagents & Stoichiometry
| Component | Equivalents | Amount (for 0.5 mmol scale) |
| This compound | 1.0 | 76.8 mg |
| Arylboronic Acid Pinacol Ester | 1.3 | 0.65 mmol |
| XPhos Pd G3 | 0.02 (2 mol%) | 8.5 mg |
| Cs₂CO₃ (finely ground) | 2.5 | 407.2 mg |
| Toluene (anhydrous) | - | 5.0 mL |
Step-by-Step Procedure
-
Vessel Preparation: To a glovebox or under a robust inert atmosphere, add all solid reagents (halide, boronic ester, XPhos Pd G3, and Cs₂CO₃) to an oven-dried vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial tightly and place it in a preheated heating block at 110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. The use of a more active catalyst may lead to shorter reaction times.
Section 4: Mechanistic Overview & Key Parameter Tables
Understanding the "why" behind reaction optimization requires a grasp of the fundamental catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][22][23]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[22][23]
-
Transmetalation: The organic group from the boronic acid (which is activated by the base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[5][6][22]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][22]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Parameter Selection Tables
Use these tables as a guide for screening and optimization.[15][24]
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Precatalyst | Target Substrate |
| Pd(OAc)₂, Pd₂(dba)₃ | PPh₃ | In situ | Simple, activated aryl bromides/iodides |
| Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | In situ | Aryl chlorides , sterically hindered substrates |
| - | - | XPhos Pd G3, SPhos Pd G2 | Recommended for this system , high activity, air-stable |
| PdCl₂(dppf) | dppf | PdCl₂(dppf) | General purpose, good for some heterocycles |
Table 2: Common Bases and Solvents
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene | Very common and effective, but can promote side reactions. |
| Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Often gives higher yields for difficult couplings due to solubility and cation effects. |
| K₂CO₃ | Medium | Dioxane/H₂O, DMF/H₂O | Good general-purpose base.[20] |
| KF | Weak | Toluene, THF | Useful for base-sensitive substrates or to minimize protodeboronation.[4] |
Section 5: References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Use of Base Metals in Suzuki Coupling. WordPress. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives
Welcome to the technical support guide for the synthesis of 3-chloro-1H-pyrrolo[3,2-c]pyridine and its derivatives. This molecule, a key heterocyclic building block in medicinal chemistry and drug development, presents unique synthetic challenges.[1][2] Its dual-ring system, comprising an electron-rich pyrrole and an electron-deficient pyridine, leads to complex reactivity and a propensity for several side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to anticipate and prevent future synthetic roadblocks.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My chlorination is not regioselective. How can I improve the yield of the 3-chloro isomer over other isomers?
Answer: This is the most common challenge. The 1H-pyrrolo[3,2-c]pyridine scaffold has multiple potential sites for electrophilic attack. While the C3 position on the pyrrole ring is the most electron-rich and generally favored, reactions can also occur at C2 or on the pyridine ring, leading to a mixture of isomers that are often difficult to separate.
Root Cause Analysis: The outcome of the electrophilic chlorination is a delicate balance between the inherent electronics of the heterocycle and the reaction conditions. The pyrrole ring is significantly more activated towards electrophilic substitution than the pyridine ring. Within the pyrrole moiety, C3 is typically more reactive than C2. However, the choice of chlorinating agent, solvent, and temperature can dramatically influence this selectivity. Harsher conditions or more reactive reagents can reduce selectivity and lead to substitution on the pyridine ring or at the C2 position.
Strategies for Enhancing C3-Selectivity:
-
Choice of Chlorinating Agent: Milder, less reactive chlorinating agents provide better selectivity. N-Chlorosuccinimide (NCS) is often the reagent of choice over harsher options like sulfuryl chloride (SO₂Cl₂) or chlorine gas.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) reduces the overall reaction rate and enhances the kinetic preference for the most nucleophilic C3 position.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate. Aprotic solvents like THF, DMF, or acetonitrile are commonly employed. Experimenting with different solvents can sometimes fine-tune selectivity.
-
Protecting Groups: Introducing a bulky protecting group on the pyrrole nitrogen (N1) can sterically hinder the C2 position, further favoring substitution at C3. However, this adds extra steps to the synthesis (protection/deprotection).
Workflow: Regioselective Chlorination Pathways
Caption: Controlling regioselectivity in the chlorination of 1H-pyrrolo[3,2-c]pyridine.
Question 2: I am observing significant amounts of di- and tri-chlorinated products. How can I prevent this over-chlorination?
Answer: Over-chlorination is a classic issue when halogenating electron-rich aromatic and heteroaromatic systems. The mono-chlorinated product is often still activated enough to undergo a second or even third electrophilic substitution, especially if excess chlorinating agent is present or the reaction is run for too long.
Root Cause Analysis: The chlorine atom added at the C3 position is a deactivating group, but its deactivating effect is not always sufficient to prevent further reaction on the still electron-rich pyrrole ring. The positions most susceptible to a second chlorination are C2, C4, and C6.
Troubleshooting Protocol for Preventing Over-chlorination:
-
Precise Stoichiometry: This is the most critical parameter.
-
Accurately weigh both the substrate and the chlorinating agent.
-
Use a slight excess, but no more than 1.05 to 1.1 equivalents of the chlorinating agent (e.g., NCS). Using a large excess is the primary cause of polychlorination.
-
-
Controlled Reagent Addition:
-
Dissolve the chlorinating agent in the reaction solvent and add it dropwise to the solution of the substrate at a low temperature. A syringe pump can be used for very slow and controlled addition. This maintains a low instantaneous concentration of the electrophile.
-
-
Reaction Monitoring:
-
Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aim to quench the reaction as soon as the starting material is consumed. Allowing the reaction to stir for extended periods after completion will inevitably lead to side products.
-
-
Effective Quenching:
-
Once the reaction is complete, quench it promptly. A solution of sodium thiosulfate or sodium bisulfite is effective for destroying any remaining NCS.
-
| Parameter | To Promote Mono-chlorination | Conditions Leading to Poly-chlorination |
| Equivalents of NCS | 1.0 - 1.1 eq. | > 1.2 eq. |
| Temperature | -78 °C to 0 °C | Room Temperature or higher |
| Reagent Addition | Slow, dropwise addition | Rapid, single-portion addition |
| Reaction Time | Monitored and quenched at completion | Extended stirring after completion |
Question 3: I've isolated a byproduct with a mass 16 amu higher than my starting material. Could this be an N-oxide, and how do I avoid it?
Answer: Yes, an increase of 16 atomic mass units is a strong indicator of N-oxidation on the pyridine ring. The pyridine nitrogen atom is a nucleophilic site and can be oxidized by certain reagents or adventitious oxidants, especially under harsh conditions.
Root Cause Analysis: While N-oxidation is a valuable strategy for activating the pyridine ring for certain transformations (like nucleophilic substitution), it is an undesirable side reaction during electrophilic chlorination of the pyrrole ring.[3][4] Some chlorinating agents, or impurities within them, can have oxidizing properties. The presence of trace amounts of water or peroxides can also facilitate this process.
Preventative Measures:
-
Reagent Purity: Use high-purity, freshly opened or recrystallized N-chlorosuccinimide.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen and moisture.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.
-
Alternative Reagents: If N-oxidation persists, consider alternative chlorinating agents that are known to have lower oxidizing potential.
Workflow: N-Oxidation as a Competing Pathway
Caption: N-oxidation as a potential side reaction during electrophilic chlorination.
Question 4: During aqueous workup, I am losing my product and forming a new, more polar compound. What is happening and how can I fix it?
Answer: This is likely due to the hydrolysis of the C-Cl bond, converting your desired 3-chloro product into the corresponding 3-hydroxy-1H-pyrrolo[3,2-c]pyridine. This side reaction is facilitated by the presence of water, especially under basic or prolonged acidic conditions.
Root Cause Analysis: The C-Cl bond on the electron-rich pyrrolopyridine ring is susceptible to nucleophilic substitution by water. The resulting hydroxyl compound is significantly more polar, which explains the change in chromatographic behavior (lower Rf on TLC). This is more likely to occur if the aqueous workup is prolonged or if a strong base (like NaOH) is used, which can generate the highly nucleophilic hydroxide ion.
Optimized Workup Protocol to Prevent Hydrolysis:
-
Quench at Low Temperature: After the reaction is complete, cool the reaction mixture back down to 0 °C before quenching.
-
Use a Mild Quench: Instead of water alone or strong bases, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7). This will neutralize any acid generated without creating a strongly basic environment.
-
Prompt Extraction: Do not let the mixture stir for extended periods in the biphasic system. Immediately after quenching, transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Minimize Aqueous Contact: Perform the extraction efficiently (e.g., 3x extractions with the organic solvent).
-
Brine Wash: Wash the combined organic layers with a saturated solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water.
-
Thorough Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
References
-
Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters. Available at: [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. Available at: [Link]
-
Nucleophilic chlorination of pyrrolopyridine‐N‐oxides in the position C‐4. ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology. Available at: [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]
-
Chlorination of Pyrroles. Part I. ResearchGate. Available at: [Link]
-
Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate. Available at: [Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Semantic Scholar. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. Available at: [Link]
-
4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. Available at: [Link]
-
Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. ResearchGate. Available at: [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sulfoxide-Controlled Chlorination of Pyrrolo[2,1-a]isoquinoline with Acetyl Chloride. The Journal of Organic Chemistry. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF. European Patent Office. Available at: [Link]
-
Chlorination and bromination of pyridine. ResearchGate. Available at: [Link]
-
CRYSTALLINE PEPSIN IV. HYDROLYSIS AND INACTIVATION BY ACID. The Journal of General Physiology. Available at: [Link]
Sources
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar 3-Substituted Pyrrolo[3,2-c]pyridine Derivatives
Welcome to the dedicated technical support center for the purification of polar 3-substituted pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the isolation and purification of this important class of heterocyclic compounds. The inherent basicity of the pyridine nitrogen, combined with polar substituents at the 3-position, often leads to complex purification challenges, including poor chromatographic resolution, low recovery, and on-column degradation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. Our approach is rooted in explaining the fundamental principles behind the purification techniques, enabling you to make informed decisions and develop robust, reproducible purification protocols.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during the purification of polar 3-substituted pyrrolo[3,2-c]pyridine derivatives, followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Severe Peak Tailing and/or No Elution in Normal-Phase Chromatography
Q: I'm using a standard silica gel column with a hexane/ethyl acetate gradient, but my polar 3-substituted pyrrolo[3,2-c]pyridine either streaks badly or remains at the baseline, even with high concentrations of ethyl acetate. What's happening and how can I fix it?
A: This is a classic problem when purifying basic compounds like pyrrolo[3,2-c]pyridines on standard silica gel. The issue stems from strong interactions between the basic nitrogen on your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption or very slow, non-uniform elution, resulting in significant peak tailing and potential loss of your compound.
Causality & Solutions:
-
Primary Cause: Acid-base interaction between the basic analyte and acidic stationary phase.
-
Solution 1: Deactivate the Silica Gel. Before loading your sample, you can neutralize the acidic silanol groups. A common and effective method is to flush the packed column with the initial, low-polarity mobile phase containing a small amount of a basic modifier.[1][2]
-
Protocol:
-
Pack your silica gel column as usual.
-
Prepare a mobile phase solution containing 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide in your chosen solvent system (e.g., hexanes/ethyl acetate).
-
Flush the column with 2-3 column volumes of this basic mobile phase.
-
Equilibrate the column with your starting mobile phase (without the basic modifier) before loading your sample.[2]
-
-
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient or you suspect compound instability, consider a different stationary phase.
-
Solution 3: Switch to a Different Chromatography Mode. For very polar compounds, normal-phase chromatography may not be the best approach. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.[4]
Issue 2: Poor Separation of Structurally Similar Impurities
Q: My purified fractions of the 3-substituted pyrrolo[3,2-c]pyridine still show impurities with very similar Rf values by TLC. How can I improve the resolution?
A: Achieving good separation between a target compound and its closely related impurities, such as regioisomers or precursors, requires careful optimization of the chromatographic conditions to exploit subtle differences in their physicochemical properties.
Causality & Solutions:
-
Primary Cause: Insufficient selectivity of the chosen mobile phase.
-
Solution 1: Optimize the Mobile Phase. A simple gradient of two solvents may not be enough.
-
Ternary Solvent Systems: Introduce a third solvent to modulate selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of methanol or dichloromethane can significantly alter the separation.[1]
-
Solvent Strength vs. Selectivity: Remember that increasing the solvent strength (polarity in normal phase) will decrease retention times but may not improve resolution. The key is to find a solvent system that interacts differently with your compound and the impurities.
-
-
Solution 2: Isocratic vs. Gradient Elution.
-
Shallow Gradient: A very slow, shallow gradient can improve the separation of closely eluting compounds.
-
Isocratic Elution: If the Rf values are very close, an isocratic elution (using a constant solvent composition) may provide better resolution than a gradient, although it will likely lead to broader peaks and longer run times.
-
-
Solution 3: Column Loading and Dimensions.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the sample load should be 1-2% of the mass of the stationary phase.[1]
-
Increase Column Length: A longer, narrower column will provide more theoretical plates and can improve the separation of difficult mixtures.
-
Issue 3: Compound "Oils Out" or Fails to Crystallize During Recrystallization
Q: After column chromatography, I'm trying to recrystallize my polar 3-substituted pyrrolo[3,2-c]pyridine, but it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" is a common problem during the recrystallization of polar compounds. It occurs when the compound is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated before reaching the temperature at which crystal nucleation can occur. The presence of impurities can also inhibit crystallization.
Causality & Solutions:
-
Primary Cause: The compound's solubility profile in the chosen solvent is not ideal for crystallization.
-
Solution 1: Modify the Solvent System.
-
Solvent Pairs: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[5] Common pairs for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
-
-
Solution 2: Control the Cooling Rate.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling in an ice bath often promotes oiling out. Once at room temperature, you can then move the flask to a refrigerator or freezer.
-
-
Solution 3: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of the pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar 3-substituted pyrrolo[3,2-c]pyridine?
A1: A systematic approach is crucial.
-
Assess Polarity and Basicity: The nature of the 3-substituent will significantly impact polarity. The pyrrolo[3,2-c]pyridine core is basic.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. Start with a standard system like hexane/ethyl acetate and a more polar one like dichloromethane/methanol.[1] Add a small amount of triethylamine (0.5-1%) to one of your developing chambers to see if it improves the spot shape; this will indicate if interactions with the silica are a problem.
-
Choose a Primary Technique:
-
Flash Column Chromatography: If you can find a solvent system that gives a good Rf value (0.2-0.4) and good separation on TLC, flash chromatography on silica gel (with a basic modifier if necessary) is a good first choice.[6][7]
-
Reversed-Phase Chromatography: If the compound is highly polar and water-soluble, reversed-phase HPLC or flash chromatography may be more suitable.[8]
-
HILIC: For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[9][10] It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[9]
-
Q2: How does the pH of the mobile phase affect the purification of my pyrrolo[3,2-c]pyridine derivative in reversed-phase chromatography?
A2: The mobile phase pH is a critical parameter in reversed-phase chromatography of basic compounds. The pyrrolo[3,2-c]pyridine core has a pKa that is typically in the range of 4-6.
-
Low pH (e.g., pH 2-3): The pyridine nitrogen will be protonated, making the compound more polar and potentially more water-soluble. This can lead to better peak shapes on modern, end-capped C18 columns.
-
Mid-Range pH (e.g., pH 4-7): This range should generally be avoided with standard silica-based C18 columns. In this range, the pyridine is protonated (positively charged), while residual silanol groups on the silica surface are deprotonated (negatively charged), leading to strong ionic interactions and severe peak tailing.
-
High pH (e.g., pH 8-10): The pyridine nitrogen will be neutral, which can lead to excellent peak shapes. However, this requires a pH-stable column, as traditional silica-based columns will dissolve at high pH. Hybrid or polymer-based C18 columns are suitable for high-pH methods.
Q3: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A3: Compound stability on silica is a valid concern for some heterocyclic compounds.
-
Confirmation of Decomposition:
-
2D TLC: Spot your crude material on a TLC plate. Run the plate in a chosen solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move to a new position along the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.
-
Spot Test: Spot your compound on a TLC plate and let it sit in the air for 30-60 minutes before eluting. Compare this to a freshly spotted lane. The appearance of new spots indicates decomposition.[3]
-
-
Alternatives to Silica Gel:
-
Neutral or Basic Alumina: As mentioned, these are good alternatives for base-sensitive compounds.[3]
-
Reversed-Phase Chromatography: This is often the best alternative, as the stationary phase is much less reactive.
-
Acid-Base Extraction: Before chromatography, consider an aqueous acid-base extraction to remove non-basic impurities. Your basic pyrrolo[3,2-c]pyridine can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove neutral impurities. The aqueous layer is then basified, and your product is extracted back into an organic solvent.[11]
-
Visualizations and Workflows
Troubleshooting Workflow for Poor Chromatographic Performance
Caption: A decision-making flowchart for troubleshooting common chromatography issues.
Recrystallization Strategy for Polar Compounds
Caption: A workflow for overcoming the 'oiling out' problem during recrystallization.
Data Tables for Method Development
Table 1: Common Solvent Systems for Chromatography of Polar Heterocycles
| Chromatography Mode | Stationary Phase | Common Mobile Phase Systems (in order of increasing polarity) | Notes |
| Normal Phase | Silica Gel, Alumina | Hexane / Ethyl AcetateDichloromethane / MethanolChloroform / Methanol / Water[4] | Add 0.5-2% triethylamine or NH₄OH for basic compounds.[1][2] |
| Reversed Phase | C18, C8, Phenyl-Hexyl | Water / AcetonitrileWater / Methanol | Use of buffers (e.g., formic acid, ammonium acetate) is critical to control ionization and improve peak shape. |
| HILIC | Silica, Diol, Amide | Acetonitrile / Water (or aqueous buffer) | The aqueous component is the strong solvent. Requires careful column equilibration.[9] |
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. (2000).
-
Kim, H. Y., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Lv, P. C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301982. [Link]
-
Cavazzini, A., et al. (2011). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Chromatographia, 73(S1), 5-15. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
- Nawrocki, J., et al. (2004). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions.
- Leifer, E., et al. (1950). Paper Chromatography of Pyridine Derivatives. Journal of Biological Chemistry, 187(2), 839-840.
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
MDPI. (2024). Prospects and Challenges for Achieving Superlubricity in Porous Framework Materials (MOFs/POFs): A Review. [Link]
- Kaluza, G. A., & Martin, F. (1967). The Behavior of Some Pyrrole Derivatives in Gas Chromatography.
-
MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Phenomenex. HILIC HPLC Column. [Link]
-
Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196. [Link]
-
ResearchGate. (2025). A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Houston-Downtown. Crystallization. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
YouTube. (2020). Can you retain polar acidic compounds using reversed-phase conditions?[Link]
- Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Radleys. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
- Baumann, J. B. (1981). Solvent selection for recrystallization: An undergraduate organic experiment.
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
Sources
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- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. rubingroup.org [rubingroup.org]
- 6. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Regioselective Functionalization of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the regioselective functionalization of the 3-chloro-1H-pyrrolo[3,2-c]pyridine scaffold. This bicyclic heteroaromatic core is a key building block in medicinal chemistry, forming the foundation for a variety of biologically active compounds, including kinase inhibitors.[1] However, the presence of multiple reactive sites (N1, C2, C3, C4, C6, and C7) presents significant challenges in achieving desired regioselectivity during synthetic modifications.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and modification of this important heterocyclic core.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound core for electrophilic and nucleophilic attack?
A1: The reactivity of the this compound scaffold is a nuanced interplay of the electronic properties of both the pyrrole and pyridine rings.
-
Electrophilic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring due to its electron-rich nature.[2] The lone pair of electrons on the pyrrole nitrogen participates in the aromatic system, increasing the electron density of the ring.[2][3] Within the pyrrole ring, the C2 position is the most favored site for electrophilic substitution. This preference is due to the formation of a more stable carbocation intermediate with three resonance structures.[4] The pyridine ring is electron-deficient and thus less reactive towards electrophiles. If substitution does occur on the pyridine ring, it typically favors the C4 and C6 positions.
-
Nucleophilic Substitution: The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack, particularly at the C4 and C6 positions, which are para and ortho to the electron-withdrawing pyridine nitrogen, respectively. The chlorine atom at the C3 position can be displaced by strong nucleophiles under forcing conditions, but this is generally less favorable than reactions on the pyridine ring.
-
N-Functionalization: The pyrrole nitrogen (N1) is acidic and can be readily deprotonated with a suitable base to undergo N-alkylation or N-arylation.[5]
Q2: I am attempting an N-alkylation of this compound, but I am observing a mixture of N1 and N-pyridine (N5) alkylation. How can I improve selectivity for N1?
A2: Achieving selective N1-alkylation requires careful control of reaction conditions to favor the deprotonation of the less basic pyrrole nitrogen over quaternization of the more basic pyridine nitrogen.
-
Choice of Base: Use a non-nucleophilic base that is strong enough to deprotonate the pyrrole NH but not so strong that it promotes unwanted side reactions. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like DMF or THF are commonly effective.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize the competing N5-alkylation, which often has a higher activation energy.
-
Protecting Group Strategy: If selectivity remains an issue, consider a protecting group strategy. The use of a removable protecting group on the pyrrole nitrogen, such as a Boc group, can allow for selective functionalization at other positions before its removal.[6]
Q3: How can I selectively introduce a substituent at the C2 position of the this compound core?
A3: Selective functionalization at the C2 position typically involves electrophilic substitution reactions.
-
Vilsmeier-Haack Reaction: This reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group at the C2 position of pyrroles. This formyl group can then be further elaborated.
-
Friedel-Crafts Acylation: Under carefully controlled conditions with a mild Lewis acid catalyst, acylation can be directed to the C2 position.
-
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce a halogen at the C2 position, which can then serve as a handle for cross-coupling reactions.
It is crucial to perform these reactions on the N-protected substrate to prevent electrophilic attack at the N1 position.
Troubleshooting Guide
Problem 1: Poor regioselectivity in Suzuki-Miyaura cross-coupling, with reaction occurring at both C3 and C4/C6.
Underlying Cause: The relative reactivity of the C-Cl bond at C3 versus potential C-H activation or the presence of other leaving groups (e.g., triflates) on the pyridine ring can lead to a mixture of products. Palladium catalysts can catalyze both C-Cl bond cleavage and C-H activation.[7]
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand can significantly influence the regioselectivity of palladium-catalyzed cross-coupling reactions.[8]
-
For activating the C3-Cl bond, bulky, electron-rich ligands such as XPhos or SPhos are often effective.[9] These ligands promote the oxidative addition of the less reactive C-Cl bond.[10]
-
To favor coupling at a C4 or C6 triflate over the C3-Cl, a less sterically demanding ligand like PPh₃ might be more suitable under milder conditions.
-
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the more reactive coupling site. Generally, C-OTf bonds are more reactive than C-Cl bonds in Suzuki couplings.[10]
-
Choice of Palladium Precatalyst: Different palladium precatalysts can exhibit different reactivities. Comparing catalysts like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ in combination with various ligands is recommended.[8]
Table 1: Ligand and Catalyst Selection for Regioselective Suzuki-Miyaura Coupling
| Target Position | Leaving Group | Recommended Ligand | Recommended Pd Source | Typical Base | Solvent |
| C3 | -Cl | XPhos, SPhos | Pd₂(dba)₃ | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O |
| C4/C6 | -OTf | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene |
Problem 2: Low yield in N-arylation of the pyrrole nitrogen (N1) using Buchwald-Hartwig amination.
Underlying Cause: The unprotected pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the presence of the acidic N-H proton can interfere with the catalytic cycle.[9]
Troubleshooting Steps:
-
Optimize the Base: The choice of base is crucial. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is often required to deprotonate the pyrrole and prevent catalyst inhibition.
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos. These ligands are known to be effective for the N-arylation of challenging heterocyclic substrates.
-
Palladium Precatalyst: Employ a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which can provide more consistent results and higher activity.
-
Protecting Group Strategy: As a last resort, protection of the pyridine nitrogen (e.g., as an N-oxide) can be considered, though this adds extra steps to the synthesis.
Problem 3: Unsuccessful direct C-H arylation at the C4 or C6 position.
Underlying Cause: The electron-deficient nature of the pyridine ring makes direct C-H activation challenging. The catalyst may preferentially coordinate to the pyridine nitrogen, hindering the desired C-H activation.
Troubleshooting Steps:
-
Directed C-H Activation: Introduce a directing group at a nearby position (e.g., N1 or C2) that can chelate to the palladium catalyst and direct the C-H activation to the desired position.
-
Use of a Stronger Oxidant: In some palladium-catalyzed C-H activation cycles, a strong oxidant is required. Experiment with oxidants like benzoquinone or silver acetate.
-
Alternative Coupling Strategies: If direct C-H arylation is not feasible, consider a halogenation/cross-coupling sequence. First, selectively introduce a bromine or iodine atom at the desired position (C4 or C6) using electrophilic halogenation on a suitably activated substrate (e.g., an N-oxide derivative), followed by a standard Suzuki or Stille coupling.[11]
Experimental Workflows & Methodologies
Workflow for Regioselective Functionalization
Caption: Decision workflow for functionalizing this compound.
Protocol 1: Selective N1-Arylation using Copper-Catalyzed Conditions
This protocol provides an alternative to palladium-catalyzed methods, which can sometimes be problematic due to catalyst inhibition by the pyridine nitrogen. Copper-catalyzed N-arylation (Ullmann condensation) can offer a viable route.[12]
-
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 equiv)
-
Pyridine (2.0 equiv)
-
Molecular sieves (4 Å)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound, aryl boronic acid, Cu(OAc)₂, and activated molecular sieves.
-
Add anhydrous DCM and pyridine via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N1-arylated product.
-
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C3
This protocol is optimized for the challenging coupling at the C3 position, utilizing a modern catalyst system to activate the C-Cl bond.
-
Materials:
-
N-Protected this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Solvent: 1,4-Dioxane and water (4:1 mixture)
-
-
Procedure:
-
To a dry Schlenk flask, add the N-protected this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (N₂ or Ar) three times.
-
Add the dioxane/water solvent mixture to the Schlenk flask, followed by the catalyst solution.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.
-
Decision Tree for Cross-Coupling Strategy
Caption: Choosing the right cross-coupling strategy based on the target position.
References
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
-
Abdel-Aal, E. A. H., El-Sayed, M. A. A., & El-Adl, K. (2020). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Medicinal Chemistry Research, 29(10), 1769-1782. [Link]
-
Collins, I., Caldwell, J. J., & Andre, F. (2013). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(21), 8564-8580. [Link]
-
Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(58), 35086-35099. [Link]
-
MDPI. (2025). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. MDPI. [Link]
-
AK Lectures. (2018). Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]
-
MDPI. (2021). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. MDPI. [Link]
-
AK Lectures. (2014). Electrophilic Substitution of Pyrrole and Pyridine. YouTube. [Link]
-
Quora. (2018). Which one gives a faster electrophilic substitution reaction, pyrrole or pyridine? Quora. [Link]
-
Royal Society of Chemistry. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Arkivoc. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. Arkivoc. [Link]
-
ResearchGate. (2025). Palladium-catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. ResearchGate. [Link]
-
Taylor & Francis Online. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1275. [Link]
- CoLab. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. CoLab.
-
Chemistry LibreTexts. (2021). 11.7: Heterocyclic Amines. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
ResearchGate. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate. [Link]
-
Semantic Scholar. (1982). Reactivity of 1H-pyrrolo[2,3-b]pyridine. I. Synthesis of 3-acetyl-7- azaindole and related compounds. Semantic Scholar. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
-
ChemRxiv. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
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- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Dehalogenation of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support guide for handling 3-Chloro-1H-pyrrolo[3,2-c]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the common challenge of dehalogenation during chemical reactions. Our focus is on providing practical, field-tested insights grounded in mechanistic understanding to ensure the integrity of your synthetic routes.
Introduction: The Challenge of Dehalogenation
This compound is a valuable heterocyclic building block. However, its utility is often hampered by a competing side reaction: dehalogenation (or hydrodehalogenation), where the chlorine atom is replaced by hydrogen. This [1][2]side reaction consumes the starting material, lowers the yield of the desired product, and introduces a significant purification challenge due to the formation of the 1H-pyrrolo[3,2-c]pyridine byproduct.
This[1] guide will walk you through the common causes of dehalogenation in various reaction types and provide systematic, actionable strategies to minimize this unwanted outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my Suzuki-Miyaura coupling of this compound resulting in significant dehalogenation?
Answer:
Dehalogenation in Suzuki-Miyaura coupling is a frequent issue, particularly with electron-deficient N-heterocyclic halides like this compound. The p[1]rimary culprit is often the formation of a palladium-hydride (Pd-H) species. This [1]highly reactive intermediate can be generated from various sources within your reaction, including trace water, alcohol solvents, or even certain bases and phosphine ligands. Once [1][3]formed, the Pd-H species can react with your starting material in a process that results in the dehalogenated byproduct.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Here is a systematic approach to troubleshoot and optimize your reaction to favor the desired C-C bond formation over dehalogenation.
dot
Caption: Troubleshooting workflow for minimizing dehalogenation.
Detailed Protocols & Explanations
1. Ligand Selection: The choice of ligand is critical in controlling the selectivity of the reaction. * Rationale: Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos), are often effective at preventing dehalogenation. These[1] ligands promote the desired C-C bond formation (reductive elimination) to outcompete the dehalogenation pathway. *[1][4] Protocol:
- Ligand Screening: Set up parallel reactions with different classes of ligands. A recommended starting point is to compare a standard ligand like PPh₃ with a bulky biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos) and an N-heterocyclic carbene (NHC) ligand (e.g., IPr).
- Catalyst Loading: Use a pre-formed palladium catalyst or generate the active catalyst in situ.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Often more active and versatile. |
| Ligand | PPh₃ | XPhos or SPhos | Bulky, electron-rich ligands accelerate reductive elimination. |
| [1]Pd:Ligand Ratio | 1:4 | 1:2.2 | Optimizes catalyst activity. |
2. Base Modification: The strength and nature of the base can significantly influence the extent of dehalogenation. [2] Rationale: Strong bases, particularly alkoxides like NaOt*Bu, can sometimes act as a source of hydride, leading to dehalogenation. Weaker inorganic bases are generally preferred.
- Protocol: Switch from strong organic bases to milder inorganic bases.
| Base Type | Examples | Recommendation |
| Strong | NaOtBu, KOtBu, LiOtBu | Avoid if dehalogenation is observed. |
| Weak/Moderate | K₃PO₄, Cs₂CO₃, K₂CO₃ | Recommended starting point. |
3. Solvent Choice: The reaction solvent can play a role in promoting or suppressing dehalogenation. *[2][5] Rationale: Solvents like DMF and dioxane have been observed to promote dehalogenation more than non-polar solvents like toluene. Proti[2][6]c solvents such as alcohols can also be a source of hydrides. *[2] Protocol: If using a polar aprotic solvent, consider switching to a non-polar alternative. Ensure all solvents are anhydrous and thoroughly degassed to remove potential hydrogen sources like water and oxygen.
| Solvent | Observation | Recommendation |
| Toluene, Dioxane | Often good choices for minimizing dehalogenation. | R[1][6]ecommended. |
| DMF, DMAc | Can sometimes promote dehalogenation. | Use[6] with caution. |
| Alcohols (as solvent) | Potential hydride source. | Gen[2]erally avoid as the primary solvent. |
FAQ 2: I'm observing dehalogenation during my Buchwald-Hartwig amination. What are the likely causes and solutions?
Answer:
Similar to Suzuki couplings, dehalogenation in Buchwald-Hartwig aminations is a known side reaction. The m[7]echanism also involves the generation of Pd-H species. The choice of base and ligand is paramount in controlling this side reaction. The N-H proton of the pyrrole moiety in your starting material can also interact with the base, potentially complicating the reaction and promoting dehalogenation.
[1]#### Troubleshooting Strategy for Buchwald-Hartwig Amination
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Sources
Technical Support Center: HPLC Purification of Azaheterocyclic Compounds
Welcome to the technical support center for the HPLC purification of azaheterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification and analysis of these important molecules. Azaheterocycles, with their basic nitrogen atoms, often present unique chromatographic behaviors that require specialized approaches to achieve optimal separation and peak shape.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The advice herein is grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and practical success.
Troubleshooting Guide: Resolving Common Purification Issues
This section is dedicated to identifying and solving the most frequent problems encountered during the HPLC purification of azaheterocyclic compounds. The key to effective troubleshooting is a systematic approach: change only one parameter at a time and carefully document the results.
Q1: Why are my azaheterocycle peaks tailing, and how can I fix it?
Peak tailing is the most common issue when working with basic azaheterocyclic compounds.[1] It manifests as an asymmetrical peak where the latter half is broader than the front half.[2][3] This phenomenon compromises resolution, integration accuracy, and overall sensitivity.
Primary Cause: Secondary Interactions with Silanol Groups
The root cause of peak tailing for basic compounds like azaheterocycles is often unwanted secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][4] At typical mobile phase pH values (between 3 and 7), these silanol groups can be deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the protonated, positively charged basic azaheterocycles. This mixed-mode retention mechanism (hydrophobic and ionic) results in poor peak shape.[1]
Troubleshooting Workflow for Peak Tailing
Here is a systematic approach to diagnose and resolve peak tailing:
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Solutions and Explanations:
-
Lower Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., 2.5-3.5) using an acid modifier like formic acid or trifluoroacetic acid (TFA) is often the first and most effective step.[1] At low pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interactions with the basic analyte.[1][4]
-
Use a Competing Base: Adding a small concentration of a basic additive, such as triethylamine (TEA), to the mobile phase can improve peak shape. TEA acts as a competing base, binding to the active silanol sites on the stationary phase and masking them from the azaheterocyclic analyte.
-
Select a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped," where the residual silanol groups are chemically bonded with a small, less polar group. Using a column specifically designed for the analysis of basic compounds, such as those with hybrid silica technology, can significantly reduce tailing.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing.[5] To check for this, dilute your sample and inject a smaller volume. If the peak shape improves, column overload was a contributing factor.
Q2: My polar azaheterocycle is not retained on a C18 column. What should I do?
Poor retention of highly polar compounds on traditional reversed-phase columns like C18 is a common challenge. These compounds have a strong affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase.
Solutions and Explanations:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the alkyl chain or at the end of it. This allows for better interaction with polar analytes and can increase retention.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[6][7] In HILIC, a polar stationary phase (like bare silica or a zwitterionic phase) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8][9] This creates a water-rich layer on the stationary phase surface into which polar analytes can partition, leading to their retention.[8][9]
-
Utilize Ion-Pair Chromatography: For ionizable azaheterocycles, adding an ion-pairing reagent to the mobile phase can enhance retention.[10][11] An ion-pairing reagent, such as an alkyl sulfonate for basic compounds, is a molecule with a hydrophobic tail and an ionic head. It pairs with the charged analyte, forming a neutral, more hydrophobic complex that is better retained on a reversed-phase column.[10][11] However, be aware that ion-pairing reagents can be difficult to remove from the column and LC system.[12]
Protocol: Basic HILIC Method for Polar Azaheterocycles
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Start with a high percentage of organic solvent (e.g., 95% B).
-
Run a gradient to a lower percentage of organic solvent (e.g., 50% B) over 10-15 minutes.
-
Hold for a few minutes, then return to initial conditions and allow the column to re-equilibrate for at least 5-10 column volumes.
-
-
Sample Preparation: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible (e.g., 95% Acetonitrile). Mismatch between the sample solvent and the mobile phase can cause peak distortion.
Q3: I'm seeing split or shoulder peaks. What is the cause?
Split or shoulder peaks suggest that the analyte is experiencing two different environments as it travels through the column, or that there is a physical disruption in the chromatographic path.[13]
Potential Causes and Solutions:
| Potential Cause | Diagnostic Action & Solution |
| Column Void or Contamination | A void at the head of the column or a plugged frit can disrupt the sample band.[13] Action: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't work, replace the column. To prevent this, always use guard columns and ensure your samples and mobile phases are filtered.[14] |
| Sample Solvent Incompatibility | If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread unevenly upon injection. Solution: Whenever possible, dissolve your sample in the initial mobile phase. |
| Co-eluting Impurity | What appears to be a split peak might actually be two closely eluting compounds.[1] Action: Try optimizing the separation by changing the gradient slope, mobile phase composition, or even the column chemistry to improve resolution. |
| Mobile Phase pH is Close to Analyte pKa | If the mobile phase pH is very close to the pKa of your azaheterocycle, small pH fluctuations can cause the compound to exist in both its ionized and neutral forms, which will have different retention times.[4] Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. |
Frequently Asked Questions (FAQs)
General Method Development
Q4: What is a good starting point for developing a purification method for a new azaheterocyclic compound?
A good starting point is a generic, broad gradient on a modern, base-deactivated C18 column.[15]
-
Column: C18, base-deactivated, 2.1 or 4.6 mm ID, 50-150 mm length, <3 µm particle size.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: Appropriate for the column diameter (e.g., 0.4 mL/min for 2.1 mm ID, 1.0 mL/min for 4.6 mm ID).
-
Detection: UV, at the absorbance maximum of your compound.
This "scouting gradient" will reveal the approximate retention time of your compound and the presence of any major impurities, guiding further optimization.[15]
Q5: Should I use methanol or acetonitrile as the organic modifier?
Acetonitrile and methanol offer different selectivities. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and provides lower backpressure. It's a good first choice. However, if you have trouble separating your compound of interest from an impurity, switching to methanol can alter the selectivity of the separation and may provide the necessary resolution.
Mobile Phase and Additives
Q6: Why is 0.1% formic acid or TFA so commonly used?
These acidic additives serve two primary purposes for azaheterocycles:
-
Control Ionization State: They ensure the basic nitrogen atoms are consistently protonated, leading to more reproducible retention times.[4]
-
Suppress Silanol Interactions: By lowering the mobile phase pH, they protonate residual silanol groups on the silica surface, minimizing peak tailing.[1][4]
Q7: When should I use a buffer instead of just an acid?
A buffer (a weak acid and its conjugate base, e.g., ammonium formate) is necessary when you need to maintain a precise and stable pH.[4][17] This is critical when the mobile phase pH is close to the pKa of your analyte, where small pH shifts could drastically change retention time and selectivity.[4] A simple acid solution does not have significant buffering capacity.[17]
Table: Common Volatile Buffers and Additives for LC-MS
| Additive/Buffer | pKa | Useful pH Range | Typical Concentration | Notes |
| Acids | ||||
| Formic Acid | 3.75[18] | 2.7 - 4.7 | 0.1% | Excellent for positive ion mode ESI-MS.[16] |
| Acetic Acid | 4.76[18] | 3.8 - 5.8 | 0.1% - 1% | Weaker acid than formic acid. |
| Trifluoroacetic Acid (TFA) | ~0.3[18] | < 2.0 | 0.05% - 0.1% | Strong ion-pairing agent, can cause signal suppression in ESI-MS.[16][19] |
| Bases | ||||
| Ammonium Hydroxide | 9.25[18] | 8.2 - 10.2 | 0.1% | Used for high-pH separations to keep basic compounds neutral. |
| Buffers | ||||
| Ammonium Formate | 3.75 / 9.25 | 3.3 - 4.3 / 8.8 - 9.8[17] | 5 - 20 mM | Very common and effective volatile buffer for LC-MS.[20] |
| Ammonium Acetate | 4.76 / 9.25 | 3.8 - 5.8 / 8.2 - 10.2[17] | 5 - 20 mM | Good volatile buffer, but can be less soluble in high percentages of acetonitrile.[17][20] |
| Ammonium Bicarbonate | 6.35 / 10.33 | 5.9 - 6.9 / 8.8 - 9.8[17] | 5 - 20 mM | Useful for intermediate to high pH ranges.[17][21] |
Chiral Separations
Q8: How do I separate enantiomers of a chiral azaheterocycle?
Enantiomers have identical physical properties in a non-chiral environment, so a chiral environment is required for their separation.[22][23] In HPLC, this is most commonly achieved using a Chiral Stationary Phase (CSP).[23][24]
Approach to Chiral Method Development:
-
Column Screening: The selection of a CSP is largely empirical.[25] It is highly recommended to screen a variety of CSPs based on polysaccharide (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide chemistries, as these are broadly applicable.[26]
-
Mobile Phase Selection: Start with common mobile phases for the chosen column. For polysaccharide-based CSPs, this often involves normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol).
-
Additives: For basic azaheterocycles, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase is often necessary to improve peak shape and resolution.[27]
Diagram: Chiral Separation Principle
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. polylc.com [polylc.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores [pharmacores.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.eu [hplc.eu]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Table 1: [Volatile HPLC Modifiers used in LC-MS/MS]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. veeprho.com [veeprho.com]
- 20. diposit.ub.edu [diposit.ub.edu]
- 21. rsc.org [rsc.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 25. phx.phenomenex.com [phx.phenomenex.com]
- 26. mdpi.com [mdpi.com]
- 27. chiraltech.com [chiraltech.com]
Troubleshooting low yields in Buchwald-Hartwig amination of 3-Chloro-1h-pyrrolo[3,2-c]pyridine
Technical Support Center: Buchwald-Hartwig Amination
Topic: Troubleshooting Low Yields in the Buchwald-Hartwig Amination of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Introduction: Navigating the Challenges of a Demanding Substrate
Welcome to the technical support guide for the Buchwald-Hartwig amination of this compound. As a Senior Application Scientist, I understand that this particular transformation presents a unique and formidable set of challenges that can lead to frustratingly low yields. This is not a standard coupling reaction. The substrate itself contains three distinct potential points of failure:
-
The Unreactive C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting and most difficult step of the catalytic cycle.[1][2]
-
The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This coordination can sequester the catalyst, forming an off-cycle, inactive species and effectively poisoning the reaction.[3]
-
The Pyrrole N-H: The proton on the pyrrole nitrogen is acidic and can be readily deprotonated by the strong bases typically required for this reaction. This can lead to undesired side reactions or interfere with the catalyst's activity.[4]
This guide is structured to help you diagnose issues based on your experimental observations, providing not just solutions but the chemical reasoning behind them. We will move from common, high-level questions to a deep-dive, symptom-based troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled or shows no conversion at all. Where do I even begin?
Low to zero conversion is the most common failure mode and almost always points to a problem with the catalytic cycle's initiation—the oxidative addition step.[1]
-
Initial Checks:
-
Catalyst & Ligand: Are you using a system designed for aryl chlorides? Standard ligands like PPh₃ or even first-generation biaryl phosphines may be ineffective. You need a highly active, electron-rich, and sterically hindered ligand.[1][5] Consider starting with a modern Buchwald biarylphosphine ligand (e.g., RuPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6] Crucially, using a pre-catalyst (e.g., an XPhos-Pd-G3 or G4 palladacycle) is strongly recommended over palladium sources like Pd(OAc)₂. Pre-catalysts generate the active L-Pd(0) species more cleanly and reliably, which is critical for challenging substrates.[7]
-
Atmosphere: Is your reaction rigorously oxygen-free? The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by trace oxygen. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[1][3]
-
Temperature: Are you running the reaction hot enough? C-Cl bond activation requires significant thermal energy, typically in the range of 90-120 °C.[5][7]
-
Q2: I'm seeing a significant amount of hydrodehalogenation (my chloro group is being replaced by hydrogen). What causes this?
Hydrodehalogenation is a common side reaction where the starting material is reduced instead of aminated.[1] This typically occurs when the desired reductive elimination step is slow, allowing competing pathways to take over. The primary causes are:
-
Trace Water: Rigorously dry your solvent and reagents. Water can serve as a proton source for the hydrodehalogenation pathway.
-
β-Hydride Elimination: If your amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to reduction of the aryl chloride.[8] Choosing a ligand with sufficient steric bulk can accelerate the reductive elimination step, outcompeting this side reaction.
Q3: The pyrrole N-H seems to be causing issues. Should I protect it?
This is a critical strategic decision. The pyrrole N-H can be deprotonated by strong bases like NaOtBu, potentially leading to N-arylation of the pyrrole or other side reactions.
-
When to Protect: If you observe a complex mixture of products or have exhausted other optimization strategies, N-protection is a logical next step. Protecting groups like SEM (trimethylsilylethoxymethyl), Boc, or a sulfonyl group can simplify the reaction system by removing the acidic proton.[4][9]
-
When to Avoid Protection: Protection and deprotection add two steps to your synthesis, reducing overall efficiency. It is often possible to find conditions that work without protection. For example, using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can sometimes prevent deprotonation of the pyrrole, although this will likely require a more potent catalyst/ligand system to achieve a reasonable reaction rate.[7]
Troubleshooting Guide: A Symptom-Based Approach
Use this section to diagnose your reaction based on the analytical data from your crude sample (e.g., TLC, LC-MS).
Workflow: Diagnosing a Failed Reaction
Caption: Troubleshooting workflow for low yields.
Data-Driven Parameter Optimization
If initial troubleshooting fails, a systematic optimization is necessary. The choice of ligand, base, and solvent are all interconnected.[10]
Table 1: Catalyst & Ligand Selection Guide for Chloro-Heterocycles
| Ligand Class | Example(s) | Key Strengths & Rationale |
| Bulky Biaryl Monophosphines | XPhos, RuPhos, BrettPhos | Workhorses for C-Cl activation. Their large steric bulk and high electron-donating ability accelerate both the rate-limiting oxidative addition and the final reductive elimination step, minimizing side reactions.[6][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr | Excellent for electron-deficient heterocycles. NHCs are strong σ-donors that form very stable and highly active palladium complexes, often tolerant of a wider range of functional groups.[11] |
| Ferrocene-Based Ligands | Josiphos, tBuXPhos | Offer a different steric and electronic profile. tBuXPhos, for example, has shown success in coupling NH-heterocycles like indazoles.[12] |
Table 2: Base Selection and Properties
| Base | pKa of Conjugate Acid (in DMSO) | Common Solvents | Rationale & Considerations |
| NaOtBu (Sodium tert-butoxide) | ~32 | Toluene, Dioxane, THF | Highest activity. The strong basicity facilitates rapid deprotonation of the amine.[7][13] Caution: Can cause decomposition of base-sensitive substrates and will deprotonate the pyrrole N-H. |
| LHMDS (Lithium Hexamethyldisilazide) | ~29.5 | Toluene, THF | Strong, non-nucleophilic base. Useful for substrates with protic functional groups where an alkoxide base is undesirable.[12] |
| K₃PO₄ (Potassium Phosphate) | ~23 | Dioxane, t-BuOH | Mild option. Good functional group tolerance. Often requires higher temperatures and a more active catalyst system (e.g., a G3/G4 pre-catalyst) to be effective.[7] |
| Cs₂CO₃ (Cesium Carbonate) | ~19 | Dioxane, Toluene, DMF | Another mild base with good solubility in many organic solvents, making it a common choice for screening when strong bases fail.[7] |
Table 3: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Key Properties & Rationale |
| Toluene | 111 | Default choice. Non-coordinating, non-polar, and allows for high reaction temperatures.[14] |
| 1,4-Dioxane | 101 | Ethereal solvent, slightly more polar than toluene. Can sometimes improve solubility and reaction rates.[14][15] |
| THF (Tetrahydrofuran) | 66 | Lower boiling point limits reaction temperature. Can be a coordinating solvent, which may affect catalyst activity.[14][16] |
| tert-Butanol | 83 | Often used with weaker bases like K₃PO₄. Can participate in proton transfer and influence the catalytic cycle. |
Experimental Protocols
Protocol 1: General Screening for Reaction Optimization
This protocol is designed for setting up multiple small-scale reactions in parallel to efficiently screen different ligands, bases, or solvents.
-
Reagent Preparation (Glovebox):
-
Prepare a stock solution of this compound (e.g., 0.1 M in anhydrous dioxane).
-
Prepare a stock solution of your amine coupling partner (e.g., 0.12 M in anhydrous dioxane).
-
In separate vials, weigh out the palladium pre-catalyst (e.g., XPhos Pd G3, 0.005 mmol per reaction) and the solid base (e.g., NaOtBu, 0.14 mmol per reaction).
-
-
Reaction Setup (Glovebox):
-
To each vial containing the pre-catalyst and base, add a stir bar.
-
Add 1.0 mL of the this compound stock solution (0.1 mmol, 1.0 equiv).
-
Add 1.0 mL of the amine stock solution (0.12 mmol, 1.2 equiv).
-
Seal the vials tightly with Teflon-lined caps.
-
-
Reaction Execution:
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, quench each reaction with 1 mL of saturated aqueous NH₄Cl solution.
-
Extract with 2 mL of ethyl acetate.
-
Analyze the organic layer by LC-MS or TLC to determine the conversion and identify major products/side products.
-
Protocol 2: Rigorous Solvent Degassing
-
Use a Schlenk flask equipped with a stir bar and a rubber septum.
-
Add the required volume of anhydrous solvent to the flask.
-
Subject the solvent to three "freeze-pump-thaw" cycles:
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Thaw: Close the vacuum line, remove the flask from the liquid nitrogen, and allow the solvent to thaw completely. Trapped gases will bubble out.
-
-
After the third cycle, backfill the flask with argon or nitrogen. The solvent is now ready to be used.
Understanding the Catalytic Cycle
A grasp of the catalytic cycle is essential for rational troubleshooting. The efficiency of each step is influenced by your choice of ligand, base, and solvent.
Caption: The Buchwald-Hartwig catalytic cycle.
The key to success with this compound is to select conditions that overwhelmingly favor the forward momentum of this cycle, particularly accelerating the difficult oxidative addition and ensuring the final reductive elimination is faster than any competing side reactions.[5][8]
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
-
Ghaffari, B., et al. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 82(24), 13531–13537.
-
Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
-
SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination.
-
Vechtomova, Y. L., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
-
Strem Chemicals, Inc. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions.
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination.
-
Fairlamb, I. J. S., et al. (2021). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. Organometallics, 40(8), 1048-1056.
-
ChemistryViews. (2016). Palladium Pre‐Catalysts for Cross‐Coupling Reactions.
-
Sigma-Aldrich. (n.d.). Buchwald G6 Precatalysts: Oxidative Addition Complexes.
-
BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Chemical Reviews. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
ACS Publications. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
PubMed. (2015). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions.
-
ResearchGate. (2021). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
-
Research With Rutgers. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of Potassium 4-bromobenzenesulfonate.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
ResearchGate. (2015). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
-
New Journal of Chemistry. (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination.
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
-
National Institutes of Health. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
-
ResearchGate. (2006). Pyrrole Protection.
-
PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
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- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Managing impurities in the synthesis of 3-Chloro-1h-pyrrolo[3,2-c]pyridine
Technical Support Center: Synthesis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. The pyrrolo[3,2-c]pyridine scaffold is a key component in numerous pharmacologically active molecules, including kinase inhibitors for anticancer therapies.[1][2] Achieving high purity of the 3-chloro derivative is paramount for the success of subsequent synthetic steps and the integrity of biological data.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, focusing on the common challenges and impurities encountered during its synthesis, particularly via the Sandmeyer reaction.
Overview of the Core Synthetic Challenge
A prevalent and effective method for introducing the chloro group at the 3-position is the Sandmeyer reaction, starting from 3-amino-1H-pyrrolo[3,2-c]pyridine. This two-step process involves the formation of a diazonium salt intermediate, which is subsequently displaced by a chloride nucleophile, typically from a copper(I) chloride catalyst.[3] While robust, this reaction is sensitive to specific parameters, and deviation can lead to a range of predictable impurities.
The following diagram outlines this critical transformation.
Caption: Competing pathways for the diazonium intermediate.
❓ Question 3: After workup, my crude product is a dark, possibly polymeric, tar-like substance that is difficult to purify. What causes this?
💡 Answer: The formation of dark, insoluble tars is typically due to the decomposition of the diazonium salt intermediate.
-
Causality: Arenediazonium salts are thermally labile. Uncontrolled temperature increases can lead to decomposition through radical pathways. These highly reactive radical species can then polymerize or react non-selectively with other molecules in the reaction mixture, leading to complex, high-molecular-weight impurities. The presence of excess nitrous acid can also sometimes contribute to oxidative side reactions.
-
Troubleshooting & Optimization:
-
Temperature is Critical: This reinforces the need for strict temperature control (0-5 °C) during the diazotization step.
-
Use Immediately: Do not store the diazonium salt solution. Use it immediately in the subsequent copper-catalyzed step.
-
Quench Excess Nitrite: If you suspect excess nitrous acid is a problem, you can add a small amount of urea or sulfamic acid at the end of the diazotization step (while maintaining low temperature) to quench it before proceeding.
-
Impurity Profile Summary
The table below summarizes the common impurities, their likely source, and key analytical identifiers.
| Impurity Name | Structure | Probable Cause | Analytical Identification (LC-MS) |
| 3-Amino-1H-pyrrolo[3,2-c]pyridine | (Starting Material) | Incomplete diazotization | M+H of starting material |
| 3-Hydroxy-1H-pyrrolo[3,2-c]pyridine | (Hydroxy byproduct) | Reaction with water | M-Cl+OH |
| Polymeric Tars | (Complex Mixture) | Diazonium decomposition | Broad, unresolved peaks |
| Residual Copper Salts | N/A | Inadequate workup | Can cause peak broadening in NMR |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
-
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in concentrated hydrochloric acid (e.g., 3-4 mL per gram of amine).
-
Cool the mixture to 0 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
-
Step 2: Sandmeyer Reaction (Chloride Displacement)
-
In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then warm to 50-60 °C for another hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
-
Step 3: Workup
-
Carefully basify the reaction mixture to pH 8-9 using a cold aqueous solution of sodium hydroxide or ammonium hydroxide. This will precipitate copper salts.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer). [4][5] 3. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. [4][5] 4. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. [6]Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the dry-loaded silica onto a pre-packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC). [4] 6. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Frequently Asked Questions (FAQs)
-
Q1: How should I best monitor the reaction's progress?
-
A1: TLC is an excellent tool for monitoring the consumption of the starting amine. A co-spot of the starting material and the reaction mixture will clearly show when the amine has been fully converted. LC-MS can be used to monitor the appearance of the product and identify any major byproducts in real-time. [4]
-
-
Q2: My purified product is still off-white or slightly colored. Is this normal?
-
A2: Yes, it is common for the product to have a slight off-white or pale yellow appearance, even after chromatography. [7]If NMR and LC-MS analysis show high purity (>97%), this coloration is generally acceptable for subsequent steps. If a completely colorless material is required, recrystallization or treatment with activated carbon may be attempted, though this can lead to yield loss.
-
-
Q3: What are the recommended storage conditions for the final product?
-
A3: this compound is a relatively stable solid. It should be stored in a cool, dry, dark place under an inert atmosphere (like nitrogen or argon) to prevent slow degradation over time.
-
-
Q4: Can I use a different chlorinating agent for the Sandmeyer reaction?
-
A4: Copper(I) chloride is the classic and most reliable reagent for this transformation. While other chloride sources could theoretically work, CuCl plays a catalytic role in the single-electron transfer mechanism that facilitates the displacement, making it highly effective. [3]
-
References
-
El-Gamal, M.I., & Oh, C.H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: In vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. Available from: [Link]
-
Dey, C., & Kündig, E.P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Available from: [Link]
-
Zhang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Kündig, E.P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. Available from: [Link]
- This citation was not used in the final response.
-
Boron Molecular Inc. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Available from: [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
-
El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(19), 6109-6114. Available from: [Link]
- This citation was not used in the final response.
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- This citation was not used in the final response.
-
Chad's Prep (2021). 22.5 Sandmeyer Reactions. YouTube. Available from: [Link]
-
BYJU'S (n.d.). Sandmeyer Reaction Mechanism. Available from: [Link]
Sources
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- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-Chloro-1H-pyrrolo[3,2-c]pyridine. This molecule, a key scaffold in medicinal chemistry, presents unique challenges due to its electronic properties and the presence of multiple nitrogen atoms. This guide is structured to move from foundational principles to specific, actionable protocols and troubleshooting, ensuring you can design and execute your experiments with confidence.
Understanding the Substrate: The Challenges of a Chloro-Aza-Indole
This compound, a derivative of 7-azaindole, is an electron-rich heterocyclic system. Successful cross-coupling requires overcoming three primary hurdles:
-
The Inert C-Cl Bond: The carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts. The oxidative addition step, where the palladium catalyst inserts into the C-X bond, is often the rate-limiting step and requires a highly active catalytic system.[1][2]
-
Catalyst Inhibition: The pyridine nitrogen (at position 7) is a Lewis base and can coordinate strongly to the palladium center.[3] This coordination can sequester the catalyst, preventing it from participating in the catalytic cycle and leading to low or no conversion.
-
The Pyrrole N-H Group: The acidic proton on the pyrrole nitrogen can interfere with certain reaction conditions, particularly those employing strong bases. It also presents a potential site for undesired N-arylation side reactions. While N-protection (e.g., with SEM, Boc, or tosyl groups) can mitigate these issues, it adds steps to the synthesis.[4][5]
A logical approach to catalyst selection is paramount. The following workflow provides a decision-making framework for choosing an appropriate system.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the cross-coupling of this compound in a practical, question-and-answer format.
Q1: My reaction is stalled with significant starting material remaining. What is the likely cause?
A1: This is the most common issue and typically points to catalyst deactivation or insufficient catalyst activity.
-
Causality: The electron-rich nature of the azaindole core and the presence of the pyridine nitrogen can poison the palladium catalyst.[6][7] Furthermore, activating a C-Cl bond requires a highly active, electron-rich catalyst that can readily undergo oxidative addition. If the ligand is not electron-donating enough, this initial step of the catalytic cycle will be too slow.
-
Troubleshooting Steps:
-
Switch to a More Electron-Rich Ligand: If you are using a simple phosphine like PPh₃, it is likely not active enough. Move to a state-of-the-art biarylphosphine ligand. For Suzuki reactions, XPhos and SPhos are excellent starting points.[8] For Buchwald-Hartwig aminations, ligands like RuPhos or BrettPhos are designed for challenging substrates.[9]
-
Use a Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst (e.g., XPhos Pd G3/G4).[10] These are air-stable, ensure a reliable 1:1 or 2:1 ligand-to-palladium ratio, and generate the active LPd(0) species more efficiently upon exposure to a base.[1][10]
-
Check Reaction Atmosphere: While many modern catalyst systems are robust, ensuring your reaction is properly degassed and run under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst oxidation and subsequent formation of inactive palladium black.
-
Q2: I'm observing a significant amount of dechlorinated starting material (1H-pyrrolo[3,2-c]pyridine). How can I minimize this side reaction?
A2: This side product arises from protodehalogenation, a common parasitic pathway in cross-coupling reactions.
-
Causality: Protodehalogenation occurs when the aryl-palladium intermediate is protonated before it can proceed through transmetalation (in Suzuki) or amine coordination/deprotonation (in Buchwald-Hartwig). This is often exacerbated by the presence of water, certain bases, or high temperatures.
-
Troubleshooting Steps:
-
Base Selection: For Suzuki couplings, consider switching from a carbonate base (like K₂CO₃), which often contains water, to a phosphate base (K₃PO₄) under anhydrous conditions.[8] For Buchwald-Hartwig reactions, if using a strong base like NaOtBu, ensure it is fresh and handled under inert conditions.
-
Solvent Purity: Use high-purity, anhydrous solvents. If necessary, distill or dry solvents over molecular sieves before use.
-
Lower Reaction Temperature: High temperatures can promote decomposition pathways. If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Q3: Do I absolutely need to protect the pyrrole N-H? I'm seeing messy reaction profiles.
A3: While not always mandatory, N-protection is highly recommended, especially during methods development.
-
Causality: The unprotected N-H has two primary detrimental effects. First, it can be deprotonated by the strong bases used in many coupling reactions, which can complicate the reaction by creating an alternative nucleophile. Second, the resulting anion can chelate to the palladium center, inhibiting catalysis. This can lead to a host of side products and inconsistent results.
-
Recommended Strategy:
-
Protecting Group Choice: A silyl-based group like SEM (2-(trimethylsilyl)ethoxymethyl) or a simple tosyl group are common choices. They are robust to most cross-coupling conditions and can be removed later.[5]
-
Benefit Analysis: The addition of protection/deprotection steps may seem cumbersome, but it often leads to cleaner reactions, higher yields, and simplified purification, ultimately saving time.
-
Q4: For my Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser coupling). Why?
A4: This is a classic side reaction in Sonogashira couplings and is almost always due to the copper(I) cocatalyst.[11]
-
Causality: The copper(I) cocatalyst, while accelerating the desired reaction, also efficiently catalyzes the oxidative dimerization of terminal alkynes in the presence of oxygen.
-
Troubleshooting Steps:
-
Go Copper-Free: The most effective solution is to switch to a copper-free Sonogashira protocol.[11][12] These reactions typically require a slightly higher palladium catalyst loading and a suitable ligand (e.g., SPhos) but completely eliminate the Glaser coupling pathway.[13]
-
Rigorous Degassing: If you must use a copper-catalyzed system, ensure the reaction mixture and solvents are meticulously degassed to remove all traces of oxygen.
-
Key Experimental Protocols
The following protocols provide robust starting points for the Suzuki-Miyaura and Buchwald-Hartwig amination of N-SEM-protected this compound.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is optimized for the challenging C-Cl bond activation using a modern palladium precatalyst.
Reaction Parameters Summary Table:
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | XPhos Pd G3 (or SPhos Pd G4) | Ensures accurate ligand:Pd ratio and efficient generation of active Pd(0).[10] |
| Catalyst Loading | 1 - 3 mol% | Sufficient for most substrates; may need to be increased for highly deactivated partners. |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that excel at activating C-Cl bonds.[8] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases. K₃PO₄ is preferred for minimizing protodehalogenation. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, high-boiling point solvents that are common in cross-coupling.[8] |
| Temperature | 100 - 110 °C | Necessary to drive the oxidative addition of the C-Cl bond. |
| Equivalents | 1.2 - 1.5 equiv. of boronic acid | Ensures complete consumption of the limiting halide partner. |
Protocol 2: Buchwald-Hartwig Amination with Secondary Amines
This protocol uses a potent catalyst system designed for coupling a broad range of amines.
Reaction Parameters Summary Table:
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | RuPhos Pd G4 | A highly active and versatile precatalyst for C-N bond formation.[10] |
| Catalyst Loading | 2 - 4 mol% | C-N coupling on N-heterocycles can be more demanding and benefit from slightly higher loading. |
| Ligand | RuPhos | Excellent ligand for a wide variety of primary and secondary amines.[9] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases required to deprotonate the amine and facilitate the catalytic cycle.[10] |
| Solvent | Toluene or CPME | Aprotic solvents are essential; ethers like CPME are becoming popular green alternatives. |
| Temperature | 90 - 110 °C | Drives the reaction to completion, particularly with less nucleophilic amines. |
| Equivalents | 1.2 - 1.4 equiv. of amine | Pushes the equilibrium towards the product. |
Experimental Procedure Outline:
-
Glovebox Setup: In an inert atmosphere glovebox, charge an oven-dried reaction vial with N-SEM-3-chloropyrrolopyridine (1 equiv), the amine (1.2 equiv), NaOtBu (1.5 equiv), and the RuPhos Pd G4 precatalyst (3 mol%).
-
Reaction Execution: Add anhydrous, degassed toluene, seal the vial, and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor progress by LC-MS. Reactions are typically complete within 2-18 hours.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and pass through a pad of Celite to remove palladium residues.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by silica gel chromatography.
By understanding the inherent challenges of the this compound scaffold and applying a logical, evidence-based approach to catalyst selection and troubleshooting, you can significantly improve the efficiency and success rate of your cross-coupling reactions.
References
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available from: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]
-
Pd/C-Catalyzed, Copper-Free Sonogashira Coupling: One-Pot Synthesis of 1-Aryl-4-(2-phenylethynyl)[9][10][14]triazolo[4,3-a]quinoxalines in Water. ResearchGate. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Available from: [Link]
-
Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Available from: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available from: [Link]
-
A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. Available from: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link]
-
Heck coupling reaction by pyridine‐coordinated tridentate complex.... ResearchGate. Available from: [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available from: [Link]
-
Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. PMC - NIH. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Improving Solubility of 3-Chloro-1H-pyrrolo[3,2-c]pyridine for Biological Assays
Welcome to the technical support center for 3-Chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the common challenge of solubilizing this compound for biological assays. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific reasoning behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic organic compound. Based on its structural similarity to other pyrrolopyridines, it is expected to be poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS) at neutral pH. Its solubility is significantly better in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and in alcohols like ethanol. A predicted LogP (a measure of lipophilicity) for the related isomer, 4-chloro-1H-pyrrolo[3,2-c]pyridine, is 1.9[1], suggesting a moderate degree of hydrophobicity which contributes to its low aqueous solubility.
Q2: Why does my compound dissolve in DMSO but precipitate when I add it to my cell culture media?
A2: This is a common phenomenon known as "solvent-shifting" or "crashing out". While this compound is soluble in 100% DMSO, cell culture media is predominantly aqueous. When you introduce the DMSO stock solution into the media, the DMSO concentration is drastically lowered, and the compound is suddenly in an environment where it is not soluble, causing it to precipitate. The key is to manage this transition carefully to maintain the compound's solubility at the final desired concentration.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture media at or below 0.5% (v/v) to minimize solvent-induced artifacts or cytotoxicity. It is always best practice to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line and assay.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed protocols to address solubility challenges with this compound. The choice of method will depend on the requirements of your specific biological assay.
Method 1: The Standard DMSO-Based Protocol
This is the most common starting point for solubilizing compounds for in vitro assays.
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh out your this compound.
-
Add a minimal amount of 100% cell culture grade DMSO to dissolve the compound. Aim for a high concentration stock solution (e.g., 10-50 mM).
-
Use gentle warming (up to 37°C) and vortexing to aid dissolution. Ensure the compound is fully dissolved before proceeding.
-
-
Serial Dilutions:
-
Perform serial dilutions of your high-concentration stock in 100% DMSO to create a range of concentrations for your dose-response experiments. This ensures that the solvent composition is consistent across all concentrations.
-
-
Dosing the Assay:
-
Directly add a small volume of the DMSO stock (or diluted stocks) to your assay plate containing the final volume of aqueous buffer or cell culture media. For example, add 1 µL of a 10 mM stock to 1 mL of media for a final concentration of 10 µM (resulting in 0.1% DMSO).
-
Mix immediately and thoroughly to ensure rapid dispersion of the compound.
-
Causality Behind the Choices:
-
High Concentration Stock: Creating a concentrated stock in DMSO minimizes the volume of solvent added to your aqueous assay system, thereby keeping the final DMSO concentration low and reducing its potential off-target effects.
-
Serial Dilutions in DMSO: This maintains a consistent solvent environment for the compound across all tested concentrations, which is crucial for reliable and reproducible dose-response curves.
Method 2: pH-Mediated Solubilization
The pyrrolopyridine scaffold contains a basic pyridine nitrogen atom. By adjusting the pH, we can protonate this nitrogen, increasing the compound's polarity and aqueous solubility.
Understanding the pKa:
Protocol:
-
Acidified Stock Solution:
-
Prepare a stock solution of the compound in a slightly acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Alternatively, dissolve the compound in a small amount of DMSO first, and then dilute it into the acidic buffer.
-
-
Assay Considerations:
-
This method is best suited for cell-free assays where the final pH can be maintained in the acidic range without affecting the biological target.
-
For cell-based assays, ensure that the final pH of the culture medium after adding the acidic stock remains within the physiological range (typically 7.2-7.4) to avoid stressing the cells. This may require further dilution or buffering capacity in the media.
-
Causality Behind the Choices:
-
Protonation: At a pH below the pKa of the pyridine nitrogen, the molecule gains a positive charge, which significantly enhances its interaction with polar water molecules, thereby increasing its solubility.
Method 3: Utilizing Co-solvents
For some assays, a slightly higher percentage of an organic solvent other than DMSO may be tolerated. Ethanol can be a useful co-solvent.
Protocol:
-
Co-solvent Stock Preparation:
-
Dissolve this compound in a mixture of ethanol and water or PBS. A common starting point is 50% ethanol.
-
-
Vehicle Control:
-
It is critical to run a parallel vehicle control with the same final concentration of the co-solvent mixture to account for any effects of the solvent on the assay.
-
Causality Behind the Choices:
-
Polarity Matching: Co-solvents like ethanol can act as a bridge between the hydrophobic compound and the aqueous environment, improving the overall solubility of the system.
Method 4: Cyclodextrin-Based Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble compounds, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative in pharmaceutical formulations.
Protocol:
-
Complex Formation:
-
Prepare a solution of HPβCD in your aqueous assay buffer (e.g., 10-50 mM HPβCD).
-
Add the powdered this compound to the HPβCD solution.
-
Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.
-
-
Filtration:
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized compound complexed with HPβCD.
-
Causality Behind the Choices:
-
Encapsulation: The hydrophobic this compound molecule partitions into the nonpolar interior of the HPβCD, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in the aqueous medium.
Quantitative Data Summary
While specific experimental solubility data for this compound is not widely published, the following table provides estimated physicochemical properties and recommended starting concentrations for stock solutions based on its structural class.
| Property | Estimated Value/Recommendation | Source/Rationale |
| Molecular Weight | ~152.58 g/mol | Based on the related 4-chloro isomer[1] |
| Predicted LogP | ~1.9 | Based on the related 4-chloro isomer[1] |
| Predicted Basic pKa | ~4.5 | Based on related pyrrolopyridines[2] |
| DMSO Stock Conc. | 10-50 mM | Standard practice for poorly soluble compounds |
| Ethanol Stock Conc. | 1-10 mM | Lower than DMSO due to higher volatility |
| HPβCD Formulation | 1-5 mM | Dependent on complexation efficiency |
Experimental Workflow Diagrams
A logical approach to troubleshooting solubility is crucial for efficiency. The following diagram outlines a decision-making workflow.
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
References
-
PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (2023). 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine. HMDB. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
This guide provides a comprehensive, in-depth analysis of utilizing High-Performance Liquid Chromatography (HPLC) for the critical task of purity determination of 3-Chloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. We will not only present a robust HPLC methodology but also delve into the scientific rationale behind the chosen parameters, compare it with viable alternative analytical techniques, and underscore the importance of rigorous method validation in line with industry standards.
The Critical Role of Purity in Drug Development
This compound is a significant building block in the synthesis of a variety of biologically active molecules.[1] The purity of such an intermediate is paramount, as even trace amounts of impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent purity thresholds, making the development of accurate and reliable analytical methods a cornerstone of the drug development process.
A Robust Reversed-Phase HPLC Method for Purity Determination
Based on the physicochemical properties of this compound and extensive experience with similar heterocyclic compounds, we propose a robust reversed-phase HPLC (RP-HPLC) method. RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its versatility, high resolution, and compatibility with a wide range of analytes.[2][3]
The fundamental principle of reversed-phase chromatography lies in the partitioning of analytes between a polar mobile phase and a non-polar stationary phase.[4] More hydrophobic compounds will have a stronger interaction with the stationary phase and thus elute later.
Proposed Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules. The 250 mm length ensures high resolution for separating closely related impurities, and the 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier, controlling the pH and improving peak shape by suppressing the ionization of any basic functional groups.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff, making it suitable for UV detection at lower wavelengths.[3] |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B | A gradient elution is crucial for separating compounds with a range of polarities, from polar starting materials to more non-polar byproducts, within a reasonable timeframe.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak resolution. |
| Detection Wavelength | 254 nm | Pyridine and its derivatives typically exhibit strong UV absorbance around 254 nm, offering good sensitivity for the parent compound and related impurities.[6][7] |
| Sample Preparation | Dissolve 1 mg/mL in a 50:50 mixture of water and acetonitrile. | This diluent is compatible with the mobile phase and ensures good solubility of the analyte. |
Potential Impurities and their Separation
Based on common synthetic routes for pyrrolo[3,2-c]pyridine derivatives, potential impurities could include:[1][8]
-
Starting Materials: Unreacted precursors such as substituted pyridines or pyrroles.
-
Intermediates: Partially reacted intermediates from the multi-step synthesis.
-
Isomeric Impurities: Positional isomers formed during the chlorination or cyclization steps.
-
Degradation Products: Products of hydrolysis, oxidation, or photolysis.
The proposed gradient method is designed to effectively separate these potential impurities from the main this compound peak. More polar impurities will elute earlier in the gradient, while more non-polar impurities will be retained longer.
Visualizing the HPLC Workflow
Caption: A schematic overview of the HPLC workflow for purity determination.
The Imperative of Method Validation: A Self-Validating System
A developed HPLC method is incomplete without rigorous validation to ensure its suitability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for analytical method validation.[9][10][11]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for this compound should be well-resolved from all other peaks, and peak purity analysis (using a Diode Array Detector) should show no co-elution. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | A correlation coefficient (r²) of ≥ 0.999 for a plot of peak area versus concentration. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For purity determination, typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked known impurities should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | The relative standard deviation (RSD) should be ≤ 2.0% for the peak area of the main component. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. The precision at the LOQ should be ≤ 10% RSD. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques can be complementary or, in some cases, more suitable.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer. | High sensitivity and specificity for volatile impurities. Can identify unknown impurities through mass spectral libraries. | Requires the analyte and impurities to be volatile and thermally stable. Derivatization may be necessary for polar compounds, adding complexity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight information, aiding in the identification of unknown impurities. High sensitivity and selectivity. | Higher cost and complexity compared to HPLC-UV. Ionization suppression or enhancement can affect quantitation. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency and low sample and reagent consumption. Can be a good alternative for charged impurities. | Lower sensitivity and robustness compared to HPLC for routine quality control. Reproducibility can be challenging. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | A direct method for purity determination based on the integration of NMR signals relative to a certified internal standard.[12] | Provides a direct measure of purity without the need for a reference standard of the analyte itself. Highly accurate and precise. | Lower sensitivity than chromatographic methods. Requires a specialized NMR spectrometer and a certified internal standard. Not suitable for complex mixtures with overlapping signals. |
Logical Flow for Purity Assessment
Caption: The logical progression from method development to batch release in purity assessment.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its determination. The proposed reversed-phase HPLC method, when properly validated according to ICH guidelines, provides a powerful tool for ensuring the quality of this important pharmaceutical intermediate. While alternative techniques like LC-MS and qNMR offer complementary information, HPLC remains the most practical and widely used technique for routine purity analysis in a regulated environment. By understanding the principles behind the method, the importance of validation, and the landscape of alternative techniques, researchers and drug development professionals can confidently ensure the quality and consistency of their materials, ultimately contributing to the development of safe and effective medicines.
References
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
AZoLifeSciences. (2023, January 12). Reversed-Phase Chromatography: An Overview. Retrieved from [Link]
-
Scribd. (n.d.). Reversed Phase Chromatography: Basic Principles. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of three analytes illustrating the selection process in HPLC.... Retrieved from [Link]
- Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines [Master Thesis, Graz University of Technology].
-
The Pharma Navigator. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultra‐Violet absorption spectra of pyridine and pyridine derivatives. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved from [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
-
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
- National Institutes of Health. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(41), 28695–28723.
-
MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
-
Jetir.org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 488-510.
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- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vitro Kinase Assays: Evaluating 3-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinase Challenge and the Pyrrolopyridine Scaffold
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making the identification of potent and selective kinase inhibitors a paramount goal.[2] The 3-Chloro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the synthesis of novel inhibitors targeting various enzyme classes, including kinases like FMS (CSF-1R).[3][4][5]
The initial and most crucial step in characterizing these novel chemical entities is to accurately quantify their inhibitory effect on their intended kinase targets. This is achieved through robust and reliable in vitro kinase assays.[6] However, the landscape of available assay technologies is diverse, each with its own underlying principles, advantages, and limitations.[7][8] Choosing the incorrect assay can lead to misleading structure-activity relationships (SAR), wasted resources, and the advancement of suboptimal candidates.
This guide provides an in-depth comparison of three industry-standard, homogeneous (no-wash) assay platforms suitable for high-throughput screening (HTS) and lead optimization: the luminescence-based ADP-Glo™ Kinase Assay , and two Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, LanthaScreen® and HTRF® . We will dissect their methodologies, explain the causality behind their experimental design, and present a framework for selecting the optimal assay for your this compound drug discovery program.
Core Signaling Pathway Context: The CSF-1R (FMS) Tyrosine Kinase
To ground our protocols in a relevant biological context, we consider a common target for pyrrolopyridine derivatives: the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase.[4] CSF-1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. Its over-activity is implicated in various cancers and inflammatory diseases. The diagram below illustrates its simplified signaling cascade, the disruption of which is a primary goal for inhibitors targeting this pathway.
Caption: Simplified CSF-1R (FMS) signaling pathway and the inhibitory action of a small molecule.
Protocol Deep Dive 1: ADP-Glo™ Kinase Assay (Promega)
The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10] Its universality stems from the fact that ADP is a product of virtually every kinase reaction, making it adaptable to any kinase-substrate pair without the need for specific antibodies.[11]
Assay Principle & Workflow
The assay is a two-step "add-mix-read" process, designed for robustness and HTS compatibility.[12]
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (e.g., a this compound derivative) are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate, generating ADP.
-
Step 1 - Termination & ATP Depletion: ADP-Glo™ Reagent is added. This terminates the kinase reaction and, critically, depletes the remaining unconsumed ATP using an ADP-converting enzyme (pyruvate kinase is not used here, rather a different thermostable kinase). This step is essential to eliminate the primary source of background signal, as the final detection relies on ATP.[9][12]
-
Step 2 - ADP to ATP Conversion & Detection: Kinase Detection Reagent is added. This reagent contains ADP-dependent enzymes that convert the ADP generated in the initial reaction back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a light signal directly proportional to the initial amount of ADP.[9][13]
Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.
Detailed Step-by-Step Protocol (384-well format)
This protocol is designed to determine the IC₅₀ value of a test compound.
1. Reagent Preparation:
-
Kinase Buffer (1X): Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[14]
-
ATP Solution: Prepare a 2X working solution of ATP in 1X Kinase Buffer. The final concentration should ideally be at or near the Kₘ value for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Kinase/Substrate Mix: Prepare a 2X working solution of the kinase (e.g., FMS) and its substrate (e.g., a generic poly-GT peptide or a specific protein substrate) in 1X Kinase Buffer.
-
Compound Dilution Plate: Perform a serial dilution of the this compound derivative in 100% DMSO. Then, create an intermediate plate by diluting these stocks into 1X Kinase Buffer to a 4X final concentration.
2. Kinase Reaction (Total Volume: 10 µL):
-
Add 2.5 µL of 4X compound dilution to the assay plate wells. For controls, add 2.5 µL of buffer with the equivalent DMSO concentration (negative control) or a known inhibitor (positive control).
-
Add 5 µL of the 2X Kinase/Substrate mix to all wells.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
3. Detection:
-
Equilibrate the plate and detection reagents to room temperature.[13]
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.[9][12]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for ADP conversion and signal development.[13]
-
Measure luminescence using a plate reader. The signal is stable for several hours.[12]
4. Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Protocols: TR-FRET Assays
TR-FRET assays are antibody-based methods that measure the phosphorylation of a substrate.[7] They rely on the proximity-based energy transfer from a long-lifetime lanthanide donor (Europium or Terbium) to a fluorescent acceptor. This time-resolved format minimizes interference from compound autofluorescence and scattered light, leading to high signal-to-background ratios.[1]
Comparison of Assay Principles
Caption: Comparison of the fundamental principles of Luminescence vs. TR-FRET kinase assays.
Protocol 2: LanthaScreen® Kinase Activity Assay (Thermo Fisher Scientific)
Principle: This assay uses a Terbium (Tb)-labeled anti-phospho-specific antibody as the donor and a fluorescein-labeled peptide substrate as the acceptor.[15][16] When the kinase phosphorylates the substrate, the Tb-antibody binds, bringing the donor and acceptor into close proximity and generating a TR-FRET signal.
Experimental Protocol (20 µL final volume):
-
Kinase Reaction (10 µL):
-
Dispense 2.5 µL of 4X inhibitor dilutions into a 384-well plate.
-
Add 5 µL of a 2X solution containing the kinase and the fluorescein-labeled substrate.
-
Start the reaction by adding 2.5 µL of 2X ATP solution.
-
Incubate for 60 minutes at room temperature.[17]
-
-
Detection (20 µL):
-
Add 10 µL of a 2X "Stop & Detect" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Tb-labeled phospho-specific antibody in TR-FRET dilution buffer.[15][17]
-
Incubate for 30-60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled reader, measuring emission at ~520 nm (acceptor) and ~495 nm (donor) after a pulsed excitation around 340 nm.[16]
-
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm) and plot against inhibitor concentration to determine the IC₅₀.
Protocol 3: HTRF® KinEASE™ TK Assay (Revvity)
Principle: The HTRF® assay is conceptually similar to LanthaScreen® but uses a Europium (Eu)-cryptate labeled anti-phospho-tyrosine antibody (donor) and a universal biotinylated tyrosine-containing peptide substrate (TK Substrate-biotin).[18] The acceptor is streptavidin conjugated to XL665 (SA-XL665), which binds to the biotinylated substrate. Phosphorylation enables the Eu-antibody to bind, completing the FRET complex.[19]
Experimental Protocol (20 µL final volume):
-
Kinase Reaction (10 µL):
-
Detection (20 µL):
-
Add 10 µL of a 2X detection mixture containing the Eu-labeled anti-phospho antibody and SA-XL665 in a buffer containing EDTA.[19][20]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after a pulsed excitation at 337 nm.[19]
-
-
Data Analysis: Calculate the HTRF ratio ([665 nm / 620 nm] * 10,000) and plot against inhibitor concentration to determine the IC₅₀.
Performance Comparison and Data Interpretation
The choice of assay depends on the specific goals of the experiment, such as the stage of drug discovery, the nature of the kinase, and available instrumentation.[7]
Comparative Summary of Assay Technologies
| Feature | ADP-Glo™ (Luminescence) | LanthaScreen® (TR-FRET) | HTRF® (TR-FRET) |
| Principle | Enzymatic detection of ADP product | Antibody detection of phosphorylated substrate | Antibody detection of phosphorylated substrate |
| Readout | Luminescence (glow) | Time-Resolved FRET (ratiometric) | Time-Resolved FRET (ratiometric) |
| Universality | High (any ADP-producing enzyme)[11] | Moderate (requires specific substrate & antibody) | High for TKs (uses universal substrate/Ab)[18] |
| Throughput | High (simple add-mix-read) | High (homogeneous) | High (homogeneous) |
| Sensitivity (Z') | Excellent (typically >0.8)[21] | Excellent (typically >0.7) | Excellent (typically >0.7) |
| ATP Conc. | Highly flexible (up to 1 mM)[9] | Limited by antibody affinity, often run at Kₘ | Flexible, compatible with high ATP[19] |
| Interference | Less prone to color/fluorescence interference.[22] | Prone to fluorescent compounds, light scatter. | Prone to fluorescent compounds, light scatter. |
| Cost | Generally moderate | Higher (antibodies, labeled peptides) | Higher (antibodies, labeled reagents) |
Hypothetical Experimental Data: Inhibition of FMS Kinase
Let's consider a hypothetical this compound derivative, Compound-PY2c , tested against FMS kinase using all three platforms.
| Assay Platform | Target | Substrate | ATP Conc. | IC₅₀ of Compound-PY2c (nM) |
| ADP-Glo™ | FMS | Poly(E₄Y) | 10 µM (Kₘ,app) | 45.2 |
| LanthaScreen® | FMS | Fl-Poly-GT | 10 µM (Kₘ,app) | 51.8 |
| HTRF® | FMS | TK Substrate-biotin | 10 µM (Kₘ,app) | 48.5 |
In this ideal scenario, the IC₅₀ values are highly comparable, providing strong, cross-validated evidence of the compound's potency. Discrepancies between assay results could arise from several factors:
-
Compound Interference: A compound that absorbs light near the FRET excitation or emission wavelengths could artificially quench or enhance the signal in TR-FRET assays.[22] A luminescent compound could directly interfere with the ADP-Glo™ readout.
-
Substrate Specificity: The kinase may have different affinities for the different peptide substrates used in the TR-FRET assays versus the one used in the ADP-Glo™ assay, which can influence the apparent inhibitor potency.
-
Reagent Interactions: The inhibitor might non-specifically interact with assay components, such as the coupling enzymes in the ADP-Glo™ detection steps or the antibodies in the TR-FRET assays.[23]
Conclusion and Recommendations
For researchers working with novel scaffolds like this compound derivatives, selecting the right in vitro kinase assay is a decision with significant downstream consequences.
-
The ADP-Glo™ Kinase Assay stands out for its universality, flexibility with ATP concentrations, and robustness against optical interference from test compounds. It is an excellent choice for primary screening across a diverse kinome panel and for detailed mechanistic studies where varying ATP concentrations is necessary.[24]
-
TR-FRET assays like LanthaScreen® and HTRF® offer a powerful orthogonal approach. Their direct measurement of substrate phosphorylation provides a different line of evidence. They are particularly well-suited for HTS due to their speed and simple "add-and-read" format after the kinase reaction is complete.[1][23] The HTRF® KinEASE™ format offers the advantage of a semi-universal substrate for tyrosine kinases, reducing the need for assay-specific reagent development.[18]
Best Practice: For a rigorous drug discovery campaign, an initial HTS screen might be performed using one platform (e.g., ADP-Glo™ for its universality). Key hits should then be validated using an orthogonal method (e.g., HTRF®) to rule out technology-specific artifacts and confirm the mechanism of action.[22] This dual-validation approach provides the highest degree of confidence in your data as you advance your promising this compound derivatives toward the next stage of development.
References
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health (NIH). [Link]
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KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. Agilent. [Link]
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ADP Glo Protocol. Protocol Exchange. [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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HTRF® Kinase Assay Protocol | Download Table. ResearchGate. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]
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Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]
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Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization. PubMed. [Link]
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LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
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Kinase assays. BMG Labtech. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Comparison of bioluminescent kinase assays using substrate depletion and product formation. PubMed. [Link]
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What Is the Best Kinase Assay? BellBrook Labs. [Link]
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Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Mol-Instincts. [Link]
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Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
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Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Pyrrolo[3,2-c]pyridines
The pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. Its structural rigidity and synthetic tractability make it an attractive starting point for the development of targeted agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 3-substituted pyrrolo[3,2-c]pyridine derivatives, with a focus on two key areas of anticancer research: tubulin polymerization inhibition and kinase inhibition. We will dissect the causal relationships between specific structural modifications at the C3 position and the resulting biological activity, supported by comparative experimental data and detailed protocols.
Core Scaffold and Rationale for Substitution
The pyrrolo[3,2-c]pyridine system, an isomer of azaindole, offers a unique arrangement of hydrogen bond donors and acceptors, allowing for diverse interactions with biological targets. The C3 position of the pyrrole ring is a particularly important site for modification. Substituents at this position often project into key binding pockets of target proteins, directly influencing potency and selectivity. Our analysis will compare how different classes of substituents at C3 drive the activity of this scaffold towards distinct molecular targets.
A diagram of the Pyrrolo[3,2-c]pyridine scaffold highlighting the key C3 position for substitution.
Comparative SAR Analysis: C3 Substituents as Determinants of Biological Activity
The nature of the substituent at the C3 position of the pyrrolo[3,2-c]pyridine core is a critical determinant of its biological target and potency. Below, we compare two distinct classes of these derivatives.
Part A: 3-Aryl/Heteroaryl Pyrrolo[3,2-c]pyridines as Tubulin Polymerization Inhibitors
A significant class of pyrrolo[3,2-c]pyridines has been developed as inhibitors of tubulin polymerization, acting at the colchicine-binding site. These compounds induce cell cycle arrest and apoptosis, making them potent anticancer agents.[1][2][3] A leading example is the compound series developed by Wang et al., where the C3 position is part of the fused pyrrole ring, and the broader scaffold is substituted with various aryl and heteroaryl groups. In this series, the 1-(3,4,5-trimethoxyphenyl) group is a common feature, mimicking the A-ring of combretastatin A-4, a well-known tubulin inhibitor. The key variations influencing activity are at the C6 position, which can be considered functionally analogous to substitutions projecting from the core scaffold.
A detailed study of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines revealed crucial SAR insights.[4] The electronic properties of the substituent at the C6 position significantly impact antiproliferative activity.
-
Electron-Donating Groups (EDGs): The introduction of EDGs, such as methyl (-CH3) or methoxy (-OCH3) groups, on the C6-phenyl ring generally leads to an increase in antiproliferative activity.
-
Electron-Withdrawing Groups (EWGs): Conversely, the presence of EWGs like fluoro (-F), chloro (-Cl), or nitro (-NO2) on the C6-phenyl ring tends to decrease activity.
-
Heteroaryl Substituents: Replacing the phenyl ring with a heteroaromatic system can dramatically enhance potency. The most potent compound in this series, 10t , features an indole ring at the C6 position.[1][2][4]
The following table summarizes the in vitro antiproliferative activity (IC50) of representative compounds against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1][2][4]
| Compound | C6-Substituent (B-ring) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10d | 4-methylphenyl | 0.85 | 1.02 | 1.13 |
| 10h | 4-methoxyphenyl | 0.76 | 0.98 | 1.05 |
| 10l | 4-fluorophenyl | 1.23 | 1.56 | 1.87 |
| 10m | 4-chlorophenyl | 1.31 | 1.62 | 1.95 |
| 10p | Naphthalen-2-yl | 0.43 | 0.51 | 0.62 |
| 10t | Indol-6-yl | 0.12 | 0.15 | 0.21 |
Data sourced from Wang et al. (2024).[1][2][4]
SAR summary for tubulin polymerization inhibitors.
Part B: 3-Substituted Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors
The pyrrolo[3,2-c]pyridine scaffold has also been successfully utilized to develop potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[5][6] In this context, the C3 position is typically functionalized with diarylamide or diarylurea moieties.
A study on a series of such derivatives identified compound 1r as a highly potent and selective FMS kinase inhibitor.[5][6] Let's compare it with a closely related analog, 1e , and the lead compound, KIST101029 , to understand the SAR.
-
Amide vs. Urea Linker: The nature of the linker between the pyrrolo[3,2-c]pyridine core and the terminal aryl ring is important.
-
Substitution on the Terminal Phenyl Ring: Modifications on the terminal phenyl ring significantly affect potency. Compound 1r , which features a trifluoromethyl group at the meta position and a fluorine at the para position of the terminal phenyl ring, is significantly more potent than 1e , which has a trifluoromethyl group at the meta position and a chlorine at the para position.[5][6] This suggests that the electronic and steric properties of these substituents are crucial for optimal interaction with the FMS kinase active site. Compound 1r was found to be 3.2 times more potent than the lead compound.[5][6]
The table below compares the in vitro FMS kinase inhibitory activity (IC50) and antiproliferative activity against the SK-OV-3 ovarian cancer cell line for key compounds.
| Compound | C3-Substituent | FMS Kinase IC50 (nM) | SK-OV-3 IC50 (µM) |
| KIST101029 | (Lead Compound) | 96 | 0.23 |
| 1e | Diarylurea with m-CF3, p-Cl phenyl | 60 | 0.31 |
| 1r | Diarylurea with m-CF3, p-F phenyl | 30 | 0.15 |
Data sourced from E. S. Lee et al.[5][6][7]
SAR summary for FMS kinase inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and evaluation of 3-substituted pyrrolo[3,2-c]pyridines.
General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (e.g., 10a-t)
This protocol is based on the Suzuki coupling reaction, a robust method for forming carbon-carbon bonds.[4]
Workflow:
Sources
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A Head-to-Head Battle of Scaffolds: Comparing the Efficacy of Pyrrolo[3,2-c]pyridine and Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical determinant of a drug candidate's ultimate success. Among the myriad of heterocyclic systems explored, the pyrrolo[3,2-c]pyridine and pyrazolo[3,4-d]pyrimidine cores have emerged as prominent and versatile frameworks for the design of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the efficacy of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions in their drug development endeavors.
At the Bench: Understanding the Core Structures
At first glance, the pyrrolo[3,2-c]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds share a bicyclic architecture, but their nuanced structural differences give rise to distinct pharmacological profiles. The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized as a "privileged scaffold" in kinase inhibitor design due to its nature as a bioisostere of adenine, the purine base in ATP.[1][2] This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site.[3][4] The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold to the pyrrolo[3,2-c]pyridine, is also considered a deaza-isostere of adenine.[5]
Mechanism of Action: A Tale of ATP Competition
Both pyrrolo[3,2-c]pyridine and pyrazolo[3,4-d]pyrimidine-based inhibitors primarily function as ATP-competitive inhibitors. They achieve their inhibitory activity by occupying the ATP-binding pocket of kinases, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. The nitrogen atoms within these heterocyclic systems play a crucial role in forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[3][6]
The versatility of these scaffolds allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2][3] For instance, the pyrazolo[3,4-d]pyrimidine core has been successfully utilized to develop irreversible inhibitors, such as the BTK inhibitor ibrutinib, by incorporating a reactive moiety that forms a covalent bond with a cysteine residue in the kinase active site.[2][4]
Comparative Efficacy: A Look at the Data
A Case Study: EGFR Tyrosine Kinase Inhibition
A study directly comparing pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase provides valuable insights. The structure-activity relationships (SAR) for the inhibition of the isolated enzyme by these compounds more closely resembled those of pyrido[3,2-d] than pyrido[3,4-d] pyridopyrimidine isomers.[7] This suggests a subtle but significant difference in how the arrangement of nitrogen atoms in the core structure influences binding and inhibitory activity against this particular kinase.
Potency Across Diverse Kinase Families
To provide a broader perspective, the following table summarizes the reported inhibitory activities of representative compounds from each scaffold class against various kinases.
| Scaffold Class | Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS | 30 | [8] |
| Compound 1e | FMS | 60 | [8] | |
| Compound 22 | CDK8 | 48.6 | [9] | |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | - | [2] |
| Acalabrutinib | BTK | 3 | [10] | |
| Compound 7 | FGFR1, FGFR3 | < 0.3 | [10] | |
| Compound 7 | FGFR2 | 1.1 | [10] | |
| Compound 7 | FGFR4 | 0.5 | [10] | |
| Compound 15 | EGFR | 135 | [1] | |
| Compound 16 | EGFR | 34 | [1] | |
| Compound 4 | EGFR | 54 | [1] |
Note: This table is a compilation of data from different studies and direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
From the available data, it is evident that both scaffolds can yield highly potent inhibitors in the nanomolar range against a variety of kinase targets. The pyrazolo[3,4-d]pyrimidine scaffold has a more extensive track record in clinical development, with several approved drugs and clinical candidates.[2]
Cellular Efficacy: Beyond the Enzyme
The ultimate measure of an inhibitor's efficacy lies in its ability to modulate cellular processes. Both pyrrolo[3,2-c]pyridine and pyrazolo[3,4-d]pyrimidine-based inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Anti-Proliferative Activity
The following table presents a selection of reported GI50 values for compounds from both classes against different cancer cell lines.
| Scaffold Class | Compound | Cell Line(s) | GI50 (µM) | Reference |
| Pyrrolo[3,2-c]pyridine | Compound 1r | Ovarian, prostate, and breast cancer cell lines | 0.15–1.78 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | NCI 60 cancer cell lines | 1.18 to 8.44 | [1] |
These findings highlight the ability of compounds from both scaffolds to effectively inhibit the growth of cancer cells.
Induction of Cell Cycle Arrest and Apoptosis
A common mechanism through which kinase inhibitors exert their anti-cancer effects is by inducing cell cycle arrest and apoptosis.
-
Pyrrolo[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest, leading to cell death.[11]
-
Pyrazolo[3,4-d]pyrimidine derivatives have been reported to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells.[1]
This convergence on fundamental cellular pathways underscores the therapeutic potential of both scaffolds.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the efficacy of kinase inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Workflow:
Caption: Workflow for a typical biochemical kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the kinase, substrate (protein or peptide), ATP, and the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, substrate, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding a solution of [γ-³²P]ATP or using a non-radioactive method like ADP-Glo™. The ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[12][13][14]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.[15]
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).
-
Detection: For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the signal (e.g., luminescence for ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16]
Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Workflow:
Caption: Workflow for the Annexin V apoptosis assay.
Detailed Steps:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.[20]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI).[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion: Choosing the Right Scaffold for Your Target
Both pyrrolo[3,2-c]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are powerful starting points for the design of effective kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core, with its well-established role as an adenine bioisostere, has a proven track record in delivering clinical candidates. The pyrrolo[3,2-c]pyridine scaffold, while less represented in approved drugs, demonstrates significant promise with potent inhibitors reported against various kinases.
The choice between these scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the synthetic feasibility. A thorough understanding of the structure-activity relationships for each scaffold against the target of interest, coupled with rigorous experimental evaluation using the standardized protocols outlined in this guide, will be crucial for the successful development of novel and effective kinase inhibitors.
References
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP. PMC. Available at: [Link]
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Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]
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a Scaffolds found in Aurora-A kinase reported inhibitors (A)... ResearchGate. Available at: [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. Available at: [Link]
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Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors. OSTI.GOV. Available at: [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra*. Bio-protocol. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
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Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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A Comparative Guide to the Structural Validation of 3-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives: X-ray Crystallography and Spectroscopic Alternatives
In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel therapeutic agents such as 3-Chloro-1H-pyrrolo[3,2-c]pyridine derivatives, which have shown promise as potent kinase inhibitors, an accurate structural assignment is non-negotiable.[1][2] It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a fundamental requirement for intellectual property protection and regulatory approval. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for absolute structure elucidation, with essential spectroscopic and computational techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate validation strategy.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography provides an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[3] By measuring the diffraction of an X-ray beam by the ordered array of molecules in a crystal, we can generate a three-dimensional electron density map and, from that, a precise molecular structure.[4] This technique is considered the definitive method for determining absolute stereochemistry and resolving any ambiguity in connectivity.
Causality in the Crystallographic Workflow
The success of an SCXRD experiment is critically dependent on the quality of the crystal. The entire process, from crystallization to data refinement, is a self-validating system where each step's outcome informs the next. A well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions) is required because the diffraction pattern is the result of constructive interference from X-rays scattered by billions of identically oriented molecules.[5] Any significant internal imperfections will weaken the diffraction and reduce the quality of the final structure.[5]
Experimental Protocol: SCXRD of a this compound Derivative
Objective: To obtain a publication-quality crystal structure for unambiguous structural validation.
1. Crystallization (The Art and Science):
- Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane). The ideal solvent system is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.[6]
- Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow solvent evaporation over several days. This gradual increase in concentration can promote the formation of well-ordered crystals.
- Vapor Diffusion (Hanging or Sitting Drop): This is a highly controlled method. A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop slowly reduces the solubility of the compound, leading to crystallization.
- Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C).[6] This method relies on the principle that solubility decreases with temperature.[7]
- Challenge of Polymorphism: Be aware that pyridine derivatives can exhibit polymorphism, where the same compound crystallizes in different crystal forms with distinct physical properties.[8][9] It is crucial to document the crystallization conditions meticulously, as different polymorphs can arise from subtle changes in solvent, temperature, or cooling rate.[10]
2. Crystal Mounting and Screening:
- Under a microscope, select a suitable single crystal. The crystal should be clear, with well-defined faces and no visible cracks.
- Using a cryoloop, carefully scoop up the crystal along with a small amount of the mother liquor.
- For small molecules, the crystal is typically mounted on a goniometer head using a viscous oil or glue.[3]
- A preliminary screening is performed on the diffractometer to assess the crystal's diffraction quality. This involves exposing the crystal to short bursts of X-rays to observe the diffraction pattern.[11] A good crystal will produce sharp, intense diffraction spots to high angles.
3. Data Collection:
- The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer.
- Data is collected by rotating the crystal and recording the diffraction patterns at various orientations. A complete dataset often requires collecting tens of thousands of reflections over several hours.[4][5]
4. Structure Solution and Refinement:
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.
The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods).
This information is used to calculate an initial electron density map.
An atomic model of the molecule is then built into the electron density map.
The model is refined iteratively to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.
Figure 1: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD). The Solution-State Picture: Nuclear Magnetic Resonance (NMR) Spectroscopy
While SCXRD provides a static picture of the molecule in the solid state, NMR spectroscopy offers invaluable information about the structure and dynamics in solution, which is often more relevant to its biological activity.[12] For the structural elucidation of novel organic compounds, a combination of 1D and 2D NMR experiments is the most powerful approach.[11][13]
Causality in NMR Structural Elucidation
The power of NMR lies in its ability to probe the chemical environment of individual nuclei (typically ¹H and ¹³C). By systematically connecting atoms through their covalent bonds using a series of experiments, we can piece together the molecular puzzle. Each experiment provides a specific piece of information, and their combination allows for a self-consistent structural assignment.
Experimental Protocol: A Comprehensive NMR Analysis
Objective: To determine the complete covalent structure of the molecule in solution.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
- Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. Data Acquisition:
- ¹H NMR (Proton): This is the starting point. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (multiplicity or splitting pattern), and their relative numbers (integration).[13]
- ¹³C NMR (Carbon): This experiment shows the number of unique carbon atoms in the molecule. It is often run with proton decoupling to produce a spectrum of singlets, one for each carbon.
- DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to distinguish between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90, only CH signals appear.
- 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[13][14] Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[13][15] It is a powerful tool for assigning carbon signals based on their attached, and often already assigned, protons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[13][15] This is crucial for connecting the individual spin systems identified by COSY and for assigning quaternary carbons (those with no attached protons).
3. Data Interpretation: A Case Study Approach Let's consider a hypothetical this compound derivative.
-
¹H NMR: We would expect to see signals for the protons on the pyrrole and pyridine rings, as well as any substituents. For example, a recent publication on similar derivatives reported ¹H NMR signals in expected regions, such as a singlet around 9.10 ppm for the H4 proton of the pyridine ring.[16]
-
COSY: This would reveal, for instance, the coupling between adjacent protons on a substituted phenyl ring.
-
HSQC: This would unambiguously link each proton signal to its corresponding carbon signal.
-
HMBC: This is the key to connecting the fragments. For example, a correlation between the NH proton of the pyrrole ring and the carbons of the pyridine ring would confirm the fusion of the two heterocyclic systems. Correlations from protons on a substituent to the core structure would confirm its point of attachment.
Complementary Techniques: Mass Spectrometry and Computational Chemistry
While SCXRD and NMR are the primary tools for complete structure determination, mass spectrometry and computational chemistry provide critical, complementary data.
Mass Spectrometry (MS)
Role: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.[17] For a this compound derivative, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Key Experimental Insight: The presence of a chlorine atom provides a distinctive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M+2 peak in the mass spectrum, where the peak for the ion containing ³⁷Cl is about one-third the intensity of the peak for the ion containing ³⁵Cl.[18] This signature is a powerful diagnostic tool for confirming the presence of a chlorine atom in the molecule and its fragments.
Computational Chemistry
Role: Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties (e.g., NMR chemical shifts) of a proposed structure.[19] While not a substitute for experimental data, it serves as a valuable validation tool.
Validation Workflow:
-
Propose a structure based on NMR and MS data.
-
Perform a geometry optimization of the proposed structure using a suitable computational method.[20]
-
Calculate the ¹³C and ¹H NMR chemical shifts for the optimized geometry.
-
Compare the calculated chemical shifts with the experimental values. A good correlation between the predicted and experimental spectra provides strong evidence in support of the proposed structure.[21]
Comparative Analysis of Validation Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Computational Chemistry |
| Primary Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Covalent structure in solution, connectivity, conformational dynamics | Molecular weight, elemental formula (HRMS), structural fragments | Predicted 3D structure, energetic stability, predicted spectral data |
| Sample Requirements | High-quality single crystal (~0.1 mm) | 5-10 mg of pure, soluble material | <1 mg of pure material | None (in silico) |
| State of Matter | Solid (crystalline) | Solution | Gas phase (ionized) | In silico |
| Accuracy/Resolution | Atomic resolution (<1 Å) | High, but indirect determination of 3D structure | High accuracy for mass, low for structural detail | Varies with method; can be highly accurate but requires experimental validation |
| Key Advantage | Unambiguous, definitive structure determination | Provides structure in a biologically relevant state (solution) | High sensitivity, confirms molecular formula and presence of halogens | Predictive power, can rationalize experimental findings |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain | Ambiguities can arise in complex molecules; no absolute stereochemistry | Provides limited connectivity information | Not experimental proof; "garbage in, garbage out" |
| Typical Time | 6-24 hours for data collection[4] + crystallization time | 1-8 hours per experiment | Minutes | Hours to days depending on complexity |
Conclusion: An Integrated Approach to Structural Validation
For the rigorous validation of this compound derivatives, no single technique is sufficient. As a Senior Application Scientist, I advocate for an integrated, self-validating approach. The journey begins with a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to build a robust hypothesis of the covalent structure in solution. This is complemented by high-resolution mass spectrometry to confirm the elemental composition, with a keen eye for the characteristic isotopic pattern of the chlorine atom.
While this spectroscopic data provides a strong foundation, the ultimate, unambiguous proof of structure is achieved through single-crystal X-ray diffraction. The successful growth of a high-quality crystal and subsequent structure determination provides the definitive answer, resolving any lingering ambiguities about connectivity or stereochemistry. Finally, computational modeling can be employed to correlate the experimental NMR data with the solid-state X-ray structure, providing a holistic understanding of the molecule's properties. By judiciously combining these powerful analytical tools, researchers can ensure the scientific integrity of their findings and accelerate the journey of these promising compounds from the laboratory to the clinic.
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A Comparative Guide to the In Vitro Antiproliferative Activity of 3-Chloro-1H-pyrrolo[3,2-c]pyridine Analogs
This guide provides a comprehensive analysis of the in vitro antiproliferative activity of 3-chloro-1H-pyrrolo[3,2-c]pyridine analogs, a promising class of heterocyclic compounds in oncology research. We will objectively compare their performance against established anticancer agents, supported by experimental data, and delve into the mechanistic underpinnings of their activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these molecules as therapeutic candidates.
Introduction: The Therapeutic Potential of Pyrrolo[3,2-c]pyridines
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a chlorine atom at the 3-position, or as a substituent on appended aryl rings, can significantly modulate the physicochemical properties and biological activity of these analogs. This often leads to enhanced potency and selectivity, making them attractive candidates for anticancer drug discovery. This guide will explore the antiproliferative effects of these analogs, focusing on their efficacy in various cancer cell lines and their mechanisms of action.
Comparative Analysis of Antiproliferative Activity
The in vitro efficacy of novel compounds is a critical determinant of their therapeutic potential. Here, we compare the antiproliferative activity of specific this compound analogs with that of standard-of-care anticancer drugs. The data is presented in terms of IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Tubulin Polymerization Inhibitors
A recent study detailed a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, which interfere with microtubule dynamics.[1] One of the most potent compounds identified was 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (referred to as Analog 1). Its antiproliferative activity was compared with Combretastatin A-4 (CA-4), a well-known tubulin inhibitor.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Analog 1 | 0.12 | 0.15 | 0.21 |
| Combretastatin A-4 (CA-4) | 0.003 | 0.002 | 0.004 |
| Data sourced from Wang et al., 2024.[1] |
These results indicate that while Analog 1 is less potent than CA-4, it still exhibits significant antiproliferative activity in the low micromolar range against a panel of human cancer cell lines.
Kinase Inhibitors
Another class of 1H-pyrrolo[3,2-c]pyridine derivatives has been investigated as kinase inhibitors. A study on diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated potent activity against melanoma cell lines.[2] The activity of these compounds was compared to Sorafenib and Vemurafenib, targeted therapies used in the treatment of melanoma.
| Compound | A375P (Melanoma) IC50 (µM) |
| Analog 2 (a diarylurea derivative) | Superior to Sorafenib |
| Analog 3 (a bisamide derivative) | Higher than Vemurafenib |
| Sorafenib | - |
| Vemurafenib | - |
| Qualitative comparison as reported by Abdel-Aziz et al., 2012.[2] Specific IC50 values for the analogs were in the nanomolar range for some derivatives. |
These findings highlight the versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold in generating potent anticancer agents through different mechanisms of action.
Experimental Protocol: Sulforhodamine B (SRB) Assay
To ensure the reproducibility and validity of in vitro antiproliferative data, a standardized and robust assay is paramount. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a reliable and cost-effective method for high-throughput screening of anticancer compounds.
Principle of the SRB Assay
The SRB assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.
Step-by-Step Methodology
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and control drugs in culture medium. Add 100 µL of the drug solutions to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for a further 48-72 hours.
-
Cell Fixation: Gently aspirate the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium components. Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance of the blank wells. Calculate the percentage of cell growth inhibition and determine the IC50 values using a suitable software.
Experimental Workflow Diagram
Mechanisms of Action
Understanding the molecular mechanisms by which these analogs exert their antiproliferative effects is crucial for their rational development as therapeutic agents. The 1H-pyrrolo[3,2-c]pyridine scaffold has been shown to be a versatile platform for targeting different cellular processes.
Inhibition of Tubulin Polymerization
As demonstrated by Analog 1, a key mechanism of action for some this compound analogs is the disruption of microtubule dynamics.[1] These compounds bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network has profound effects on cellular processes that are dependent on a functional cytoskeleton, most notably mitosis. The inability to form a proper mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
FMS Kinase Inhibition
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[3] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Some 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of FMS kinase. By binding to the ATP-binding pocket of the kinase domain, these compounds block the autophosphorylation and activation of FLT3, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and RAS/MAPK pathways. This leads to a reduction in cell proliferation and survival of cancer cells that are dependent on FLT3 signaling.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. Analogs based on this core structure have demonstrated potent in vitro antiproliferative activity against a range of cancer cell lines through diverse mechanisms of action, including tubulin polymerization inhibition and kinase inhibition. The comparative data presented in this guide highlights their potential to rival or even surpass the efficacy of some established anticancer drugs.
Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and selectivity. Further in vivo studies are warranted to evaluate their pharmacokinetic properties, safety profiles, and antitumor efficacy in preclinical models. The development of these analogs could lead to new and effective therapeutic options for a variety of cancers.
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Abdel-Aziz, M., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 57, 386-399. [Link]
-
El-Adl, K., et al. (2023). The latest perspectives of small molecules FMS kinase inhibitors. European Journal of Medicinal Chemistry, 261, 115796. [Link]
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- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Coupling Strategies for 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold and the Role of Cross-Coupling Chemistry
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purines and other endogenous biomolecules allows compounds bearing this core to interact with a wide range of biological targets, leading to diverse pharmacological activities. Indeed, derivatives of this scaffold have shown promise as potent anticancer agents, kinase inhibitors, and modulators of other key cellular pathways.[1][2] The ability to selectively functionalize this core structure is therefore of paramount importance in the generation of novel chemical entities with tailored therapeutic properties.
Among the various synthetic transformations available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions offer a direct and efficient means to introduce a wide array of substituents onto the 3-position of the 1H-pyrrolo[3,2-c]pyridine ring system, starting from the readily accessible 3-chloro derivative. This guide provides a comparative overview of four key cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering insights into their relative merits and practical considerations for their application in the synthesis of novel 3-substituted-1H-pyrrolo[3,2-c]pyridines.
Comparative Analysis of Cross-Coupling Methods
The choice of cross-coupling method for the functionalization of 3-chloro-1H-pyrrolo[3,2-c]pyridine is dictated by the desired substituent and the overall synthetic strategy. The following table provides a high-level comparison of the four major palladium-catalyzed cross-coupling reactions discussed in this guide. The data presented is based on analogous reactions found in the literature for structurally related heterocyclic systems, providing a solid foundation for reaction design.
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Typical Base | Typical Solvent | Temperature | Representative Yield |
| Suzuki-Miyaura | Boronic acid/ester | C(sp²) - C(sp²) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-125 °C | 85-95% |
| Buchwald-Hartwig | Amine | C(sp²) - N | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 90-110 °C | 70-90% |
| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | DMF, THF | 25-100 °C | 80-95% |
| Heck | Alkene | C(sp²) - C(sp²) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 °C | 60-80% |
The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods for the formation of C(sp²)-C(sp²) bonds, owing to its broad functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions.[3]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial in facilitating these steps, with bulky, electron-rich phosphine ligands often promoting higher catalytic activity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Aryl-1H-pyrrolo[3,2-c]pyridines
The following protocol is adapted from a procedure for the Suzuki coupling on a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative and is expected to be readily applicable to the 3-chloro analog.[1]
Materials:
-
This compound
-
Substituted phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.06 equiv)
-
K₂CO₃ (5.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add this compound (1.0 equiv), the substituted phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and water in a 3:1 ratio.
-
Degas the mixture with a stream of nitrogen for 10-15 minutes.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and general method for the formation of C-N bonds from aryl halides and amines. This reaction is of immense value in drug discovery, as the introduction of an amino group can significantly modulate the physicochemical and pharmacological properties of a molecule.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. A key step is the deprotonation of the amine by a base to form a more nucleophilic amide, which then undergoes transmetalation with the palladium center. The choice of a bulky, electron-rich phosphine ligand, such as Xantphos, is often critical for achieving high yields, as it promotes both the oxidative addition and the final reductive elimination steps.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 3-Amino-1H-pyrrolo[3,2-c]pyridines
The following protocol is based on conditions developed for the selective amination of 3-bromo-2-chloropyridine and can be adapted for this compound.[4]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.4 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add the amine and anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful and reliable method for the synthesis of arylalkynes through the coupling of aryl halides with terminal alkynes.[5] This transformation is particularly valuable for introducing a linear, rigid alkynyl linker, which can be a key design element in probes for chemical biology or as a precursor for further synthetic manipulations.
Mechanistic Insights
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the desired product. The use of an amine base is crucial for both the deprotonation of the alkyne and for neutralizing the hydrogen halide formed during the reaction.[6][7]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Alkynyl-1H-pyrrolo[3,2-c]pyridines
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes and is expected to be effective for this compound.[8]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
The Heck Reaction: A Versatile Tool for Vinylation
The Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, enabling the coupling of aryl or vinyl halides with alkenes.[9] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes, which are valuable intermediates in organic synthesis and materials science.
Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by the coordination and migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the action of a base. The regioselectivity of the alkene insertion is often a key consideration in the Heck reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Vinyl-1H-pyrrolo[3,2-c]pyridines
The following is a general protocol for the Heck reaction of an aryl halide with an alkene, which can be optimized for this compound.[10]
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate, 1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tol)₃ (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF or acetonitrile
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂, and P(o-tol)₃ under an inert atmosphere.
-
Add the alkene and the anhydrous solvent, followed by triethylamine.
-
Seal the tube and heat the reaction mixture to 100-140 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions represent a powerful suite of tools for the synthetic chemist aiming to functionalize the 3-position of the 1H-pyrrolo[3,2-c]pyridine scaffold. Each method offers distinct advantages in terms of the types of bonds formed and the nature of the substituents that can be introduced. The choice of the optimal method will depend on the specific synthetic target and the desired molecular complexity.
As the field of palladium catalysis continues to evolve, the development of new ligands and pre-catalysts will undoubtedly lead to even milder, more efficient, and more versatile cross-coupling methodologies. These advancements will further empower researchers to explore the chemical space around the 1H-pyrrolo[3,2-c]pyridine core, paving the way for the discovery of next-generation therapeutics and functional materials.
References
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Cháirez-Ramírez, R., et al. (2014). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 10, 1842–1849. [Link]
-
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
-
Wikipedia. (2024). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
-
Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy. RSC Advances, 8(59), 33931-33939. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
PubMed. (2011). Recent advances in Sonogashira reactions. Retrieved from [Link]
-
PubMed. (2014). Mizoroki-heck cross-coupling reactions catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium under mild reaction conditions. Retrieved from [Link]
-
ChemRxiv. (2021). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 4, 259-266. [Link]
-
ResearchGate. (2015). Synthetic Studies Towards Arylpyrrole Derivatives via Heck-Matsuda Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Retrieved from [Link]
-
PubMed Central. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
PubMed Central. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications, 59(84), 12613-12616. [Link]
-
Sci-Hub. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Retrieved from [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
PubMed. (2001). Synthesis of pyrrolidine C-nucleosides via Heck reaction. Retrieved from [Link]
-
ResearchGate. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. Retrieved from [Link]
-
PubMed Central. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
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A Comprehensive Guide to Validated Analytical Methods for the Characterization of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, heterocyclic compounds form the backbone of countless therapeutic agents. Among these, 3-Chloro-1H-pyrrolo[3,2-c]pyridine is a key heterocyclic intermediate, valued for its role as a versatile building block in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies[1]. The precise structural features of this molecule, particularly the presence of the reactive chlorine atom and the fused ring system, dictate its synthetic utility and the pharmacological properties of its derivatives.
Consequently, the unambiguous characterization of this compound is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final drug product. The presence of impurities, isomers, or degradation products can have profound implications for downstream reactions and biological activity.
This guide provides a comparative analysis of the principal analytical methods for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, this document, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, explains the causality behind experimental choices and offers insights into building self-validating analytical systems.[2][3][4] It is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for quality control and characterization.
Chromatographic Methods: Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating the target analyte from impurities, starting materials, and by-products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility and applicability to a wide range of moderately polar organic molecules.
Causality of Method Design: The goal is to develop a stability-indicating method that can separate the main peak from all potential process impurities and degradation products. A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which effectively retains the analyte through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol), is optimized to achieve efficient elution and sharp, symmetrical peaks[5][6]. The addition of an acid (e.g., formic or trifluoroacetic acid) to the mobile phase helps to suppress the ionization of the basic pyridine nitrogen, ensuring consistent retention and improved peak shape.
Experimental Protocol: RP-HPLC-UV for Purity Determination
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Needle Wash: 50:50 Acetonitrile/Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or optimized wavelength based on UV scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile/Water) to get a 1 mg/mL stock. Dilute further to a working concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%[7].
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard and sample solutions.
-
Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor.
-
Method Validation (per ICH Q2(R2) Guidelines) [3][4]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method accurately measures the analyte in the presence of impurities, degradants, and matrix components. | Peak purity analysis (using DAD) should pass. No interfering peaks at the analyte's retention time in blank/placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To assess the closeness of the test results to the true value. | % Recovery of 80-120% for assay, typically determined by spiking placebo with known amounts of analyte. |
| Precision | To measure the method's consistency (repeatability and intermediate precision). | %RSD ≤ 2.0% for multiple preparations and injections. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptance criteria. |
Workflow Diagram: HPLC-UV Analysis
Caption: A typical workflow for purity analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is suitable for volatile and thermally stable compounds. While this compound has a moderate boiling point, GC can be an excellent alternative or complementary technique, especially for identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC. Coupling GC with a Mass Spectrometer (MS) provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns[8][9].
Causality of Method Design: The primary challenge in GC is ensuring the analyte does not degrade in the high-temperature injector or column. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5ms) is a robust starting point as it separates compounds based on boiling point and, to a lesser extent, polarity. A temperature gradient program is used to ensure sharp peaks for a range of volatile impurities and to elute the main analyte in a reasonable time.
Experimental Protocol: GC-MS for Impurity Identification
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
-
Workflow Diagram: GC-MS Analysis
Caption: The process flow for impurity identification using GC-MS.
Spectroscopic Methods: Structural Elucidation and Confirmation
Spectroscopic methods provide information about the molecule's structure, connectivity, and functional groups. They are essential for identity confirmation and are used orthogonally to chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.
Expected Spectral Characteristics: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings. The electron-withdrawing effect of the chlorine atom and the nitrogen atoms will influence the chemical shifts of adjacent protons, typically causing them to appear further downfield[10]. Based on data from similar pyrrolopyridine structures, one can predict the approximate chemical shifts and coupling patterns that confirm the substitution pattern[11][12].
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition:
-
Instrument: Bruker 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Recommended): Perform COSY (to establish H-H couplings) and HSQC/HMBC (to correlate protons to carbons) experiments for definitive assignment.
-
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase, and baseline correction). Assign peaks based on chemical shifts (ppm), integration (for ¹H), and coupling constants (J in Hz). The data must be consistent with the proposed structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is an excellent tool for identity confirmation.
Expected Spectral Characteristics: The IR spectrum of this compound will show characteristic absorption bands. Key expected vibrations include:
-
N-H stretch: A moderate to sharp band around 3200-3400 cm⁻¹ from the pyrrole ring[13].
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C=C and C=N stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
Comparative Analysis of Analytical Methods
No single technique can fully characterize a molecule. A multi-faceted approach is required, where each method provides complementary information.
Comparison Table of Key Analytical Techniques
| Technique | Primary Application | Selectivity | Sensitivity | Throughput | Key Information Provided |
| HPLC-UV | Purity, Assay, Stability | High | Moderate (ng) | High | Quantitative purity, impurity profile, concentration. |
| GC-MS | Impurity ID, Volatiles | Very High | High (pg-fg) | Moderate | Identification of volatile/semi-volatile impurities. |
| NMR | Structure Elucidation | Very High | Low (mg) | Low | Definitive molecular structure and connectivity. |
| MS (Direct Infusion) | Molecular Weight | High | Very High (fg-ag) | High | Accurate mass and molecular formula confirmation. |
| FTIR | Functional Group ID | Low | Moderate (µg) | Very High | Presence of key functional groups, identity confirmation. |
Logical Workflow for Complete Characterization
A logical workflow ensures that all aspects of the compound's identity, purity, and structure are confirmed efficiently.
Caption: Comprehensive workflow for the characterization of a new batch.
Conclusion
The characterization of this compound requires a suite of orthogonal analytical techniques, each providing unique and complementary data. While HPLC is the cornerstone for determining purity and quantifying impurities, its power is fully realized when combined with spectroscopic methods. NMR spectroscopy remains the gold standard for absolute structural confirmation, with MS providing vital molecular weight information and GC-MS offering a specialized lens for volatile impurity analysis.
Adherence to a rigorous validation framework, as outlined by ICH Q2(R2), is paramount to ensure that these methods are not only scientifically sound but also "fit for purpose," generating reliable and reproducible data.[4][14] This integrated, validation-centric approach provides the highest level of confidence in the identity, purity, and quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the entire drug development pipeline.
References
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- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- BenchChem. 3-Chloro-1H-pyrrole molecular structure and electronics.
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- NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020).
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- GC/MS-LC/MS multi-residue method. (2019).
- Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Chloro-1H-pyrrolo[3,2-c]pyridine
For professionals in pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel heterocyclic compounds like 3-Chloro-1H-pyrrolo[3,2-c]pyridine requires not only precision in its application but also a rigorous, scientifically-grounded approach to its entire lifecycle, culminating in its proper disposal. This guide provides essential, step-by-step logistical information to ensure that waste streams containing this compound are managed safely, compliantly, and with a clear understanding of the underlying chemical principles.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1000342-65-3) is not publicly available, a robust hazard assessment can be constructed by analyzing structurally similar chlorinated heterocyclic compounds. This guide is built upon that principle, referencing established safety protocols for analogous chemicals and federal hazardous waste regulations.
Compound Identification and Presumed Hazard Profile
Before initiating any disposal protocol, a clear understanding of the compound's characteristics and associated hazards is paramount. Based on data from similar chlorinated pyrrolopyridines, this compound should be handled as a hazardous substance.[1][2][3]
| Property | Value | Source |
| CAS Number | 1000342-65-3 | ChemScene[4] |
| Molecular Formula | C₇H₅ClN₂ | Arctom[4] |
| Molecular Weight | 152.58 g/mol | Arctom[4] |
| Presumed GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on analogous compounds[1][5] |
| Presumed GHS Pictogram | GHS07 (Exclamation Mark) | Based on analogous compounds[5] |
The presence of a chlorinated heterocyclic ring system is the primary driver of its disposal requirements. Such compounds are classified as halogenated organic waste, which is subject to stringent environmental regulations due to the potential for forming toxic and persistent byproducts if not disposed of correctly.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during use. The following PPE is mandatory when working with this compound or its waste products. The causality is clear: to prevent exposure via inhalation, dermal contact, or ocular contact, a multi-layered barrier is essential.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. If direct handling or risk of splash is high, consider double-gloving.[6] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
-
Eye Protection : Chemical safety goggles or a full-face shield are required to protect against splashes or contact with solid particulates.[2]
-
Body Protection : A laboratory coat is standard. For tasks with a higher risk of spillage, an impervious apron is recommended. Ensure footwear is closed-toe and made of a non-porous material.[6]
-
Respiratory Protection : All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Core Disposal Principle: High-Temperature Incineration
The non-negotiable, scientifically validated method for the final disposal of this compound is high-temperature incineration by a licensed hazardous waste management facility.
Why Incineration is Mandatory: Halogenated organic compounds pose a significant environmental risk. Improper disposal, such as landfilling, can lead to the leaching of these persistent chemicals into soil and groundwater. Burning at insufficient temperatures can lead to incomplete combustion, potentially generating highly toxic and carcinogenic byproducts like dioxins and furans. Regulated hazardous waste incinerators operate at temperatures high enough (typically >850°C) and with sophisticated scrubbing systems to ensure the complete destruction of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (which is then neutralized). This aligns with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) for managing halogenated organic wastes.[7][8][9]
CRITICAL: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3][6]
Step-by-Step Waste Management Workflow
This protocol outlines the procedural steps from the point of waste generation to its final collection by an environmental health and safety (EHS) provider.
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal stream, which is often more cost-effective and environmentally sound.
-
Identify the Waste Stream : All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or off-spec solid compound.
-
Solutions containing the compound.
-
Spent solvents used to dissolve or rinse glassware (e.g., DCM, methanol).
-
Contaminated consumables (gloves, weighing paper, pipette tips, silica gel).
-
-
Segregate at the Source :
-
Halogenated Liquid Waste : All liquid waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[6] This is crucial because even small amounts of chlorinated compounds can contaminate large batches of non-halogenated solvent waste, forcing the entire volume to be treated via the more expensive incineration route.
-
Contaminated Solid Waste : All contaminated gloves, wipes, and other solid materials must be collected in a separate, clearly labeled "Contaminated Solid Waste" bag or container.
-
The following diagram illustrates the decision-making logic for proper waste segregation.
Caption: Waste Segregation Workflow for this compound.
The choice of waste container is a matter of both safety and regulatory compliance.
-
Liquid Waste : Use a chemically compatible, shatter-resistant container with a screw-top cap (e.g., high-density polyethylene or coated glass). The container must be in good condition, free of leaks. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Solid Waste : Use a sturdy, lined cardboard box or a dedicated plastic waste container. The liner (typically a heavy-duty plastic bag) should be sealable.
Accurate labeling is mandated by law and is critical for the safety of everyone who will handle the container.
-
All waste containers must be labeled as soon as the first drop of waste is added.
-
The label must clearly state:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" and any other components in the mixture (e.g., Methanol, Dichloromethane). Do not use abbreviations.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Under RCRA, waste containing this compound would likely fall under the F002 category: "The following spent halogenated solvents...and still bottoms from the recovery of these spent solvents and spent solvent mixtures."[7] Including this information can assist your EHS office in preparing the final manifest.
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, be clearly marked, and have secondary containment to capture any potential leaks.
-
Keep halogenated waste containers away from incompatible materials, particularly strong oxidizing agents.[10]
-
Once the container is full or if waste has been accumulated for the maximum time allowed by your institution (often 90-180 days), contact your institution's EHS department to arrange for pickup. Do not move hazardous waste outside of your designated laboratory space.
Emergency Procedures for Disposal-Related Incidents
-
Minor Spill (inside fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad). Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as contaminated solid waste. Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Major Spill (outside fume hood) : Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains.[3]
-
Container Leakage : If a waste container is found to be leaking, place it within a larger, compatible container (overpack drum). Immediately contact EHS for guidance and pickup.
By adhering to these scientifically-grounded and procedurally detailed guidelines, you ensure that your critical research does not come at the cost of safety or environmental integrity. You build a foundation of trust in your laboratory's operations, demonstrating a commitment to excellence that extends beyond the product itself.
References
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U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Arctom. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes). Retrieved from [Link]
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ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-Chloro-1H-pyrrolo[3,2-c]pyridine: A Framework for Operational Safety
This document provides a procedural framework for the safe handling, use, and disposal of 3-Chloro-1H-pyrrolo[3,2-c]pyridine (CAS No. 1000342-65-3)[1]. As professionals in research and drug development, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of safety. This guide is built on the principles of risk mitigation and procedural validation, designed to be a trusted resource for every scientist working with this class of halogenated heterocyclic compounds.
While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely available, its structure—a chlorinated pyrrolopyridine—necessitates that we handle it with significant caution. By analyzing data from structurally analogous compounds, such as chloropyridines and related pyrrolopyridines, we can establish a robust safety protocol. The guidance from suppliers of a structural isomer, 4-Chloro-1H-pyrrolo[3,2-c]pyridine, classifies it as acutely toxic if swallowed and a cause of serious eye damage, which informs our stringent recommendations[2].
Hazard Profile & Risk Assessment: The "Why" Behind the Precautions
Understanding the potential risks is the cornerstone of safe laboratory practice. Based on its chemical structure and data from related compounds, this compound should be presumed to be a hazardous substance.
-
Acute Toxicity: The presence of the chloro- and pyridine-like moieties suggests potential toxicity if ingested, inhaled, or absorbed through the skin. A structural isomer is classified as "Toxic if swallowed"[2]. Pyridine itself is harmful if swallowed, in contact with skin, or if inhaled[3][4].
-
Irritation and Corrosivity: Halogenated organic compounds are frequently irritants. Related chemicals are known to cause skin and serious eye irritation[5][6][7]. The potential for serious eye damage is a critical consideration[2]. Inflammation from skin contact may present as itching, scaling, or reddening[7][8].
-
Respiratory Effects: Vapors or aerosolized dust can irritate the respiratory system[5][6][8]. All handling of solids or solutions should be performed in a controlled, ventilated environment.
-
Chronic Effects & Genotoxicity: One related compound, 3-Chloropyridine, is suspected of causing genetic defects[8]. Until data proves otherwise, this compound should be handled as a potential mutagen.
Physicochemical & Exposure Data
To quantify risk, we must consider both the inherent properties of the chemical and the established limits for related substances. Due to the lack of specific data for this compound, we reference data for the parent compound, Pyridine, as a conservative surrogate for establishing inhalation exposure controls.
| Property | Value / Guideline | Source & Rationale |
| Chemical Formula | C₇H₅ClN₂ | Based on chemical structure[1][2]. |
| Molecular Weight | 152.58 g/mol | Based on chemical structure[1][2]. |
| Physical Form | Solid | Assumed based on typical state for this class of compounds[2]. |
| OSHA PEL (Pyridine) | 5 ppm (15 mg/m³) TWA | Surrogate data for establishing engineering controls[9][10][11]. |
| ACGIH TLV (Pyridine) | 1 ppm TWA | A more conservative threshold limit value to minimize long-term exposure risk[9][12]. |
| NIOSH REL (Pyridine) | 5 ppm (15 mg/m³) TWA | Reinforces the 8-hour time-weighted average exposure limit[10][13]. |
| NIOSH IDLH (Pyridine) | 1000 ppm | Immediately Dangerous to Life or Health concentration for surrogate[10][13]. |
The Core Protocol: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. A multi-layered approach is mandatory. Do not treat this as a checklist; understand that each component is part of an integrated system designed to protect you from specific routes of exposure.
| PPE Category | Specification | Rationale and Best Practices |
| Primary Engineering Control | Certified Chemical Fume Hood | All weighing, transfers, and manipulations of this compound MUST be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors[14][15]. |
| Eye & Face Protection | Tightly fitting safety goggles AND a face shield. | Goggles protect against splashes, but a face shield is required to protect the entire face, a critical precaution given the risk of serious eye damage from related compounds[11][16]. |
| Hand Protection | Double-gloving with chemical-resistant gloves (Nitrile or Neoprene outer, Nitrile inner). | Double gloving provides redundancy in case of a puncture or degradation of the outer glove[17]. Nitrile and neoprene offer good resistance to pyridine-like compounds[14]. Gloves should be inspected before use and changed every 30-60 minutes or immediately upon contamination[16]. |
| Body Protection | Flame-resistant lab coat with long sleeves and tight-fitting cuffs. | The lab coat should be fully buttoned to protect against skin contact[16][18]. The cuffs prevent chemicals from entering sleeves. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | This is a secondary measure. It is mandatory if there is a potential to exceed exposure limits, such as during a large spill or if engineering controls (fume hood) fail[17][19]. Users must be fit-tested and trained. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills[17]. |
Step-by-Step PPE Protocol: Donning and Doffing
-
Donning (Putting On):
-
Put on closed-toe shoes and a lab coat, ensuring it is fully buttoned.
-
Put on the inner pair of nitrile gloves.
-
Put on safety goggles.
-
Put on the outer pair of nitrile or neoprene gloves, pulling the cuffs over the sleeves of the lab coat.
-
Put on the face shield.
-
Enter the designated work area (fume hood).
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves first, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash hands thoroughly with soap and water[3][4].
-
Operational Plan: From Receipt to Disposal
A safe workflow is a self-validating system where each step confirms the safety of the next. The following diagram and procedural steps outline the complete lifecycle for handling this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps
-
Pre-Handling Verification:
-
Handling the Compound:
-
Accidental Exposure Plan:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][14][19].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes[4][19].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[19][20].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][20].
-
Disposal and Decontamination Protocol
All materials contaminated with this compound are considered hazardous waste. Improper disposal poses a significant risk to the environment and public health.
-
Waste Segregation: All solid waste (gloves, weigh paper, contaminated labware) and liquid waste (solutions containing the compound) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[12][17].
-
Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Compounds" and must explicitly list "this compound"[17].
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizers[12][17].
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office. Do not pour this chemical or solutions containing it down the drain [17].
By adhering to this comprehensive guide, you contribute to a culture of safety and integrity, ensuring that our pursuit of scientific advancement is conducted responsibly and without compromise to the well-being of our researchers.
References
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- Thermo Fisher Scientific. (n.d.). Pyridine - SAFETY DATA SHEET.
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- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
- Thermo Fisher Scientific Chemicals, Inc. (2025, December 26). 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - SAFETY DATA SHEET.
- NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- University of British Columbia. (2021, October). Personal Protective Equipment.
- CymitQuimica. (2024, December 19). 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride - Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. CDC.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
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- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
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- Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrrolo[3,2-c]pyridine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
